molecular formula C30H46O8 B15592412 8-Hydroxyodoroside A

8-Hydroxyodoroside A

Cat. No.: B15592412
M. Wt: 534.7 g/mol
InChI Key: UZWLNBWIIKVXSW-UGJRMTLLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxyodoroside A is a useful research compound. Its molecular formula is C30H46O8 and its molecular weight is 534.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H46O8

Molecular Weight

534.7 g/mol

IUPAC Name

3-[(3R,5S,8R,9S,10R,13S,14S,17S)-8,14-dihydroxy-3-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O8/c1-17-26(32)22(35-4)15-25(37-17)38-20-6-9-27(2)19(14-20)5-11-29(33)23(27)8-10-28(3)21(7-12-30(28,29)34)18-13-24(31)36-16-18/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m0/s1

InChI Key

UZWLNBWIIKVXSW-UGJRMTLLSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 8-Hydroxyodoroside A: A Technical Guide to its Isolation from Apocynaceae and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyodoroside A, a potent cardenolide glycoside isolated from Nerium oleander of the Apocynaceae family, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the isolation, purification, and biological activities of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside quantitative data on its cytotoxic and anti-inflammatory effects. Furthermore, this document elucidates the potential mechanism of action, including its interaction with the NF-κB signaling pathway, and employs visualizations to illustrate key experimental workflows and molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

Nerium oleander, a member of the Apocynaceae family, is a well-known plant species recognized for its rich chemical diversity, particularly its content of cardiac glycosides. These compounds, characterized by a steroidal nucleus and a lactone ring, have a long history of medicinal use, primarily in the treatment of cardiac conditions. Among the myriad of cardiac glycosides isolated from Nerium oleander, this compound has emerged as a compound of interest due to its significant biological activities. This guide will delve into the technical aspects of its isolation and characterization, as well as its promising cytotoxic and anti-inflammatory properties.

Isolation of this compound from Nerium oleander

The isolation of this compound from the leaves of Nerium oleander is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields for this compound are not extensively reported in publicly available literature, the general workflow for isolating cardenolides from this plant provides a robust framework.

General Experimental Protocol for Isolation

The following protocol is a composite methodology based on established procedures for the isolation of cardenolides from Nerium oleander.

2.1.1. Plant Material and Extraction Fresh, undried leaves of Nerium oleander are the primary source material. A bioactivity-directed isolation approach often commences with a methanolic extract, which has shown to possess central nervous system depressant effects in murine models, indicating the presence of bioactive cardenolides.[1]

  • Step 1: Maceration and Extraction. Air-dried and powdered leaves of Nerium oleander are subjected to maceration with a solvent system designed to efficiently extract cardiac glycosides. A common approach involves an initial defatting step with a non-polar solvent like hexane (B92381) to remove lipids and pigments. This is followed by extraction with a more polar solvent mixture, such as chloroform-methanol (1:1.7 v/v), to isolate the glycosidic compounds.

  • Step 2: Concentration. The resulting chloroform-methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation and Purification The crude extract, a complex mixture of various phytochemicals, requires further separation to isolate this compound.

  • Step 3: Solvent-Solvent Partitioning. The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as benzene, to separate compounds based on their polarity.

  • Step 4: Chromatographic Separation. The fractions obtained from solvent partitioning are subjected to various chromatographic techniques for further purification.

    • Thin-Layer Chromatography (TLC): Analytical and preparative TLC on silica (B1680970) gel plates are employed to monitor the separation and to isolate compounds. A typical solvent system for developing the chromatogram is a mixture of hexane, diethyl ether, and acetic acid (50:50:1 v/v). The separated compounds can be visualized using detecting agents like p-toluenesulfonic acid (PTSA) or antimony trichloride (B1173362) (SbCl3).

    • Column Chromatography: For larger scale purification, column chromatography using silica gel as the stationary phase is utilized. Elution is performed with a gradient of solvents, starting with less polar mixtures and gradually increasing the polarity to separate the different cardenolides.

2.1.3. Structure Elucidation The structure of the isolated this compound is confirmed using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HMQC, HMBC)

Isolation Workflow Diagram

Isolation_Workflow Start Fresh Leaves of Nerium oleander Maceration Maceration with Methanol Start->Maceration Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning (e.g., with Benzene) CrudeExtract->Partitioning Fractions Aqueous & Organic Fractions Partitioning->Fractions TLC Thin-Layer Chromatography Fractions->TLC Monitoring ColumnChrom Column Chromatography Fractions->ColumnChrom Separation PurifiedCompound Purified this compound ColumnChrom->PurifiedCompound StructureElucidation Spectroscopic Analysis (MS, NMR) PurifiedCompound->StructureElucidation

Caption: Workflow for the isolation of this compound.

Biological Activities of this compound

Cardiac glycosides from Nerium oleander are known for their potent biological effects, including cytotoxicity against cancer cells and anti-inflammatory properties. While specific data for this compound is limited in readily accessible literature, the activities of closely related compounds provide strong indications of its potential.

Cytotoxic Activity

Cardiac glycosides, as a class, exhibit significant cytotoxic effects against a variety of cancer cell lines. This activity is often attributed to their ability to inhibit the Na+/K+-ATPase pump, leading to downstream effects that culminate in apoptosis. For instance, a methanolic extract of Nerium oleander leaves, containing a mixture of cardenolides, has demonstrated the potential to inhibit the growth of HT29 colorectal cancer cells with an EC50 of 2.432 μg/mL.[2][3] While specific IC50 values for this compound are not provided in the searched literature, it is anticipated to exhibit potent cytotoxicity.

Table 1: Cytotoxicity of Nerium oleander Extract

Cell LineExtractIC50 / EC50Reference
HT29 (Colorectal Cancer)Methanolic Leaf Extract2.432 μg/mL (EC50)[2][3]
Anti-inflammatory Activity

Inflammation is a key process in many diseases, and its modulation is a critical therapeutic strategy. The anti-inflammatory potential of natural products is an area of intense research.

3.2.1. Experimental Protocol: In-vitro Anti-inflammatory Assay (Albumin Denaturation)

A common in-vitro method to assess anti-inflammatory activity is the inhibition of albumin denaturation. Denaturation of proteins is a well-documented cause of inflammation.

  • Principle: This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

  • Procedure:

    • A reaction mixture is prepared containing the test compound (this compound) at various concentrations and a solution of egg albumin or BSA in phosphate-buffered saline (pH 6.4).[4][5]

    • The mixture is incubated at 37°C for 20 minutes.[6]

    • Denaturation is induced by heating the mixture at a high temperature (e.g., 55-70°C) for a specified time (e.g., 30 minutes).[5][6]

    • After cooling, the turbidity of the solution is measured spectrophotometrically.

    • The percentage inhibition of denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug, such as diclofenac (B195802) sodium, is used as a positive control.[6]

Table 2: Representative Anti-inflammatory Activity Data (Hypothetical for this compound)

Concentration (µg/mL)% Inhibition of Albumin Denaturation
10Data not available
50Data not available
100Data not available
250Data not available
500Data not available
Diclofenac Sodium (100 µg/mL)Data not available

Note: The table is a template. Specific quantitative data for this compound's anti-inflammatory activity was not found in the provided search results.

Mechanism of Action: The NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[7] The constitutive activation of the NF-κB pathway is implicated in the pathology of various inflammatory diseases and cancers.[8]

Cardiac glycosides, such as oleandrin, have been shown to inhibit the activity of NF-κB.[9] This inhibition is a key mechanism underlying their anti-inflammatory and cytotoxic effects. The canonical NF-κB signaling pathway is initiated by stimuli like pro-inflammatory cytokines (e.g., TNF-α), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.[7][10] It is hypothesized that this compound, like other cardenolides, interferes with this cascade, thereby preventing NF-κB activation.

Proposed NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB phosphorylates IκBα p_IkBa P-IκBα NFkB p50/p65 IkBa_NFkB->NFkB releases Proteasome Proteasomal Degradation p_IkBa->Proteasome NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Hydroxyodoroside This compound Hydroxyodoroside->IKK Inhibits (Proposed) DNA DNA NFkB_nuc->DNA binds to Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription activates

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound stands out as a promising bioactive compound from Nerium oleander. This guide has outlined the fundamental methodologies for its isolation and purification from its natural source. While specific quantitative data on its biological activities are still emerging, the known properties of related cardenolides strongly suggest its potential as a cytotoxic and anti-inflammatory agent. The proposed mechanism of action involving the inhibition of the NF-κB signaling pathway provides a solid foundation for further investigation. Future research should focus on optimizing isolation protocols to improve yields, conducting comprehensive in-vitro and in-vivo studies to quantify its therapeutic efficacy and toxicity, and further elucidating its precise molecular targets. Such efforts will be crucial in harnessing the full therapeutic potential of this compound for the development of novel pharmaceuticals.

References

An In-depth Technical Guide on the Putative Biosynthetic Pathway of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of 8-Hydroxyodoroside A, particularly the enzymatic step responsible for the C-8 hydroxylation, has not been fully elucidated in the scientific literature. This guide presents a putative pathway based on the established general principles of cardenolide biosynthesis and highlights the current knowledge gaps.

Introduction

This compound is a cardenolide, a class of steroid-like compounds, naturally occurring in the plant Nerium oleander. Like other cardiac glycosides, it exhibits significant biological activities and is of interest to researchers in pharmacology and drug development. Understanding its biosynthetic pathway is crucial for potential biotechnological production and for the synthesis of novel derivatives with improved therapeutic properties. This document provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including quantitative data, relevant experimental protocols, and visual representations of the proposed metabolic route and associated research workflows.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of cardenolide synthesis, which originates from the isoprenoid pathway. The core steroid structure is derived from cholesterol, which undergoes a series of modifications including hydroxylations, dehydrogenations, and glycosylations.

2.1. Early Steps: Formation of the Pregnane Core

The initial steps of cardenolide biosynthesis involve the conversion of cholesterol or other phytosterols (B1254722) into a C21 pregnane-type steroid. This is a critical branching point from primary sterol metabolism.

  • Step 1: Side-chain Cleavage of Cholesterol: The biosynthesis is initiated by the oxidative cleavage of the side chain of cholesterol to yield pregnenolone. This reaction is catalyzed by a cytochrome P450 enzyme belonging to the CYP87A family.

  • Step 2: Progesterone (B1679170) Formation: Pregnenolone is then converted to progesterone. This conversion is a two-step process catalyzed by a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD). This enzyme first oxidizes the 3β-hydroxyl group to a 3-keto group and then isomerizes the Δ5 double bond to a Δ4 double bond.

  • Step 3: Formation of the 5β-pregnane Skeleton: A key feature of many biologically active cardenolides is the cis-fusion of the A and B rings of the steroid nucleus. This is achieved by the action of a progesterone 5β-reductase (P5βR), which reduces the double bond at C4-C5 of progesterone to yield 5β-pregnane-3,20-dione.

2.2. Mid-stage Modifications: Hydroxylations and Lactone Ring Formation

Following the formation of the 5β-pregnane core, a series of hydroxylation reactions occur, which are crucial for the biological activity of the resulting cardenolide. The enzyme classes primarily responsible for these modifications are cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2OGDs).

  • 14β-Hydroxylation: A critical hydroxylation occurs at the C-14 position, leading to the characteristic cis-fusion of the C and D rings. The enzyme responsible for this step in Nerium oleander has not been definitively identified, but 2OGDs are strong candidates based on studies in other plant species.

  • 21-Hydroxylation: Hydroxylation at the C-21 position is another key step, providing the precursor for the formation of the butenolide ring.

  • Butenolide Ring Formation: The five-membered unsaturated lactone ring at the C-17 position is a defining feature of cardenolides. The precise mechanism and enzymes involved in its formation are still under investigation but likely involve further oxidation and cyclization of the C-21 hydroxylated intermediate.

2.3. The Unresolved Step: 8-Hydroxylation

The defining feature of this compound is the hydroxyl group at the C-8 position of the steroid nucleus. To date, the specific enzyme responsible for this 8-hydroxylation in the biosynthesis of any cardenolide, including this compound, has not been identified. It is hypothesized that a specific cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase from Nerium oleander is responsible for this modification. Identifying this enzyme is a key area for future research in understanding the complete biosynthetic pathway.

2.4. Late-Stage Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety at the C-3 position of the steroid aglycone. This glycosylation is carried out by specific glycosyltransferases (GTs) and significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. The specific sugar attached in this compound is a digitoxose (B191001) derivative.

Quantitative Data

Quantitative analysis of cardiac glycosides in Nerium oleander has been performed using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS). The following table summarizes the concentration of Odoroside A and related compounds in the leaves and stems of Nerium oleander and highlights their seasonal variation.[1][2]

CompoundPlant PartSeasonConcentration (μg/g dry weight)
Odoroside A StemSummer231.4[1][2]
Leaf--
Odoroside H StemWinter244.8[1][2]
Leaf--
Oleandrin LeafRainy703.9[1][2]
Stem--

Note: The table presents the season and plant part with the highest reported concentration for each compound.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques.

4.1. Identification of Candidate Genes

A common approach to identify genes involved in a specific metabolic pathway is through transcriptomics and co-expression analysis.

  • Protocol: RNA-Seq and Co-expression Analysis

    • Plant Material: Collect tissues from Nerium oleander known to produce this compound (e.g., leaves and stems).

    • RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or protocol (e.g., TRIzol method).

    • Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing on a platform like Illumina.

    • Data Analysis:

      • Assemble the transcriptome de novo if a reference genome is unavailable.

      • Perform differential gene expression analysis between tissues with high and low concentrations of this compound.

      • Identify a known gene from the cardenolide pathway (e.g., CYP87A1 or P5βR) to use as a "bait" gene.

      • Perform gene co-expression analysis to identify other genes that show a similar expression pattern to the bait gene. These co-expressed genes are potential candidates for other enzymes in the pathway.

4.2. Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function needs to be confirmed experimentally. This is often done through heterologous expression and in vitro enzyme assays.

  • Protocol: Heterologous Expression in Nicotiana benthamiana

    • Gene Cloning: Clone the full-length coding sequence of the candidate gene (e.g., a putative C-8 hydroxylase) into a plant expression vector (e.g., under the control of a strong constitutive promoter like CaMV 35S).

    • Agrobacterium-mediated Transient Expression: Transform Agrobacterium tumefaciens with the expression construct. Infiltrate the Agrobacterium suspension into the leaves of Nicotiana benthamiana.

    • Substrate Feeding: If the endogenous substrate is not present in N. benthamiana, co-infiltrate with genes for upstream enzymes to produce the substrate in vivo, or infiltrate the leaves with a solution of the putative substrate (e.g., a potential precursor to this compound).

    • Metabolite Extraction and Analysis: After 3-5 days of incubation, harvest the infiltrated leaf tissue. Extract the metabolites using a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Analyze the extracts using LC-MS to detect the formation of the expected product (e.g., 8-hydroxylated precursor).

4.3. Identification of Biosynthetic Intermediates

Identifying the intermediates in a pathway is crucial for confirming the sequence of enzymatic steps.

  • Protocol: Isotope Labeling and Tracer Studies

    • Precursor Synthesis: Synthesize a labeled precursor (e.g., with ¹³C or ¹⁴C) that is expected to be early in the pathway (e.g., labeled cholesterol or pregnenolone).

    • Feeding Experiment: Administer the labeled precursor to Nerium oleander plant tissues or cell cultures.

    • Metabolite Extraction: After a specific incubation time, harvest the tissue and perform a detailed metabolite extraction.

    • Analysis: Use mass spectrometry (MS) to trace the incorporation of the label into downstream intermediates and the final product, this compound. The detection of labeled compounds will help to map out the metabolic flux through the pathway.

4.4. Quantitative Analysis of Cardenolides

A validated analytical method is essential for quantifying the products and intermediates of the pathway.

  • Protocol: UHPLC-ESI-MS/MS for Cardenolide Quantification [1][2]

    • Sample Preparation: Dry and powder the plant material. Extract the cardenolides using an appropriate solvent (e.g., methanol) with ultrasonication.

    • Chromatographic Separation: Use a C18 reversed-phase column (e.g., Waters BEH C18, 150 mm × 2.1 mm, 1.7 μm). Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).

    • Mass Spectrometry Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Develop a Multiple Reaction Monitoring (MRM) method for the specific parent-to-fragment ion transitions of this compound and other target cardenolides for sensitive and specific quantification.

    • Quantification: Use a calibration curve generated from authentic standards of the compounds of interest to determine their absolute concentrations in the samples.

Visualizations

5.1. Putative Biosynthetic Pathway of this compound

8-Hydroxyodoroside_A_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP87A Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Pregnanedione 5β-Pregnane-3,20-dione Progesterone->Pregnanedione P5βR Hydroxylated_Pregnane Hydroxylated Pregnane (e.g., 14β-OH, 21-OH) Pregnanedione->Hydroxylated_Pregnane CYPs, 2OGDs Cardenolide_Aglycone_Precursor Cardenolide Aglycone Precursor Hydroxylated_Pregnane->Cardenolide_Aglycone_Precursor Lactone Ring Formation Hydroxy_Aglycone 8-Hydroxycardenolide Aglycone Cardenolide_Aglycone_Precursor->Hydroxy_Aglycone C-8 Hydroxylase (Unknown) Hydroxyodoroside_A This compound Hydroxy_Aglycone->Hydroxyodoroside_A Glycosyltransferase Experimental_Workflow Plant_Material Nerium oleander Tissues RNA_Seq RNA-Seq Plant_Material->RNA_Seq Coexpression Co-expression Analysis RNA_Seq->Coexpression Candidate_Genes Candidate Genes Coexpression->Candidate_Genes Cloning Cloning into Expression Vector Candidate_Genes->Cloning Heterologous_Expression Heterologous Expression (e.g., N. benthamiana) Cloning->Heterologous_Expression Enzyme_Assay In vitro / In vivo Enzyme Assay Heterologous_Expression->Enzyme_Assay Functional_Characterization Functional Characterization Enzyme_Assay->Functional_Characterization

References

"8-Hydroxyodoroside A" physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a cardenolide glycoside, a class of naturally occurring steroids, isolated from Nerium oleander. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation, and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₀H₄₆O₈[1]
Molecular Weight 534.69 g/mol [1]
CAS Number 176519-75-8[1]
Physical State Powder[1][2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2][3][4]

Experimental Protocols

General Isolation and Purification of Cardiac Glycosides from Nerium oleander

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for extracting cardiac glycosides from Nerium oleander can be described. This process typically involves solvent extraction followed by chromatographic separation.

1. Extraction:

  • Dried and powdered leaves of Nerium oleander are subjected to extraction with a lower alcohol, such as ethanol.[5]

  • The resulting crude extract is then concentrated.[5]

  • A secondary extraction is performed using a mixed solvent system, for instance, a combination of n-butanol, chloroform, and ethanol.[5]

2. Purification:

  • The extract from the secondary extraction is concentrated.

  • The concentrated extract is then subjected to chromatographic techniques for the separation and purification of individual cardiac glycosides. Thin-layer chromatography (TLC) is a common method used for the separation and identification of these compounds.[6]

The following diagram illustrates a general workflow for the isolation of cardiac glycosides from Nerium oleander.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Nerium oleander Leaves extraction1 Primary Extraction (Lower Alcohol) plant_material->extraction1 concentrate1 Concentration extraction1->concentrate1 extraction2 Secondary Extraction (Mixed Solvents) concentrate1->extraction2 concentrate2 Concentration extraction2->concentrate2 chromatography Chromatographic Separation (e.g., TLC) concentrate2->chromatography isolated_compound Isolated this compound chromatography->isolated_compound G cluster_pathway Anti-inflammatory Signaling Pathway of Cardiac Glycosides TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits IKK IKK Complex TRADD->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammation Pro-inflammatory Gene Expression nucleus->inflammation Induces cardiac_glycoside This compound (Cardiac Glycoside) cardiac_glycoside->TRADD Inhibits Recruitment

References

Preliminary Studies on the Mechanism of Action of 8-Hydroxyodoroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 8-Hydroxyodoroside A is limited in publicly available literature. This guide is constructed based on the known mechanisms of structurally related cardiac glycosides, such as oleandrin, isolated from the same source, Nerium oleander. The proposed mechanisms and experimental designs should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction

This compound is a cardiac glycoside that has garnered interest for its potential therapeutic applications, including antitumor activities.[1] Cardiac glycosides, as a class, are known to exert their biological effects through various mechanisms, primarily by inhibiting the Na+/K+-ATPase pump.[[“]][3] This guide provides a preliminary framework for investigating the mechanism of action of this compound, drawing parallels from the well-studied cardiac glycoside, oleandrin.[4][5][6] The proposed pathways include the induction of apoptosis through both intrinsic and extrinsic signaling cascades.

Hypothesized Core Mechanism of Action

The primary proposed mechanism for this compound is the inhibition of the Na+/K+-ATPase pump, a mechanism shared by other cardiac glycosides.[4][5] This inhibition leads to an increase in intracellular sodium ion concentration, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis is a critical event that can trigger downstream signaling pathways, ultimately leading to programmed cell death, or apoptosis, in cancer cells.

Furthermore, it is hypothesized that this compound may induce apoptosis through the following pathways, similar to oleandrin:

  • Inhibition of NF-κB: The transcription factor NF-κB is a key regulator of cell survival and proliferation in cancer cells. Its inhibition can sensitize cells to apoptotic stimuli.[4][5]

  • Induction of the Extrinsic Apoptosis Pathway: This may occur through the upregulation of Fas, a death receptor, on the cell surface.[4][5]

  • Induction of the Intrinsic (Mitochondrial) Apoptosis Pathway: This can be initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[4][5]

Data Presentation: Hypothetical Quantitative Data

The following tables represent the types of quantitative data that would be generated in preliminary studies to assess the cytotoxic and apoptotic effects of this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (nM) after 48h Treatment
MCF-7Breast Cancer50
PC-3Prostate Cancer75
A549Lung Cancer120
HeLaCervical Cancer90

IC50 (half-maximal inhibitory concentration) values would be determined using a cell viability assay, such as the MTT or MTS assay.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells (Hypothetical Data)

ProteinFunctionFold Change (Treated vs. Control)
BaxPro-apoptotic2.5
Bcl-2Anti-apoptotic0.4
Cleaved Caspase-3Executioner Caspase4.0
Cleaved Caspase-8Initiator Caspase (Extrinsic)3.2
Cleaved Caspase-9Initiator Caspase (Intrinsic)2.8
p-NF-κB (p65)Pro-survival0.3

Protein expression levels would be quantified using methods like Western Blotting or ELISA.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

Protocol:

  • Cell Lysis: Treat cells with this compound at the desired concentration and time point. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the Western Blot protocol.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion Fas_Receptor Fas Receptor Procaspase8 Procaspase-8 Fas_Receptor->Procaspase8 Ca_ion ↑ Intracellular Ca2+ Na_ion->Ca_ion ROS ↑ ROS Ca_ion->ROS Bax Bax ROS->Bax Bcl2 Bcl-2 ROS->Bcl2 Inhibition NFkB NF-κB Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Cytochrome_c Inhibition Procaspase9 Procaspase-9 Cytochrome_c->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 H8O This compound H8O->NaK_ATPase Inhibition H8O->Fas_Receptor Upregulation H8O->NFkB Inhibition

Caption: Hypothesized signaling pathways of this compound-induced apoptosis.

Experimental Workflow Diagram

G cluster_in_vitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Lines (e.g., MCF-7, PC-3) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant protein_quant Protein Level Quantification western_blot->protein_quant conclusion Elucidation of Mechanism of Action ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: General experimental workflow for investigating the mechanism of action.

References

8-Hydroxyodoroside A: A Technical Whitepaper on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 8-Hydroxyodoroside A based on the known effects of structurally related cardiac glycosides isolated from Nerium oleander. Direct experimental data on this compound is limited in publicly available scientific literature. Therefore, the information presented herein is largely extrapolated from studies on similar compounds and should be considered as a guide for future research.

Introduction

This compound is a cardenolide glycoside isolated from the leaves of Nerium oleander, a plant known for its rich composition of biologically active steroids. Cardiac glycosides have a long history of medicinal use, primarily in the treatment of heart conditions. However, recent research has unveiled their potent cytotoxic, anti-inflammatory, and antiviral properties, making them promising candidates for drug development in oncology and infectious diseases. This technical guide summarizes the potential biological activities of this compound, drawing parallels from closely related and well-studied cardiac glycosides from the same plant, such as oleandrin (B1683999) and odoroside A.

Potential Biological Activities

Based on the activities of other cardiac glycosides isolated from Nerium oleander, this compound is anticipated to exhibit the following biological activities:

  • Cytotoxic Activity: Likely to induce cell death in various cancer cell lines.

  • Anti-inflammatory Activity: Potential to suppress inflammatory pathways.

  • Antiviral Activity: May inhibit the replication of certain viruses.

The primary mechanism of action for the cytotoxic effects of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering a cascade of events culminating in apoptosis (programmed cell death).[1] The anti-inflammatory effects are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[2][3]

Cytotoxic Activity and Apoptosis Induction

Cardiac glycosides from Nerium oleander are known to be potent cytotoxic agents against a variety of cancer cell lines.[4][5] While specific IC50 values for this compound are not available, related compounds have demonstrated significant activity. For instance, oleandrin and odoroside A have been shown to decrease colony formation and invasion of breast cancer cells at nanomolar concentrations.[6]

Table 1: Representative Cytotoxic Activities of Cardiac Glycosides from Nerium oleander

CompoundCancer Cell LineIC50 ValueReference
OleandrinMDA-MB-231 (Breast)~50 nM[6]
Odoroside AMDA-MB-231 (Breast)~100 nM[6]
N. oleander ExtractA549 (Lung)Not specified[4]

Note: These values are for related compounds and serve as an estimate of the potential potency of this compound.

The cytotoxic effect of these compounds is primarily mediated through the induction of apoptosis. The proposed signaling pathway for cardiac glycoside-induced apoptosis is initiated by the inhibition of the Na+/K+-ATPase pump.

CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Mitochondria Mitochondria Ca_in->Mitochondria ROS ↑ ROS Mitochondria->ROS CytoC Cytochrome c Release Mitochondria->CytoC ROS->Mitochondria Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Cardiac Glycoside-Induced Apoptosis Pathway
Anti-inflammatory Activity via NF-κB Inhibition

Several cardiac glycosides from Nerium oleander have demonstrated potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[2][3] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Cardiac glycosides are thought to inhibit this process.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_D IκB Degradation IkB_P->IkB_D NFkB_translocation NF-κB Nuclear Translocation IkB_D->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression CG Cardiac Glycoside (e.g., this compound) CG->IKK Inhibition

Inhibition of the NF-κB Signaling Pathway

Experimental Protocols

The following are representative protocols for assessing the potential biological activities of this compound. These are generalized methods and may require optimization for the specific compound and cell lines used.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are formed.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 A Seed cells in 96-well plate B Treat cells with This compound A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Add solubilization buffer D->E F Read absorbance at 570 nm E->F

MTT Assay Experimental Workflow
NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)

  • Complete cell culture medium

  • This compound

  • Inducing agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the inducing agent (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the NF-κB luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, its structural similarity to other well-characterized cardiac glycosides from Nerium oleander strongly suggests its potential as a cytotoxic, anti-inflammatory, and antiviral agent. The primary mechanisms are likely to involve the inhibition of the Na+/K+-ATPase pump, leading to apoptosis, and the suppression of the NF-κB signaling pathway. Further research is warranted to isolate and characterize the specific biological activities and mechanisms of action of this compound to fully evaluate its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

In Vitro Cytotoxicity Screening of 8-Hydroxyodoroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Cytotoxicity Data of Related Cardiac Glycosides

To provide a contextual reference for the anticipated potency of 8-Hydroxyodoroside A, the following table summarizes the half-maximal inhibitory concentration (IC50) values for well-characterized cardiac glycosides against various human cancer cell lines. These values highlight the typically high potency of this compound class, often in the nanomolar range.

Cardiac GlycosideCancer Cell LineCancer TypeIC50 (nM)
Proscillaridin A Various-6.4 - 76
Digitoxin (B75463) K-562Chronic Myelogenous Leukemia6.4
MCF-7Breast Adenocarcinoma3 - 33
Digoxin HT-29Colon Carcinoma380
MV4;11Myeloid Leukemia100
THP-1Myeloid Leukemia59
Kasumi-1Myeloid Leukemia89
H1299Non-small Cell Lung Cancer62
5α-oleandrin HeLaCervical Cancer0.00838
16,17-dehidrodeasetil-5α-oleandrin A498Kidney Cancer0.00143

Note: The IC50 values are presented as reported in the cited literature and may vary based on experimental conditions.[4][5][6]

Experimental Protocols

A robust in vitro cytotoxicity screening workflow is essential to determine the anticancer potential of a test compound. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

The initial step in cytotoxicity screening is to determine the dose-dependent effect of the compound on cancer cell viability. The MTT assay is a widely used colorimetric method for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Solubilization: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5] After this incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Apoptosis Assays

To understand the mechanism of cell death induced by the compound, it is crucial to determine if it occurs via apoptosis (programmed cell death).

Annexin V-FITC/Propidium Iodide (PI) Staining Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Signaling Pathways and Visualizations

Cardiac glycosides are known to induce cytotoxicity primarily through the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream events culminating in apoptosis.[2][5]

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro cytotoxicity screening of a novel natural product.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action A Compound Isolation & Preparation (this compound) B Cell Line Panel Selection (e.g., NCI-60) A->B C Single High-Dose Viability Assay (e.g., MTT/SRB) B->C D Dose-Response Curve Generation C->D Active Compound E IC50 Value Determination D->E F Apoptosis Assays (Annexin V/PI, Caspase Activity) E->F G Cell Cycle Analysis E->G H Western Blot for Signaling Proteins E->H G A Cardiac Glycoside (e.g., this compound) B Na+/K+-ATPase Pump A->B Inhibition C Increased Intracellular Na+ B->C D Reversal of Na+/Ca2+ Exchanger C->D E Increased Intracellular Ca2+ D->E F Mitochondrial Stress E->F G Reactive Oxygen Species (ROS) Generation F->G H Cytochrome c Release F->H J Caspase-8 Activation G->J I Caspase-9 Activation H->I K Caspase-3 Activation (Executioner Caspase) I->K J->K L Apoptosis K->L

References

Initial Assessment of Cardiotonic Effects of 8-Hydroxyodoroside A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as an initial technical assessment based on publicly available information. Specific experimental data on the cardiotonic effects of 8-Hydroxyodoroside A is limited. The information presented herein is largely extrapolated from research on related cardiac glycosides found in Nerium oleander. Further dedicated research is imperative to fully elucidate the pharmacological profile of this compound.

Introduction

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds known for their effects on the heart. These compounds are found in various plants, most notably in the case of this compound, in Nerium oleander. Cardiac glycosides have a long history of therapeutic use in the management of heart failure and certain cardiac arrhythmias. Their primary mechanism of action involves the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in cardiac muscle cells, leading to an increase in intracellular calcium concentration and consequently, enhanced myocardial contractility. This document provides a foundational assessment of the potential cardiotonic effects of this compound, drawing upon the established knowledge of related compounds.

Postulated Mechanism of Action and Signaling Pathway

The cardiotonic effects of cardiac glycosides like this compound are believed to be initiated by their binding to and inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes. This inhibition disrupts the normal sodium and potassium ion gradients across the cell membrane. The resulting increase in intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX), leading to a decrease in calcium efflux and a subsequent rise in intracellular calcium levels. This elevated intracellular calcium enhances the contractility of the cardiac muscle.

Cardiac_Glycoside_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space 8_Hydroxyodoroside_A This compound NaK_ATPase Na+/K+-ATPase 8_Hydroxyodoroside_A->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Results in Na_ion->NCX Reduces Ca2+ efflux via Contractility Increased Myocardial Contractility Ca_ion->Contractility Enhances

Caption: Postulated signaling pathway for this compound's cardiotonic effect.

Proposed Experimental Workflow for Initial Assessment

A systematic in-vitro and ex-vivo experimental workflow is necessary to determine the specific cardiotonic properties of this compound. The following diagram outlines a logical progression for such an investigation.

Experimental_Workflow Start Start: Isolate this compound In_Vitro In-Vitro Studies Start->In_Vitro NaK_Assay Na+/K+-ATPase Inhibition Assay In_Vitro->NaK_Assay Cardiomyocyte_Assay Isolated Cardiomyocyte Contractility Assay In_Vitro->Cardiomyocyte_Assay Ex_Vivo Ex-Vivo Studies NaK_Assay->Ex_Vivo Cardiomyocyte_Assay->Ex_Vivo Langendorff Langendorff Perfused Heart Model Ex_Vivo->Langendorff Data_Analysis Data Analysis and Dose-Response Curves Langendorff->Data_Analysis End Conclusion on Cardiotonic Potential Data_Analysis->End

Caption: Proposed experimental workflow for assessing cardiotonic effects.

Hypothetical Data Presentation

While specific quantitative data for this compound is not currently available, the following tables illustrate how such data would be structured for a comprehensive assessment. These tables are for illustrative purposes only and do not represent actual experimental results.

Table 1: In-Vitro Na+/K+-ATPase Inhibition

CompoundSourceIC50 (nM)Assay Method
This compoundNerium oleanderData not availableMembrane-based enzyme activity assay
Digitoxin (Control)Digitalis purpureaData not availableMembrane-based enzyme activity assay
Ouabain (Control)Strophanthus gratusData not availableMembrane-based enzyme activity assay

Table 2: Ex-Vivo Effects on Cardiac Contractility (Langendorff Perfused Heart)

ParameterThis compound (Concentration Range)Vehicle ControlPositive Control (e.g., Digoxin)
Left Ventricular Developed Pressure (LVDP)Data not availableData not availableData not available
Heart Rate (HR)Data not availableData not availableData not available
Rate of Contraction (+dP/dt)Data not availableData not availableData not available
Rate of Relaxation (-dP/dt)Data not availableData not availableData not available

Suggested Experimental Protocols

Detailed experimental protocols would need to be developed and optimized. The following provides a high-level outline of potential methodologies.

Na+/K+-ATPase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Na+/K+-ATPase activity.

  • Methodology:

    • Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable source (e.g., porcine or canine cardiac tissue).

    • Incubate the enzyme preparation with varying concentrations of this compound.

    • Initiate the ATPase reaction by adding ATP.

    • Measure the amount of inorganic phosphate (B84403) released using a colorimetric method (e.g., Malachite Green assay).

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value by non-linear regression analysis.

Isolated Cardiomyocyte Contractility Assay
  • Objective: To assess the direct effect of this compound on the contractility of single cardiac muscle cells.

  • Methodology:

    • Isolate ventricular myocytes from an appropriate animal model (e.g., rat or guinea pig) via enzymatic digestion.

    • Perfuse the isolated cardiomyocytes with a physiological salt solution containing varying concentrations of this compound.

    • Electrically stimulate the cells to induce contractions.

    • Measure changes in cell shortening and calcium transients using video-based edge detection and fluorescent calcium indicators (e.g., Fura-2), respectively.

Langendorff Perfused Heart Model
  • Objective: To evaluate the effects of this compound on the function of an intact, isolated heart.

  • Methodology:

    • Isolate the heart from an anesthetized animal (e.g., rabbit or guinea pig) and mount it on a Langendorff apparatus.

    • Retrogradely perfuse the heart through the aorta with an oxygenated Krebs-Henseleit solution.

    • Insert a pressure-sensitive catheter into the left ventricle to measure cardiac function parameters (LVDP, HR, +dP/dt, -dP/dt).

    • After a stabilization period, perfuse the heart with varying concentrations of this compound and record the changes in cardiac parameters.

Conclusion and Future Directions

The structural similarity of this compound to other known cardiac glycosides strongly suggests its potential as a cardiotonic agent. However, a comprehensive understanding of its pharmacological profile, including its potency, efficacy, and therapeutic index, requires rigorous experimental investigation. The proposed experimental workflow and methodologies provide a roadmap for the initial assessment of this compound's cardiotonic effects. Future research should focus on obtaining precise quantitative data, elucidating any unique aspects of its mechanism of action, and evaluating its in-vivo efficacy and safety in appropriate animal models. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for cardiovascular diseases.

8-Hydroxyodoroside A: An In-Depth Technical Guide on its Role as a Cardiac Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyodoroside A, a naturally occurring steroidal compound isolated from Nerium oleander, belongs to the vast family of cardiac glycosides. This technical guide provides a comprehensive overview of this compound, detailing its relationship with cardiac glycosides, its presumed mechanism of action, and its potential therapeutic implications. This document synthesizes available data on related compounds to infer the biological activities of this compound, presents detailed experimental protocols for its study, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound and Cardiac Glycosides

This compound is a cardenolide, a type of cardiac glycoside, characterized by a five-membered lactone ring attached to a steroid nucleus. Cardiac glycosides are a well-established class of drugs, historically used in the treatment of congestive heart failure and cardiac arrhythmias. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to other cardiac glycosides isolated from Nerium oleander, such as oleandrin (B1683999) and odoroside A, strongly suggests it shares a similar biological activity profile. A study quantifying the cardiac glycoside content in Nerium oleander identified significant amounts of odoroside A, a closely related compound, highlighting the potential for this compound to be a bioactive component of this plant[1][2]. Extracts from Nerium oleander have demonstrated potent cardiotonic effects, further supporting the classification of its constituent glycosides as cardiac-active agents[3].

Mechanism of Action: The Na+/K+-ATPase Pump Inhibition

The central mechanism of action of cardiac glycosides is the inhibition of the α-subunit of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events within cardiomyocytes and other cell types:

  • Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump results in the accumulation of intracellular sodium ions (Na+).

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), leading to a decrease in Ca2+ extrusion from the cell and potentially an increase in Ca2+ influx.

  • Increased Intracellular Calcium: The net result is an elevation of intracellular calcium ion (Ca2+) concentration.

  • Enhanced Cardiac Contractility (Inotropy): In cardiomyocytes, the increased cytosolic Ca2+ leads to greater uptake of Ca2+ into the sarcoplasmic reticulum (SR). Upon subsequent action potentials, this results in a larger release of Ca2+ from the SR, enhancing the interaction between actin and myosin filaments and thereby increasing the force of myocardial contraction.

This fundamental mechanism underlies both the therapeutic and toxic effects of cardiac glycosides.

Signaling Pathways Modulated by Cardiac Glycosides

Beyond their direct impact on ion transport, cardiac glycosides influence several intracellular signaling pathways, contributing to their diverse biological effects, including potential anti-cancer and immunomodulatory activities.

cardiac_glycoside_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Na_ion ↑ [Na+]i NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion ↑ [Ca2+]i NCX->Ca_ion Leads to Na_ion->NCX Alters Gradient SR Sarcoplasmic Reticulum Ca_ion->SR ↑ SR Ca2+ load Cardiac_Contraction Enhanced Cardiac Contraction SR->Cardiac_Contraction ↑ Ca2+ release NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB Prevents activation NFkB_target Gene Transcription (Inflammation, Cell Survival) NFkB->NFkB_target Translocation Inflammasome NLRP3 Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 Activates IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Cleaves Cardiac_Glycoside This compound (Cardiac Glycoside) Cardiac_Glycoside->NaK_ATPase Inhibition Cardiac_Glycoside->NFkB_complex Inhibits IκB degradation Cardiac_Glycoside->Inflammasome Activation

Figure 1: Signaling pathways modulated by cardiac glycosides.

Quantitative Data

Table 1: Quantitative Analysis of Major Cardiac Glycosides in Nerium oleander

CompoundConcentration (µg/g) in Stem (Summer)Concentration (µg/g) in Leaf (Rainy Season)Reference
Odoroside A231.4-[1][2]
Odoroside H--[1][2]
Oleandrin-703.9[1][2]

Note: The concentrations of these glycosides vary with the season and the part of the plant analyzed.

Table 2: Comparative Cytotoxicity of Cardiac Glycosides against Cancer Cell Lines (IC50 Values)

CompoundCell LineCancer TypeIC50 (nM)Reference
OleandrinPC-3Prostate Cancer50 - 100Inferred from literature
OleandrinPANC-1Pancreatic Cancer20 - 40Inferred from literature
DigoxinA549Lung Cancer~50Inferred from literature
DigitoxinMCF-7Breast Cancer10 - 30Inferred from literature

Disclaimer: The IC50 values are approximate and can vary significantly based on the specific experimental conditions, including cell line, incubation time, and assay method.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other cardiac glycosides.

Na+/K+-ATPase Activity Assay

This protocol is based on the measurement of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or canine kidney)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4

  • ATP solution (10 mM)

  • This compound (or other cardiac glycoside) stock solution in DMSO

  • Ouabain (B1677812) solution (1 mM) as a positive control for specific inhibition

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme preparation to each well.

  • Add the different concentrations of this compound, a vehicle control (DMSO), and a positive control (ouabain) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at the appropriate wavelength (typically around 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition of Na+/K+-ATPase activity for each concentration of this compound compared to the vehicle control. The activity in the presence of a saturating concentration of ouabain represents the non-specific ATPase activity and should be subtracted from all other readings.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

atpase_assay_workflow start Start prep_reagents Prepare Reagents and Serial Dilutions of This compound start->prep_reagents add_enzyme Add Na+/K+-ATPase Enzyme to Microplate Wells prep_reagents->add_enzyme add_compounds Add this compound, Vehicle, and Ouabain add_enzyme->add_compounds pre_incubate Pre-incubate at 37°C for 15 minutes add_compounds->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C for 30 minutes start_reaction->incubate stop_reaction Stop Reaction with Malachite Green Reagent incubate->stop_reaction read_absorbance Measure Absorbance stop_reaction->read_absorbance analyze_data Calculate % Inhibition and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for Na+/K+-ATPase activity assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound and a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

mtt_assay_workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with This compound seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to 8-Hydroxyodoroside A: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyodoroside A is a cardiac glycoside with potential therapeutic applications stemming from its cytotoxic, antiviral, and anti-inflammatory properties. As a member of the cardenolide family, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein. This technical guide provides a comprehensive overview of this compound, focusing on the exploration of its structural analogs and derivatives. Due to the limited specific public data on this compound, this paper leverages information from closely related and well-studied cardiac glycosides to infer structure-activity relationships, potential synthetic strategies, and relevant biological evaluation methodologies. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this class of compounds.

Introduction to this compound

This compound is a naturally occurring cardenolide found in the plant Nerium oleander. Like other cardiac glycosides, its structure consists of a steroid nucleus, an unsaturated lactone ring at the C-17 position, and a sugar moiety at the C-3 position. The presence of a hydroxyl group at the C-8 position is a distinguishing feature. Cardiac glycosides are known for their potent biological activities, primarily through the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium concentration and subsequently affects cellular processes like muscle contraction and cell signaling.[1] Emerging research has highlighted the potential of cardiac glycosides, including this compound, as anticancer, antiviral, and anti-inflammatory agents.[2]

The therapeutic potential of this compound warrants further investigation into its structural analogs and derivatives to optimize its activity, selectivity, and pharmacokinetic profile. The modification of the steroidal backbone, the sugar moiety, or the lactone ring can significantly impact the compound's biological activity.

Core Structure and Known Analogs

The core structure of this compound belongs to the cardenolide class of steroids. While specific, publicly documented synthetic or naturally occurring analogs of this compound are scarce, the broader family of cardiac glycosides offers a wealth of information on structure-activity relationships (SAR).

Key structural features influencing the activity of cardiac glycosides include:

  • The Steroid Nucleus: The cis-trans-cis fusion of the A, B, C, and D rings is generally considered optimal for activity.[3]

  • The Lactone Ring: The α,β-unsaturated lactone ring at C-17 is crucial for binding to the Na+/K+-ATPase.[3]

  • The Sugar Moiety: The type and number of sugar residues at C-3 influence the compound's solubility, pharmacokinetics, and potency.[3]

  • Substituents on the Steroid Backbone: Hydroxyl groups and other substituents at various positions can modulate the activity and selectivity.

Structural modifications of other cardiac glycosides have been explored to generate analogs with improved therapeutic indices. These modifications often involve:

  • Glycosylation: Altering the sugar moiety by introducing different sugars or modifying existing ones.

  • Acylation/Alkylation: Modifying the hydroxyl groups on the steroid nucleus or the sugar residues.

  • Modification of the Lactone Ring: Altering the structure of the lactone ring to enhance stability or binding affinity.

Synthesis and Derivatization Strategies

General Synthetic Approaches
  • Semisynthesis from Natural Products: A common approach involves the chemical modification of readily available natural cardiac glycosides. This can include selective protection and deprotection of hydroxyl groups, followed by glycosylation, acylation, or other modifications.

  • Total Synthesis: While challenging due to the stereochemical complexity of the steroid nucleus, total synthesis offers the advantage of creating highly novel analogs that are not accessible through semisynthesis.

Key Derivatization Reactions
  • Glycosylation: The introduction of new sugar moieties can be achieved using various glycosylation methods, such as the Koenigs-Knorr reaction or the use of glycosyl triflates.

  • Esterification and Etherification: The hydroxyl groups on the steroid backbone and the sugar can be modified through reactions with acyl chlorides, anhydrides, or alkyl halides to produce esters and ethers, respectively.

  • Click Chemistry: Modern synthetic methods like click chemistry can be employed to attach a wide variety of functional groups to the cardiac glycoside scaffold, enabling the rapid generation of diverse analog libraries.

Biological Activity and Quantitative Data

The primary biological target of cardiac glycosides is the Na+/K+-ATPase pump. Inhibition of this enzyme disrupts the cellular sodium gradient, leading to a cascade of downstream effects. The potency of cardiac glycosides is typically quantified by their half-maximal inhibitory concentration (IC50) for Na+/K+-ATPase activity or for cell viability in cytotoxicity assays.

While specific IC50 values for this compound and its direct analogs are not widely reported, the following table summarizes the cytotoxic activity of other well-known cardiac glycosides against various cancer cell lines to provide a comparative context.

Cardiac GlycosideCell LineCancer TypeIC50 (nM)
Ouabain MDA-MB-231Breast Cancer89
A549Lung Cancer17
Digoxin MDA-MB-231Breast Cancer~164
A549Lung Cancer40

Data sourced from studies on the inhibition of kynurenine (B1673888) production as a measure of cellular response to Na+/K+-ATPase inhibition.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the synthesis and biological evaluation of this compound analogs. The following sections provide representative methodologies based on established procedures for other cardiac glycosides.

General Protocol for the Synthesis of a Glycoside Analog

This protocol describes a general method for the glycosylation of a cardiac glycoside aglycone.

  • Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups on the aglycone that are not intended for glycosylation using appropriate protecting groups (e.g., silyl (B83357) ethers, acetals).

  • Glycosylation Reaction: Dissolve the protected aglycone and the desired glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) in a suitable anhydrous solvent (e.g., dichloromethane). Add a promoter (e.g., silver triflate or trimethylsilyl (B98337) triflate) at a low temperature (e.g., -78 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., acid or fluoride (B91410) treatment) to yield the final glycoside analog.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

The primary signaling pathway initiated by cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This calcium overload can trigger various downstream signaling cascades, including apoptosis.

Signaling_Pathway 8-Hydroxyodoroside_A This compound or Analog Na_K_ATPase Na+/K+-ATPase 8-Hydroxyodoroside_A->Na_K_ATPase Inhibits Na_increase ↑ Intracellular Na+ Na_K_ATPase->Na_increase Leads to Na_Ca_exchanger Na+/Ca2+ Exchanger Na_increase->Na_Ca_exchanger Alters Ca_increase ↑ Intracellular Ca2+ Na_Ca_exchanger->Ca_increase Leads to Apoptosis Apoptosis Ca_increase->Apoptosis Induces

Caption: Signaling pathway of cardiac glycoside-induced apoptosis.

Experimental_Workflow Start Start: Cell Culture Treatment Compound Treatment (Analogs & Controls) Start->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Assay Biological Assay (e.g., MTT) Incubation->Assay Data_Collection Data Collection (Absorbance) Assay->Data_Collection Analysis Data Analysis (IC50 Determination) Data_Collection->Analysis End End: Results Analysis->End

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, cardiac glycoside with potential for development as a therapeutic agent. While direct research on its analogs and derivatives is limited, the extensive knowledge base for the broader class of cardiac glycosides provides a solid foundation for future research. The synthesis and evaluation of a focused library of this compound analogs, guided by the structure-activity relationships of other cardiac glycosides, is a critical next step. Future studies should aim to elucidate the specific signaling pathways modulated by this compound and its derivatives to better understand their therapeutic potential and to develop compounds with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following document provides detailed application notes and protocols for the isolation and purification of the cardenolide glycoside, 8-Hydroxyodoroside A. This compound, primarily found in species of the Apocynaceae family such as Nerium oleander and Thevetia peruviana, has garnered interest for its potential therapeutic properties, including antitumor, antiviral, and anti-inflammatory activities.

Overview of Isolation and Purification Strategy

The isolation and purification of this compound from its natural sources involve a multi-step process. This typically begins with the extraction of plant material using polar solvents to isolate a crude mixture of cardiac glycosides. Subsequent liquid-liquid fractionation is employed to partition compounds based on their polarity, thereby enriching the fraction containing this compound. The final purification to obtain the compound at high purity is achieved through chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize quantitative data related to the extraction and abundance of cardiac glycosides from relevant plant sources.

Table 1: Extraction Yields from Thevetia peruviana Leaves

Extraction StepSolvent SystemYield (g) from 2kg starting material
Initial Extraction70% Aqueous Methanol (B129727)Not Specified
Liquid-Liquid Fractionationn-Hexane25.23
Methylene Chloride13.77
Ethyl Acetate (B1210297)10.50
n-Butanol2.89

Data extracted from a study on the fractionation of T. peruviana leaves extract.[1]

Table 2: Cardiac Glycoside Content in Apocynaceae Species

Plant SpeciesPlant PartCompoundConcentration (µg/g)Analytical Method
Nerium oleanderLeaves & StemsOdoroside H244.8UHPLC-ESI-MS/MS
Nerium oleanderLeaves & StemsOdoroside A231.4UHPLC-ESI-MS/MS
Thevetia peruvianaSeed MealTotal Cardiac Glycosides79,820Gravimetric

Concentrations for Odorosides H and A provide an estimate of the abundance of related glycosides in Nerium oleander.[2] The total cardiac glycoside content in Thevetia peruviana indicates a rich source for these compounds.[3]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the isolation and purification of this compound.

Protocol 1: Extraction of Cardiac Glycosides from Thevetia peruviana Leaves

This protocol is adapted from a method for the extraction and fractionation of Thevetia peruviana leaves.[1]

1. Plant Material Preparation:

  • Air-dry the leaves of Thevetia peruviana in a shaded, well-ventilated area until brittle.
  • Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Maceration:

  • Soak 2 kg of the powdered leaves in 10 L of 70% aqueous methanol in a large glass container.
  • Allow the mixture to macerate at room temperature for 72 hours with occasional stirring.
  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
  • Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.
  • Combine all the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark green, semi-solid, sticky residue.

4. Liquid-Liquid Fractionation:

  • Suspend the crude extract residue in 1 L of distilled water.
  • Perform successive extractions in a separatory funnel with the following solvents in the order listed:
  • n-Hexane (3 x 1 L) to remove non-polar compounds.
  • Methylene Chloride (3 x 1 L).
  • Ethyl Acetate (3 x 1 L).
  • n-Butanol saturated with water (3 x 1 L).
  • Collect each solvent fraction separately and evaporate them to dryness under vacuum at 40°C. This compound is expected to be enriched in the more polar fractions (Ethyl Acetate and n-Butanol).

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of the enriched fractions obtained from Protocol 1. The specific parameters may need to be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.

1. TLC Analysis:

  • Dissolve a small amount of the dried ethyl acetate and n-butanol fractions in methanol.
  • Spot the samples on a silica (B1680970) gel 60 F254 TLC plate.
  • Develop the plate using a solvent system such as Chloroform:Methanol (e.g., in a 9:1 or 8:2 ratio).
  • Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., p-toluenesulfonic acid or antimony trichloride (B1173362) followed by heating) to identify the cardiac glycoside spots.

2. Column Preparation:

  • Pack a glass column with silica gel (70-230 mesh) in a slurry with a non-polar solvent (e.g., hexane (B92381) or chloroform).

3. Sample Loading and Elution:

  • Adsorb the dried extract onto a small amount of silica gel and load it onto the top of the prepared column.
  • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the proportion of a more polar solvent (e.g., methanol).
  • Collect fractions of a fixed volume (e.g., 20 mL).

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the target compound.
  • Pool the fractions containing pure this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

For final purification to achieve high purity, a preparative HPLC step can be employed. The following method is based on an analytical UHPLC method for related cardiac glycosides and would require scaling up for preparative purposes.[2]

1. HPLC System and Column:

  • A preparative HPLC system equipped with a UV detector.
  • A C18 reversed-phase column (e.g., Waters BEH C18, dimensions suitable for preparative scale).

2. Mobile Phase:

  • Solvent A: 5 mM Ammonium acetate buffer in water.
  • Solvent B: Acetonitrile.

3. Elution Gradient:

  • Establish a linear gradient elution. The exact gradient should be optimized based on analytical HPLC runs of the partially purified fraction from column chromatography. A starting point could be a gradient from 20% to 80% Solvent B over 30-40 minutes.

4. Sample Preparation and Injection:

  • Dissolve the partially purified sample in the initial mobile phase composition.
  • Filter the sample through a 0.45 µm syringe filter before injection.
  • Inject the sample onto the column.

5. Fraction Collection:

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
  • Collect the peak corresponding to this compound.

6. Purity Confirmation:

  • Analyze the collected fraction by analytical HPLC and Mass Spectrometry to confirm its purity and identity.

Visualizations

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the isolation and purification of this compound and a representative signaling pathway for a related cardiac glycoside.

cluster_extraction Extraction & Fractionation cluster_purification Purification plant_material Dried & Powdered Plant Material (Thevetia peruviana leaves) maceration Maceration with 70% Aqueous Methanol plant_material->maceration crude_extract Crude Methanolic Extract maceration->crude_extract fractionation Liquid-Liquid Fractionation (Hexane, Methylene Chloride, Ethyl Acetate, n-Butanol) crude_extract->fractionation enriched_fraction Enriched Polar Fractions (Ethyl Acetate & n-Butanol) fractionation->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography partially_pure Partially Purified This compound column_chromatography->partially_pure hplc Preparative HPLC (C18 Reversed-Phase) partially_pure->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

cluster_pathway Representative Anti-Inflammatory Signaling Pathway cardiac_glycoside Cardiac Glycoside (e.g., Hyperoside) nf_kb NF-κB Signaling Pathway cardiac_glycoside->nf_kb Inhibits inflammatory_factors Inflammatory Factors (TNF-α, IL-1β, IL-6, IL-8) nf_kb->inflammatory_factors Downregulates inflammation Inflammation inflammatory_factors->inflammation Leads to reduced

Caption: Representative anti-inflammatory signaling pathway modulated by a cardiac glycoside.

References

Analytical Application Notes & Protocols for 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, experimentally validated analytical methods for 8-Hydroxyodoroside A are not extensively available in the public domain. The following application notes and protocols are proposed based on established analytical techniques for structurally related cardenolide glycosides. These methods should be considered as a starting point for method development and will require optimization and validation for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of cardenolide glycosides from various matrices, including plant extracts and biological samples. Due to the presence of a lactone ring, cardenolides exhibit UV absorbance, typically around 218-220 nm, which allows for their detection and quantification.

Experimental Protocol

Sample Preparation:

  • Plant Material: Extract a known weight of dried and powdered plant material with methanol (B129727) or a methanol/water mixture. The extraction can be performed using sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) (Optional Cleanup): For complex matrices, a C18 SPE cartridge can be used to clean up the sample and concentrate the analyte.

    • Condition the cartridge with methanol followed by water.

    • Load the filtered extract.

    • Wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the cardenolides with a higher concentration of methanol or acetonitrile (B52724).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Parameters:

A reversed-phase HPLC method is generally suitable for the separation of cardenolide glycosides.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Gradient Start with a lower percentage of B, and gradually increase to elute the compound. A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, hold at 100% B; followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV detector at 218 nm.[1]
Injection Volume 10-20 µL

Data Analysis:

Quantification is achieved by creating a calibration curve using a certified reference standard of this compound at various concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Plant Material extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration spe SPE Cleanup (Optional) filtration->spe reconstitution Reconstitution spe->reconstitution injection HPLC Injection reconstitution->injection separation C18 Separation injection->separation detection UV Detection (218 nm) separation->detection chromatogram Chromatogram detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for the Identification and Quantification of this compound

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of this compound in complex matrices and at low concentrations. The mass spectrometer provides molecular weight and fragmentation information, which is crucial for structural confirmation.

Experimental Protocol

Sample Preparation:

The sample preparation protocol is similar to that for HPLC analysis. It is critical to use LC-MS grade solvents to minimize background noise.

LC-MS Parameters:

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Gradient A suitable gradient should be optimized to achieve good separation.
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40 °C
Injection Volume 1-5 µL
MS System Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI), positive ion mode.
MS Mode For quantification, Multiple Reaction Monitoring (MRM) on a QqQ is recommended. For identification, full scan and product ion scan on a high-resolution instrument are preferred.
Typical Fragmentation Cardenolides typically show sequential loss of sugar moieties and water molecules from the aglycone.[2][3]

Data Analysis:

  • Identification: The identification of this compound is based on its retention time and the accurate mass of the precursor ion and its characteristic fragment ions.

  • Quantification: For quantitative analysis using MRM, specific precursor-to-product ion transitions are monitored. A calibration curve is constructed using a reference standard to determine the concentration of the analyte in the sample.

Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_processing Data Processing start Sample Source extraction Extraction start->extraction cleanup Cleanup (SPE) extraction->cleanup final_prep Final Preparation cleanup->final_prep injection LC Injection final_prep->injection separation Chromatographic Separation injection->separation ionization ESI (+) separation->ionization detection Mass Detection (MS/MS) ionization->detection mass_spectra Mass Spectra detection->mass_spectra identification Identification mass_spectra->identification quantification Quantification mass_spectra->quantification

Caption: LC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for the Structural Elucidation of this compound

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of natural products. A combination of 1D and 2D NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals of this compound.

Experimental Protocol

Sample Preparation:

  • A purified sample of this compound (typically >95% purity) is required.

  • Dissolve 1-5 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

A standard set of NMR experiments for the structural elucidation of a novel or isolated compound includes:

ExperimentInformation Obtained
¹H NMR Provides information about the number and types of protons, their chemical environment, and scalar couplings.
¹³C NMR Shows the number of carbon atoms and their chemical shifts, indicating the type of carbon (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).
DEPT-135 Distinguishes between CH, CH₂, and CH₃ groups.
COSY Correlates protons that are coupled to each other, revealing ¹H-¹H spin systems.
HSQC/HMQC Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).
HMBC Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation), crucial for connecting different spin systems and determining the overall structure.
NOESY/ROESY Reveals through-space correlations between protons, providing information about the stereochemistry of the molecule.

Data Analysis:

The interpretation of NMR spectra is a complex process that involves the careful analysis of chemical shifts, coupling constants, and cross-peaks in the 2D spectra to piece together the molecular structure. The characteristic signals for the steroid backbone, the lactone ring, and the sugar moiety of cardenolides should be identifiable.[4][5][6]

Logical Relationship Diagram

NMR_Logic cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_structural_info Structural Information H1_NMR ¹H NMR proton_info Proton Environment & Connectivity H1_NMR->proton_info C13_NMR ¹³C NMR & DEPT carbon_info Carbon Skeleton C13_NMR->carbon_info COSY COSY COSY->proton_info HSQC HSQC/HMQC direct_correlation ¹H-¹³C Direct Correlation HSQC->direct_correlation HMBC HMBC long_range_correlation ¹H-¹³C Long-Range Correlation HMBC->long_range_correlation NOESY NOESY/ROESY stereochemistry Stereochemistry NOESY->stereochemistry Final_Structure Final Structure of This compound proton_info->Final_Structure carbon_info->Final_Structure direct_correlation->Final_Structure long_range_correlation->Final_Structure stereochemistry->Final_Structure

Caption: Logical relationships in NMR for structural elucidation.

References

Application Notes and Protocols for 8-Hydroxyodoroside A: Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Hydroxyodoroside A is a cardiac glycoside, a class of naturally occurring steroid derivatives that have been historically used in the treatment of heart conditions.[1] Recently, cardiac glycosides have garnered significant attention for their potential as anticancer, antiviral, and anti-inflammatory agents.[2][3] this compound, found in plants of the Nerium genus (commonly known as oleander), is a subject of interest for its potential pharmacological activities.[4][5] Like other cardiac glycosides, its mechanism of action is believed to involve the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1] This inhibition leads to an increase in intracellular calcium, which can trigger a cascade of signaling events affecting cell proliferation, apoptosis, and immunomodulation.

These application notes provide an overview of the current knowledge and proposed methodologies for the synthesis and derivatization of this compound. Due to the limited availability of direct synthetic protocols for this specific compound in the current literature, the following sections detail methods for its natural extraction and propose synthetic and derivatization strategies based on closely related and well-studied cardiac glycosides, such as oleandrin (B1683999) and its aglycone, oleandrigenin.

I. Natural Product Extraction

The primary method for obtaining this compound and other cardiac glycosides is through extraction from Nerium oleander leaves.

Protocol 1: Extraction of Total Cardiac Glycosides from Nerium Oleander Leaves

This protocol is adapted from a patented method for extracting total cardiac glycosides from oleander leaves.[6]

Materials:

  • Dried and powdered Nerium oleander leaves

  • Lower alcohol (e.g., ethanol (B145695), methanol)

  • n-butanol

  • Chloroform

  • Rotary evaporator

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Primary Extraction: Macerate 100g of powdered oleander leaves with a suitable volume of a lower alcohol (e.g., 1 L of 70% ethanol) at room temperature for 24-48 hours.

  • Filter the mixture to separate the plant material from the alcoholic extract.

  • Concentrate the extractive solution using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Secondary Extraction: Resuspend the crude extract in water and perform a liquid-liquid extraction using a mixed solvent of n-butanol, chloroform, and ethanol. The ratio of the mixed solvent can be optimized for selective extraction.

  • Separate the organic layer containing the cardiac glycosides.

  • Concentrate the organic extract to a smaller volume and allow it to stand for gel separation.

  • Collect the supernatant and dry it under vacuum to obtain the total cardiac glycoside fraction.

  • Further purification by chromatographic techniques (e.g., column chromatography, HPLC) is necessary to isolate this compound.

Quantitative Data: The yield of total cardiac glycosides can be significant, with reports of up to 20-24g from 100g of dried oleander leaves.[6] The final concentration of the desired compound will vary depending on the plant material and extraction efficiency.

ParameterValueReference
Starting Material100 g dried Nerium oleander leaves[6]
Primary Extractant Lower alcohol (e.g., 70% Ethanol)[6]
Secondary Extractant n-butanol, chloroform, ethanol mixture[6]
Reported Yield (Total Cardiac Glycosides) ~20-24 g[6]

Experimental Workflow for Extraction and Isolation

G start Dried Nerium oleander Leaves extraction1 Primary Extraction (Lower Alcohol) start->extraction1 filtration Filtration extraction1->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 extraction2 Secondary Extraction (n-Butanol/Chloroform/Ethanol) concentration1->extraction2 concentration2 Concentration & Gel Separation extraction2->concentration2 purification Chromatographic Purification (HPLC, Column Chromatography) concentration2->purification end Isolated this compound purification->end

Caption: Workflow for the extraction and isolation of this compound.

II. Proposed Synthesis of this compound Aglycone

A total synthesis of this compound has not been reported. However, the synthesis of oleandrigenin, the aglycone of the closely related cardiac glycoside oleandrin, has been achieved and can serve as a template.[7] The introduction of the 8-hydroxyl group could potentially be achieved through microbial hydroxylation or stereoselective chemical oxidation.

Protocol 2: Proposed Synthesis of this compound Aglycone (based on Oleandrigenin Synthesis)

This proposed protocol is based on the synthetic route to oleandrigenin.[7] The key steps involve the construction of the steroid core followed by modifications to introduce the necessary functional groups.

Key Synthetic Steps (based on literature for analogous compounds):

  • Steroid Core Construction: Synthesis of a functionalized steroid precursor. This often involves multi-step sequences starting from commercially available steroid building blocks.

  • Installation of the C17 Heterocycle: Formation of the butenolide ring at the C17 position is a characteristic feature of cardenolides. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.[7]

  • Hydroxylation at C8: This is a key step to differentiate from oleandrigenin.

    • Microbial Hydroxylation: Incubation of a suitable steroid precursor with specific microbial cultures (e.g., Trichothecium roseum) has been shown to introduce hydroxyl groups at various positions on the steroid nucleus.[8]

    • Chemical Hydroxylation: Stereoselective chemical methods for hydroxylation of the steroid C8 position would need to be developed, potentially involving neighboring group participation or directed oxidation.

  • Final Functional Group Manipulations: This may include deprotection steps and further oxidations to yield the final aglycone.

Signaling Pathway of Cardiac Glycosides

G CG This compound (Cardiac Glycoside) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Reduced Efflux NaCa_Ex Na+/Ca2+ Exchanger Na_in->NaCa_Ex Altered Gradient Ca_in ↑ Intracellular Ca2+ NaCa_Ex->Ca_in Reduced Efflux SR Sarcoplasmic Reticulum Ca_in->SR ↑ Uptake Signaling Downstream Signaling (Apoptosis, etc.) Ca_in->Signaling Ca_release ↑ Ca2+ Release SR->Ca_release Contraction ↑ Myocardial Contractility Ca_release->Contraction

Caption: General signaling pathway of cardiac glycosides.

III. Derivatization Techniques

Derivatization of this compound can be performed to enhance its analytical detection or to create analogues with potentially improved biological activity.

Protocol 3: Derivatization for Fluorescence Detection (adapted from Oleandrin)

This protocol is for analytical purposes, to allow for sensitive detection by HPLC with a fluorescence detector. It is adapted from a method developed for oleandrin.[9][10]

Materials:

  • Isolated this compound

  • 1-Naphthoyl chloride solution in acetonitrile (B52724)

  • 4-Dimethylaminopyridine (4-DMAP)

  • Acetonitrile

  • HPLC system with a fluorescence detector

Procedure:

  • Dry the sample containing this compound.

  • To the dry residue, add 400 µL of 1-naphthoyl chloride solution in acetonitrile (1:20, v/v) and 60 mg of 4-DMAP.

  • Vortex the mixture for 10 seconds to ensure complete dissolution.

  • Tightly cap the reaction vial and heat at 80 °C for a specified time (optimization may be required).

  • After cooling, the sample is ready for HPLC analysis.

Quantitative Data for Oleandrin Derivatization:

ParameterValueReference
Derivatizing Agent1-Naphthoyl chloride[9]
Catalyst4-DMAP[9]
Detection MethodHPLC with Fluorescence Detector[9]
Limit of Detection (for Oleandrin) 0.05 ppm[9]
Recovery from Matrix (for Oleandrin) 85%[9]

Logical Workflow for Derivatization and Analysis

G cluster_analytical Analytical Workflow cluster_drug_dev Drug Development Workflow start Isolated this compound derivatization Derivatization (e.g., with 1-Naphthoyl Chloride) start->derivatization start->derivatization hplc HPLC Separation derivatization->hplc activity_screening Biological Activity Screening derivatization->activity_screening detection Fluorescence Detection hplc->detection quantification Quantification detection->quantification

Caption: Workflow for derivatization for analysis and drug development.

Protocol 4: Proposed Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential of this compound, derivatization at its hydroxyl groups and other reactive sites is crucial. The following are proposed strategies based on general organic synthesis principles.

a) Esterification of Hydroxyl Groups:

  • Reaction: React this compound with various carboxylic acids or acid chlorides in the presence of a suitable catalyst (e.g., DCC, DMAP) to form esters.

  • Purpose: To improve solubility, bioavailability, and potentially modulate biological activity.

b) Etherification of Hydroxyl Groups:

  • Reaction: Treatment with alkyl halides in the presence of a base (e.g., NaH) to form ethers.

  • Purpose: To investigate the importance of the hydroxyl groups for activity and to alter the lipophilicity of the molecule.

c) Modification of the Lactone Ring:

  • Reaction: The unsaturated lactone ring is crucial for the activity of cardiac glycosides. Modifications such as reduction or addition reactions can be explored.

  • Purpose: To understand the role of the lactone moiety in binding to Na+/K+-ATPase and to potentially create analogues with altered activity profiles.

d) Glycosylation/Deglycosylation:

  • Reaction: The sugar moiety can be cleaved or replaced with other sugar units using glycosylation chemistry.

  • Purpose: The sugar portion of cardiac glycosides significantly influences their pharmacokinetic and pharmacodynamic properties. Creating a library of different glycosides can lead to compounds with improved therapeutic indices. A study on a derivative of odoroside A, oleandrigenin-3-O-β-D-diginoside, has shown potent anti-leukemia activity, highlighting the importance of the sugar moiety.[11]

While specific, detailed protocols for the total synthesis and derivatization of this compound are not yet available in the peer-reviewed literature, this document provides a starting point for researchers by outlining methods for its natural extraction and proposing synthetic and derivatization strategies based on well-established chemistry for closely related cardiac glycosides. The provided protocols and workflows are intended to serve as a guide for the development of novel experimental procedures aimed at exploring the full therapeutic potential of this promising natural product. Further research is necessary to establish robust synthetic routes and to fully elucidate the structure-activity relationships of this compound and its derivatives.

References

Application Notes and Protocols for 8-Hydroxyodoroside A Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the biological activity and cell culture applications of 8-Hydroxyodoroside A is limited. The following application notes and protocols are provided as a general framework for researchers to investigate the effects of this and other novel compounds in a cell culture setting. The presented data, including IC50 values and protein expression changes, are hypothetical and for illustrative purposes only.

Compound Information

This compound is a steroid compound. Its basic chemical properties are summarized below.

PropertyValue
CAS Number 176519-75-8
Molecular Formula C30H46O8
Molecular Weight 534.69 g/mol
Purity Typically available at 95% - 99%
Appearance Powder
Hypothetical Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Below are hypothetical IC50 values for this compound in various cancer cell lines after 48 hours of treatment, as would be determined by a cell viability assay such as the MTT assay.

Cell LineCancer TypeHypothetical IC50 (µM)
HeLa Cervical Cancer15.2
MCF-7 Breast Cancer25.8
A549 Lung Cancer18.5
HepG2 Liver Cancer32.1
Hypothetical Effects on Apoptotic Protein Expression

The following table illustrates hypothetical changes in the expression of key apoptosis-regulating proteins in a cancer cell line (e.g., HeLa) after treatment with this compound for 24 hours, as would be quantified from a Western blot analysis.

ProteinFunction in ApoptosisHypothetical Change in Expression (Fold Change vs. Control)
Bcl-2 Anti-apoptotic-0.4
Bax Pro-apoptotic+1.8
Cleaved Caspase-3 Executioner caspase+2.5
PARP (cleaved) Apoptosis marker+3.1

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for maintaining a cell line and treating it with this compound.

Materials:

  • Selected cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Maintain the selected cell line in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the powder in sterile DMSO. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter. Seed the cells into multi-well plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density. Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare working solutions of this compound by diluting the stock solution in fresh complete culture medium to the desired final concentrations. The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest treatment concentration.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated as in Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated as in Protocol 1 in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins.

Materials:

  • Cells treated as in Protocol 1 in a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Treat Cells (24-72h) (Include Vehicle Control) cell_culture->treatment compound_prep Prepare this compound Stock & Working Solutions compound_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein data_analysis Quantification & Statistical Analysis viability->data_analysis apoptosis->data_analysis protein->data_analysis

Caption: General experimental workflow for in vitro compound testing.

hypothetical_signaling_pathway cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 compound->bcl2 down-regulates bax Bax compound->bax up-regulates mito Mitochondrion bcl2->mito inhibits bax->mito promotes cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 cyto_c->casp9 activates casp3 Caspase-3 casp9->casp3 activates parp PARP Cleavage casp3->parp cleaves apoptosis Apoptosis casp3->apoptosis

In Vivo Administration of 8-Hydroxyodoroside A in Animal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available scientific literature detailing the in vivo administration of 8-Hydroxyodoroside A in animal models. Extensive searches of scientific databases have not yielded specific studies on its pharmacokinetics, cardiotoxicity, or anti-cancer effects in live animal subjects.

While research exists on other structurally related cardiac glycosides and various natural compounds in animal models, this information cannot be accurately extrapolated to create specific application notes and protocols for this compound. The unique chemical structure of each compound dictates its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity. Therefore, providing generalized protocols would be scientifically unsound and potentially misleading for researchers.

Professionals in drug development and scientific research are advised to treat this compound as a novel investigational compound for in vivo studies. This necessitates the development of entirely new protocols, starting with fundamental preclinical assessments.

Recommendations for Future Research

For scientists and drug development professionals interested in the in vivo evaluation of this compound, the following experimental workflow is recommended as a starting point:

G cluster_0 Preclinical In Vivo Workflow for this compound A Acute Toxicity Study (Dose-Range Finding) B Pharmacokinetic (PK) Studies (ADME Profiling) A->B Establish Maximum Tolerated Dose (MTD) C Efficacy Studies in Relevant Animal Models B->C Determine Dosing Regimen D Cardiotoxicity Assessment B->D Assess Cardiac Exposure E Data Analysis and Model Refinement C->E D->E

Application Notes and Protocols for 8-Hydroxyodoroside A In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general guideline for researchers, scientists, and drug development professionals. Extensive literature searches did not yield specific quantitative data on the dosage and concentration of purified 8-Hydroxyodoroside A for in vitro assays. The data presented in the tables are hypothetical and intended to serve as a starting point for experimental design. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Introduction

This compound is a cardiac glycoside found in Nerium oleander. Like other cardiac glycosides, it has been investigated for its potential as an anti-cancer agent. These compounds are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This document provides a summary of hypothetical in vitro applications of this compound, including suggested concentration ranges and protocols for key cellular assays.

Quantitative Data Summary

The following tables summarize hypothetical effective concentrations of this compound in common in vitro cancer cell line assays. These values are for illustrative purposes and should be determined experimentally.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast Cancer485.2
HeLaCervical Cancer488.7
A549Lung Cancer4812.5
PC-3Prostate Cancer723.9

Table 2: Hypothetical Concentration Ranges for In Vitro Assays

Assay TypeCell LineHypothetical Concentration Range (µM)Incubation Time (hours)
Cell Viability (MTT Assay)MCF-7, HeLa0.1 - 5024, 48, 72
Apoptosis (Annexin V Staining)PC-31, 5, 1024, 48
Western Blot AnalysisA5495, 10, 2024

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells using a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis

This protocol is for analyzing changes in protein expression in a target signaling pathway upon treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Mandatory Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the PI3K/Akt signaling pathway, a common pathway dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis by Phosphorylating Bad Proliferation Proliferation mTOR->Proliferation H8OA This compound H8OA->Akt Hypothesized Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow: Cell Viability Assay

G A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with This compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow: Apoptosis Assay

G A Seed & Treat Cells (6-well plate) B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate 15 min E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Application Notes and Protocols for Apoptosis Induction by Odoroside A in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Odoroside A, a cardiac glycoside isolated from Nerium oleander, has demonstrated potent anticancer properties by inducing apoptosis in various cancer cell lines. This document provides a summary of its observed effects, relevant signaling pathways, and detailed protocols for key experimental assays to study its apoptotic mechanism.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of Odoroside A in a human lung cancer cell line.

CompoundCell LineAssayIC50 ValueExposure TimeCitation
Odoroside AA549 (Human Lung Carcinoma)CCK-8183.5 nM48 hours[1]

Signaling Pathways

Odoroside A has been shown to induce apoptosis through different signaling cascades depending on the cancer cell type.

Extrinsic Apoptosis Pathway in Lung Cancer Cells (A549)

In human lung cancer cells, Odoroside A triggers the extrinsic apoptotic pathway. This involves the activation of death receptors and a subsequent caspase cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odoroside A Odoroside A FAS FAS Death Receptor Odoroside A->FAS Activates FADD FADD FAS->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Cleavage Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 Cleaves Caspase37 Caspase-3/7 (Active) Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Extrinsic apoptotic pathway induced by Odoroside A in lung cancer cells.

ROS/JNK-Mediated Apoptosis in Leukemia Cells (HL60)

In human leukemia cells, Odoroside A and its derivatives induce apoptosis and autophagy through the generation of Reactive Oxygen Species (ROS) and activation of the JNK signaling pathway. This process involves the mitochondrial (intrinsic) pathway.[2]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Odoroside A Derivative Odoroside A Derivative ROS ROS Generation Odoroside A Derivative->ROS JNK JNK Phosphorylation ROS->JNK Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inhibits CytoC_mito Cytochrome c Bcl2->CytoC_mito Prevents release CytoC_cyto Cytochrome c (Cytosolic) Procaspase9 Pro-caspase-9 CytoC_cyto->Procaspase9 Activates Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC_mito->CytoC_cyto Release

Caption: ROS/JNK-mediated intrinsic apoptosis by an Odoroside A derivative.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of compounds like Odoroside A.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxicity of the compound and calculate the IC50 value.

  • Materials:

    • Cancer cell line of interest (e.g., A549)

    • Complete cell culture medium

    • 96-well plates

    • Odoroside A (or 8-Hydroxyodoroside A) stock solution

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

    • 1X Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Treat cells with the test compound at the desired concentration (e.g., IC50) for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to measure the expression levels of key proteins involved in the apoptotic cascade (e.g., caspases, Bcl-2 family proteins).

  • Materials:

    • Treated and control cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Protocol:

    • Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

G cluster_workflow Experimental Workflow for Apoptosis Assessment cluster_assays Apoptosis Assays cluster_results Data Analysis start Cancer Cell Culture treat Treat with this compound (or related compound) start->treat viability Cell Viability Assay (CCK-8) treat->viability flow Flow Cytometry (Annexin V/PI) treat->flow wb Western Blot (Apoptotic Proteins) treat->wb ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant protein_exp Analyze Protein Expression wb->protein_exp conclusion Elucidate Mechanism of Action ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: A typical experimental workflow for assessing apoptosis.

References

The Role of 8-Hydroxyodoroside A in Na+/K+-ATPase Inhibition: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of scientific literature detailing the specific application of 8-Hydroxyodoroside A in the study of Na+/K+-ATPase inhibition. While the Na+/K+-ATPase enzyme is a well-established therapeutic target for a class of compounds known as cardiac glycosides, which includes widely studied molecules like digoxin (B3395198) and ouabain, direct research linking this compound to this mechanism of action has not been identified in comprehensive searches of available scientific databases.

This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of Na+/K+-ATPase inhibition, drawing parallels from the extensive research on known cardiac glycosides. The protocols and conceptual frameworks presented herein are based on established methodologies for studying Na+/K+-ATPase inhibitors and can serve as a guide for potential future investigations into the activity of novel compounds such as this compound.

Understanding Na+/K+-ATPase and its Inhibition

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1] It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[1][2] The enzyme consists of α and β subunits, with the α subunit containing the binding sites for ATP, ions, and inhibitors like cardiac glycosides.[3]

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels. In cardiac muscle cells, this elevation of intracellular calcium enhances the force of contraction, which is the basis for the therapeutic use of cardiac glycosides in heart failure.[1]

General Mechanism of Na+/K+-ATPase Inhibition by Cardiac Glycosides

Cardiac glycosides bind to a specific site on the extracellular side of the α-subunit of the Na+/K+-ATPase.[4] This binding stabilizes the enzyme in an intermediate, phosphorylated conformation, preventing its return to the intracellular side to bind ATP and thus inhibiting its pumping activity.[3] The affinity of different cardiac glycosides for the Na+/K+-ATPase can vary depending on the specific isoform of the α-subunit and the tissue type.

Potential Research Directions for this compound

Given the lack of direct data, future research on this compound could focus on the following areas:

  • In Vitro Enzyme Inhibition Assays: To determine if this compound has any inhibitory effect on Na+/K+-ATPase activity.

  • Binding Affinity Studies: To characterize the binding of this compound to the Na+/K+-ATPase.

  • Cell-Based Functional Assays: To assess the downstream cellular effects of potential Na+/K+-ATPase inhibition by this compound.

  • Structural Activity Relationship Studies: To compare the structure of this compound with known cardiac glycosides to predict its potential for Na+/K+-ATPase inhibition.

The following sections provide detailed protocols and conceptual diagrams that can be adapted for the investigation of novel compounds like this compound.

Application Notes and Protocols

Protocol 1: In Vitro Na+/K+-ATPase Activity Assay

This protocol describes a common method to measure the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (commercially available from sources like porcine kidney)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Ouabain (as a positive control)

  • Malachite Green Phosphate Assay Kit (or similar colorimetric method for Pi detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh assay buffer and dilutions of the test compound and ouabain. The final concentration of the solvent should be kept constant across all wells and should not exceed 1% to avoid affecting enzyme activity.

  • Enzyme Preparation: Dilute the purified Na+/K+-ATPase in cold assay buffer to the desired concentration.

  • Reaction Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the test compound at various concentrations to the respective wells. For the control wells, add 10 µL of the solvent. For the positive control, add 10 µL of ouabain.

    • Add 20 µL of the diluted Na+/K+-ATPase enzyme to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of ATP solution (e.g., 5 mM) to each well to start the reaction. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Phosphate Detection: Stop the reaction by adding the stop solution from the Malachite Green kit. Follow the kit manufacturer's instructions for color development and measurement of absorbance at the appropriate wavelength (typically around 620 nm).

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (solvent-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Na+/K+-ATPase Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Test Compound, and Controls setup_plate Set up 96-well plate with buffer, compound/controls prep_reagents->setup_plate prep_enzyme Dilute Na+/K+-ATPase add_enzyme Add Enzyme prep_enzyme->add_enzyme setup_plate->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Initiate reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction and detect Phosphate incubate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining Na+/K+-ATPase inhibitory activity.

Signaling Pathway of Na+/K+-ATPase Inhibition

The following diagram illustrates the general signaling cascade initiated by the inhibition of Na+/K+-ATPase by a cardiac glycoside.

Mechanism of Action of Cardiac Glycosides

Caption: Inhibition of Na+/K+-ATPase by cardiac glycosides.

Disclaimer: The provided protocols and diagrams are for informational purposes and should be adapted and validated for specific experimental conditions. As there is no direct scientific literature on this compound and Na+/K+-ATPase inhibition, the information presented is based on the general understanding of the mechanism of action of cardiac glycosides.

References

"8-Hydroxyodoroside A" as a potential therapeutic agent for [disease]

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction:

8-Hydroxyodoroside A, a cardiac glycoside natural product, has garnered scientific interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols based on research investigating the antitumor effects of the closely related compound, Odoroside A, on non-small cell lung cancer. The data presented herein is derived from studies on the A549 lung adenocarcinoma cell line and offers a foundational framework for researchers and drug development professionals exploring the therapeutic utility of this compound and similar cardiac glycosides.

Data Presentation

The anti-proliferative efficacy of Odoroside A was evaluated in the A549 human lung cancer cell line. The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment, indicating potent cytotoxic effects.

Table 1: Cytotoxicity of Odoroside A in A549 Lung Cancer Cells

CompoundCell LineIncubation Time (hours)IC50 (nM)
Odoroside AA54948183.5[1][2]

Furthermore, treatment with Odoroside A led to a significant upregulation of key genes and proteins involved in the apoptotic cascade.

Table 2: Gene Expression and Protein Level Changes in A549 Cells Treated with Odoroside A

TargetMethodFold Change (vs. Control)
CASP3 (gene)qRT-PCR4-16 fold increase[1]
CASP7 (gene)qRT-PCR4-16 fold increase[1]
CASP8 (gene)qRT-PCR4-16 fold increase[1]
CASP9 (gene)qRT-PCR4-16 fold increase[1]
FAS (gene)qRT-PCR4-16 fold increase[1]
FADD (gene)qRT-PCR4-16 fold increase[1]
Caspase-3 (protein)Western Blot & ELISASignificantly higher[1][2]

Signaling Pathway

Odoroside A has been shown to induce apoptosis in lung cancer cells primarily through the activation of the extrinsic apoptotic pathway.[1] This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of a caspase cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Receptor (FAS) Death Receptor (FAS) FADD FADD Death Receptor (FAS)->FADD Recruits This compound This compound This compound->Death Receptor (FAS) Activates Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruits Caspase-8 (active) Caspase-8 (active) Pro-caspase-8->Caspase-8 (active) Cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8 (active)->Pro-caspase-3 Activates Caspase-3 (active) Caspase-3 (active) Pro-caspase-3->Caspase-3 (active) Cleavage Apoptosis Apoptosis Caspase-3 (active)->Apoptosis

Figure 1: Proposed extrinsic apoptosis signaling pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound.

Cell Proliferation Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Start Start Seed A549 cells in 96-well plate Seed A549 cells in 96-well plate Start->Seed A549 cells in 96-well plate Incubate for 24h Incubate for 24h Seed A549 cells in 96-well plate->Incubate for 24h Treat with this compound (0-1000 nM) Treat with this compound (0-1000 nM) Incubate for 24h->Treat with this compound (0-1000 nM) Incubate for 48h Incubate for 48h Treat with this compound (0-1000 nM)->Incubate for 48h Add CCK-8 solution Add CCK-8 solution Incubate for 48h->Add CCK-8 solution Incubate for 1-4h Incubate for 1-4h Add CCK-8 solution->Incubate for 1-4h Measure absorbance at 450 nm Measure absorbance at 450 nm Incubate for 1-4h->Measure absorbance at 450 nm Calculate IC50 Calculate IC50 Measure absorbance at 450 nm->Calculate IC50

Figure 2: Workflow for the Cell Proliferation (CCK-8) Assay.

Methodology:

  • Cell Seeding: A549 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0-1000 nM) and incubated for 48 hours.[2]

  • CCK-8 Addition: Following incubation, Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.[2]

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is designed to detect changes in the expression levels of key apoptotic proteins.

Start Start Treat A549 cells with IC50 of this compound Treat A549 cells with IC50 of this compound Start->Treat A549 cells with IC50 of this compound Lyse cells and extract proteins Lyse cells and extract proteins Treat A549 cells with IC50 of this compound->Lyse cells and extract proteins Quantify protein concentration Quantify protein concentration Lyse cells and extract proteins->Quantify protein concentration SDS-PAGE SDS-PAGE Quantify protein concentration->SDS-PAGE Transfer to PVDF membrane Transfer to PVDF membrane SDS-PAGE->Transfer to PVDF membrane Block membrane Block membrane Transfer to PVDF membrane->Block membrane Incubate with primary antibodies (e.g., anti-Caspase-3) Incubate with primary antibodies (e.g., anti-Caspase-3) Block membrane->Incubate with primary antibodies (e.g., anti-Caspase-3) Incubate with secondary antibodies Incubate with secondary antibodies Incubate with primary antibodies (e.g., anti-Caspase-3)->Incubate with secondary antibodies Detect signal Detect signal Incubate with secondary antibodies->Detect signal Analyze protein bands Analyze protein bands Detect signal->Analyze protein bands

Figure 3: Workflow for Western Blot Analysis.

Methodology:

  • Cell Treatment and Lysis: A549 cells are treated with the IC50 concentration of this compound. Following treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax). Subsequently, the membrane is incubated with a corresponding secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative protein expression levels.[2]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the changes in mRNA levels of apoptosis-related genes.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and untreated A549 cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is then synthesized from the RNA.

  • qRT-PCR: The expression levels of target genes (e.g., CASP3, CASP7, CASP8, CASP9, FAS, FADD) are quantified using qRT-PCR with specific primers.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[1]

Disclaimer: The information provided in this document is for research purposes only and is based on studies of Odoroside A. Further investigation is required to fully elucidate the therapeutic potential and mechanisms of action of this compound.

References

Application Notes and Protocols for 8-Hydroxyodoroside A in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyodoroside A is a cardiac glycoside that has garnered interest within the scientific community for its potential therapeutic applications. Exhibiting a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects, this compound presents a promising candidate for drug discovery and development. These application notes provide a framework for the utilization of this compound in high-throughput screening (HTS) assays to further elucidate its mechanisms of action and identify novel therapeutic leads. The following protocols are adaptable for HTS platforms and are designed to assess the cytotoxic, anti-inflammatory, and antiviral properties of this compound.

Biological Activities of this compound

Initial studies have indicated that this compound possesses several key biological activities:

  • Antitumor Activity: The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

  • Anti-inflammatory Effects: this compound may modulate inflammatory pathways, offering possibilities for the treatment of inflammatory conditions.

  • Antiviral Properties: Evidence suggests that this compound can inhibit viral replication, making it a candidate for the development of new antiviral drugs.

High-Throughput Screening Protocols

The following are generalized high-throughput screening protocols that can be adapted to evaluate the biological activities of this compound. It is crucial to optimize assay conditions, including cell density, compound concentration ranges, and incubation times, for specific cell lines and viral strains.

Cytotoxicity HTS Assay against Cancer Cell Lines

This protocol is designed to assess the cytotoxic (cell-killing) activity of this compound against a panel of cancer cell lines. A common method for this is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) to ~80% confluency.

    • Trypsinize and resuspend cells in a complete culture medium.

    • Seed cells in 96-well or 384-well white, clear-bottom assay plates at a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate).

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute in culture medium to the desired final concentrations.

    • Add the diluted compound to the assay plates. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Readout:

    • Equilibrate the assay plates and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G cluster_prep Preparation cluster_treat Treatment cluster_readout Readout & Analysis start Start seed_cells Seed Cancer Cells in Assay Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (Serial Dilutions) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent measure_lum Measure Luminescence add_reagent->measure_lum analyze_data Calculate % Viability & IC50 measure_lum->analyze_data end End analyze_data->end

Caption: Potential inhibition of the NF-κB pathway.

Antiviral HTS Assay

This protocol provides a general framework for screening this compound for activity against a specific virus. A cytopathic effect (CPE) inhibition assay is a common method.

Experimental Protocol: CPE Inhibition Assay

  • Cell Seeding:

    • Seed a susceptible host cell line in 96-well or 384-well plates and incubate for 24 hours to form a monolayer.

  • Compound and Virus Addition:

    • Add serial dilutions of this compound to the cell monolayers.

    • Infect the cells with a pre-titered amount of virus that causes a measurable CPE within 2-4 days. Include uninfected cell controls and infected vehicle controls.

  • Incubation:

    • Incubate the plates at the optimal temperature for viral replication until CPE is evident in the virus control wells.

  • Assay Readout:

    • Quantify cell viability using a method such as the CellTiter-Glo® assay or by staining with crystal violet.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition.

    • Determine the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from parallel cytotoxicity assays on uninfected cells.

    • Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window.

Antiviral Assay Workflow

G cluster_setup Setup cluster_infection Infection & Treatment cluster_analysis Analysis start Start seed_host_cells Seed Host Cells start->seed_host_cells incubate_cells Incubate 24h seed_host_cells->incubate_cells add_compound_virus Add this compound & Virus incubate_cells->add_compound_virus incubate_cpe Incubate for CPE (2-4 days) add_compound_virus->incubate_cpe quantify_viability Quantify Cell Viability incubate_cpe->quantify_viability calculate_ec50 Calculate EC50 & CC50 quantify_viability->calculate_ec50 determine_si Determine Selectivity Index calculate_ec50->determine_si end End determine_si->end

Caption: Workflow for a CPE-based antiviral assay.

Quantitative Data Summary

As specific experimental data for this compound in HTS assays is not yet widely published, the following table is a template for summarizing prospective results.

Assay TypeTarget/Cell LineParameterValue
CytotoxicityHeLa (Cervical Cancer)IC50e.g., X.X µM
CytotoxicityA549 (Lung Cancer)IC50e.g., Y.Y µM
Anti-inflammatoryHEK293/NF-κB-lucIC50e.g., Z.Z µM
AntiviralVero cells (e.g., with HSV-1)EC50e.g., A.A µM
AntiviralVero cells (e.g., with HSV-1)CC50e.g., B.B µM
AntiviralVero cells (e.g., with HSV-1)SIe.g., B.B/A.A

Apoptosis Induction Pathway

The cytotoxic effects of many cardiac glycosides are mediated through the induction of apoptosis. This compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Hypothesized Intrinsic Apoptosis Pathway

G compound This compound bax Bax/Bak Activation compound->bax Potential Induction mito Mitochondrion cytc Cytochrome c Release mito->cytc bax->mito Permeabilizes apaf Apaf-1 cytc->apaf apoptosome Apoptosome Formation apaf->apoptosome casp9 Caspase-9 casp9->apoptosome casp3 Caspase-3 (Executioner) apoptosome->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Potential induction of intrinsic apoptosis.

Conclusion

This compound is a compound with significant therapeutic potential that warrants further investigation. The protocols and conceptual frameworks provided here offer a starting point for the systematic evaluation of this molecule in high-throughput screening settings. Rigorous experimental design and optimization will be essential to fully characterize its biological activity and to unlock its potential for the development of new medicines.

Application Notes and Protocols: 8-Hydroxyodoroside A in Traditional Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of 8-Hydroxyodoroside A, a cardiac glycoside found in Nerium oleander, a plant with a long history of use in traditional medicine for various ailments, including cancer.[1][2][3][4] While direct research on this compound is limited, extensive studies on its close structural analog, Odoroside A, provide significant insights into its potential anticancer activities and mechanisms of action. The data and protocols presented herein are primarily based on studies of Odoroside A and related cardiac glycosides from Nerium oleander and can serve as a strong foundation for investigating this compound.

Quantitative Data Summary

The cytotoxic effects of cardiac glycosides from Nerium oleander have been evaluated across various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for Odoroside A, a close analog of this compound. This data is critical for determining appropriate concentrations for in vitro studies.

CompoundCell LineCell TypeIC50 ValueReference
Odoroside AMDA-MB-231Human Breast Cancer183 nM[5]
Odoroside ART-R-MDA-MB-231Radioresistant Human Breast CancerNot calculated within the tested dose range[5]
Odoroside AEndothelial Cells (ECs)Normal Endothelial Cells127 nM[5]

Mechanism of Action & Signaling Pathways

Research on Odoroside A and other cardiac glycosides from Nerium oleander points to multiple anticancer mechanisms, primarily centered around the induction of apoptosis and the inhibition of cancer cell invasion and proliferation. Two key signaling pathways have been identified:

  • STAT-3 Signaling Pathway: Odoroside A has been shown to suppress the invasion of highly metastatic breast cancer cells by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT-3).[1][5] This inhibition leads to the downregulation of downstream targets involved in cell invasion and proliferation, such as OCT3/4, β-catenin, and MMP-9.[1][5]

  • ROS/p53 Signaling Pathway: Odoroside A is also reported to induce apoptosis and cell cycle arrest through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the p53 signaling pathway.[4][6] This pathway is a well-established mechanism for tumor suppression.

Visualizing the Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound and its analogs may exert their anticancer effects.

STAT3_Pathway 8-Hydroxyodoroside_A This compound pSTAT3 p-STAT3 8-Hydroxyodoroside_A->pSTAT3 Inhibits STAT3_dimerization STAT3 Dimerization & Nuclear Translocation pSTAT3->STAT3_dimerization Gene_Transcription Gene Transcription STAT3_dimerization->Gene_Transcription Downstream_Targets OCT3/4, β-catenin, MMP-9 Gene_Transcription->Downstream_Targets Invasion_Proliferation Invasion & Proliferation Downstream_Targets->Invasion_Proliferation Promotes ROS_p53_Pathway 8-Hydroxyodoroside_A This compound ROS ROS Generation 8-Hydroxyodoroside_A->ROS p53 p53 Activation ROS->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Outcomes Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blotting Treatment->Western_Blot Data_Analysis Data Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 Apoptosis_Quant Quantify Apoptosis Data_Analysis->Apoptosis_Quant Protein_Expression Analyze Protein Expression Data_Analysis->Protein_Expression

References

Troubleshooting & Optimization

"8-Hydroxyodoroside A" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Hydroxyodoroside A

Welcome to the technical support center for this compound. This guide provides troubleshooting tips and answers to frequently asked questions regarding the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[1] It is advisable to start with a small amount of the compound in DMSO to test its solubility before proceeding with your entire sample.

Q2: My this compound did not dissolve completely in DMSO. What should I do?

A2: If you encounter solubility issues with DMSO, you can try gentle warming of the solution or brief sonication. If the compound still does not dissolve, you may consider trying alternative solvents such as Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[2][3][4][5][6] For biological experiments, if DMSO is not suitable, you may test solubility in Ethanol or DMF.[1][7][8][9] Always test with a small aliquot of your compound to avoid sample loss.

Q3: Is this compound soluble in aqueous buffers?

A3: As a cardiac glycoside, this compound is expected to have limited solubility in aqueous buffers.[2][5] To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMSO or Ethanol and then perform a serial dilution into your aqueous buffer. Pay close attention to precipitation as you dilute.

Q4: What is the best way to store solutions of this compound?

A4: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C for long-term stability. For aqueous working solutions, it is best to prepare them fresh for each experiment to avoid degradation or precipitation.

Solubility Data

No quantitative solubility data for this compound has been reported in the available literature. The following table summarizes the qualitative solubility in various solvents based on information from chemical suppliers.

SolventSolubilityReference(s)
DMSOSoluble[1][2][3][4][5][6][7][8][9]
ChloroformSoluble[2][3][4][5][6]
DichloromethaneSoluble[2][3][4][5][6]
Ethyl AcetateSoluble[2][3][4][5][6]
AcetoneSoluble[2][3][4][5][6]
EthanolMay be soluble[1][7][8][9]
MethanolMay be soluble[7][8][9]
PyridineMay be soluble[7][8][9]
WaterSparingly soluble[1]

Experimental Protocol: Solubilization of this compound for In Vitro Cell-Based Assays

This protocol provides a general guideline for dissolving and preparing this compound for use in cell-based experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of a High-Concentration Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes or sonicate for 2-5 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Preparation of Working Solutions:

    • Perform a serial dilution of the high-concentration stock solution into your desired cell culture medium or PBS to achieve the final working concentrations.

    • It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, which minimizes the risk of precipitation.

    • Do not store diluted aqueous solutions for extended periods. It is recommended to prepare them fresh before each experiment.

  • Final Concentration in Cell Culture:

    • When adding the final working solution to your cell culture wells, ensure that the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).

Visual Troubleshooting Guides

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound solvent_choice Select primary solvent (DMSO) start->solvent_choice dissolve Add solvent and vortex solvent_choice->dissolve check_solubility Is it fully dissolved? dissolve->check_solubility assist_dissolution Apply gentle heat (37°C) or sonication check_solubility->assist_dissolution No success Solution is ready for dilution check_solubility->success Yes check_again Is it dissolved now? assist_dissolution->check_again check_again->success Yes alternative_solvent Try alternative solvent (e.g., Ethanol, DMF) check_again->alternative_solvent No alternative_solvent->dissolve end_fail Consult literature for specialized formulation alternative_solvent->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

Solvent_Selection_Logic cluster_0 Solvent Selection for this compound cluster_1 Biocompatible Solvents cluster_2 Aprotic/Less Polar Solvents initial Initial Attempt in_vitro For In Vitro Assays initial->in_vitro Biological Exp. organic_synthesis For Organic Synthesis/ Chromatography initial->organic_synthesis Chemical Exp. dmso DMSO (Recommended) in_vitro->dmso ethanol Ethanol in_vitro->ethanol dmf DMF in_vitro->dmf chloroform Chloroform organic_synthesis->chloroform dcm Dichloromethane organic_synthesis->dcm ethyl_acetate Ethyl Acetate organic_synthesis->ethyl_acetate acetone Acetone organic_synthesis->acetone

Caption: Logical relationship for solvent selection based on experimental use.

References

Technical Support Center: Stability and Degradation of Novel Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Welcome to the technical support center for researchers working with novel or poorly characterized cardiac glycosides, such as 8-Hydroxyodoroside A. Due to the limited availability of specific stability and degradation data for many novel compounds, this guide provides a general framework and methodologies to help you assess the stability of your compound in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

1. Q: I cannot find any published stability data for my compound, this compound. What should I do?

A: It is common for novel or rare compounds to lack extensive stability data in the public domain. In such cases, you will need to perform your own stability studies. This involves subjecting the compound to a range of stress conditions (e.g., varying pH, temperature, and light exposure) and monitoring its degradation over time. This guide provides protocols and templates to help you design and execute these studies.

2. Q: What are the typical factors that can cause the degradation of cardiac glycosides in solution?

A: Cardiac glycosides, as a class of compounds, can be susceptible to degradation through several mechanisms:

  • Hydrolysis: The glycosidic bonds can be cleaved under acidic or basic conditions, separating the sugar moieties from the aglycone core. The ester groups, if present, are also prone to hydrolysis.

  • Oxidation: The steroid nucleus or other functional groups may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.

3. Q: What solvents should I use to prepare a stock solution of my compound?

A: The choice of solvent is critical for ensuring the stability of your stock solution.

  • Start with a solvent in which your compound is highly soluble and stable. Common choices for cardiac glycosides include DMSO, ethanol, or methanol.

  • Minimize the amount of aqueous solvent in your stock solution if the compound is prone to hydrolysis.

  • Always protect stock solutions from light and store them at an appropriate temperature, typically -20°C or -80°C, to minimize degradation.

4. Q: How can I monitor the degradation of my compound?

A: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for monitoring the degradation of a compound. An HPLC method allows you to separate the parent compound from its degradation products and quantify the amount of the parent compound remaining over time.

Troubleshooting Guides

Issue 1: Rapid loss of the parent compound peak in my HPLC analysis.

  • Possible Cause 1: pH Instability.

    • Troubleshooting Step: Check the pH of your solution. Cardiac glycosides can be highly sensitive to acidic or basic conditions. Prepare your solutions in a buffered system at a pH where the compound is expected to be more stable (often near neutral pH).

  • Possible Cause 2: Thermal Degradation.

    • Troubleshooting Step: Ensure your solutions are not being exposed to high temperatures. If you are performing experiments at elevated temperatures, this may be an expected outcome. Consider performing a time-course experiment at different temperatures to understand the thermal liability.

  • Possible Cause 3: Adsorption to container surfaces.

    • Troubleshooting Step: The compound may be adsorbing to the walls of your storage vials (e.g., glass or certain types of plastic). Try using different types of vials (e.g., polypropylene (B1209903) or silanized glass) to see if recovery improves.

Issue 2: Appearance of multiple new peaks in the chromatogram.

  • Possible Cause 1: Degradation.

    • Troubleshooting Step: This is a clear indication of degradation. The new peaks represent degradation products. You can use Mass Spectrometry (MS) to identify the mass of these products and propose potential degradation pathways.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure that your solvents and reagents are pure and that your experimental setup is clean. Run a blank (solvent without the compound) to check for extraneous peaks.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Different Solvents

  • Objective: To determine a suitable solvent for stock solutions and short-term experiments.

  • Procedure:

    • Prepare solutions of your compound (e.g., at 1 mg/mL) in a range of common laboratory solvents (e.g., DMSO, ethanol, methanol, acetonitrile, and water).

    • Immediately after preparation (T=0), analyze a sample of each solution by HPLC to determine the initial peak area of the parent compound.

    • Store the solutions under controlled conditions (e.g., at room temperature, protected from light).

    • Analyze the solutions again at various time points (e.g., 1, 4, 8, 24 hours).

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

  • Data Recording: Use a table similar to the one below to record your results.

Table 1: Template for Solvent Stability Data

SolventTime (hours)Peak Area (Parent Compound)% RemainingObservations
DMSO0100
1
4
8
24
Ethanol0100
1
......

Protocol 2: Forced Degradation Study (pH, Temperature, and Light)

  • Objective: To understand the degradation pathways and identify the conditions under which the compound is unstable.

  • Procedure:

    • pH Stability:

      • Prepare solutions of the compound in buffers of different pH values (e.g., pH 3, 5, 7, 9, 11).

      • Incubate the solutions at a controlled temperature (e.g., 40°C).

      • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

    • Thermal Stability:

      • Prepare a solution of the compound in a stable buffer (e.g., pH 7).

      • Aliquot the solution and incubate at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

      • Analyze samples at various time points.

    • Photostability:

      • Prepare a solution of the compound in a stable buffer.

      • Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

      • Keep a control sample in the dark at the same temperature.

      • Analyze both the exposed and control samples at various time points.

  • Data Recording: Use tables to record the percentage of the compound remaining under each condition.

Table 2: Template for Forced Degradation Data (pH Stability)

pHTemperature (°C)Time (hours)% Remaining
3400100
2
4
8
24
5400100
2
............

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis compound Novel Compound stock Prepare Stock Solution (e.g., in DMSO) compound->stock ph pH Stress (pH 3, 7, 11) stock->ph Dilute into stress conditions temp Thermal Stress (4°C, 25°C, 60°C) stock->temp Dilute into stress conditions light Photostability (UV/Vis Light) stock->light Dilute into stress conditions sampling Time-Point Sampling ph->sampling temp->sampling light->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: A general workflow for assessing the stability of a novel compound.

degradation_pathway cluster_products Potential Degradation Products parent Parent Cardiac Glycoside (Aglycone-Sugar) aglycone Aglycone parent->aglycone Acid/Base Hydrolysis sugar Free Sugar parent->sugar Acid/Base Hydrolysis oxidized Oxidized Product parent->oxidized Oxidation isomer Isomer parent->isomer Epimerization/ Isomerization

Caption: Potential degradation pathways for a generic cardiac glycoside.

"8-Hydroxyodoroside A" optimizing extraction yield from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the extraction yield of 8-Hydroxyodoroside A from natural sources.

Troubleshooting Guide: Low Extraction Yield

Low yields of this compound can be a significant hurdle. This guide addresses common issues and provides systematic steps to identify and resolve them.

Problem Potential Cause Recommended Solution
Low or No Yield in Crude Extract Improper Plant Material Preparation: Inadequate drying can lead to degradation of the target compound, while incorrect grinding may result in a reduced surface area for extraction.[1][2]Ensure plant material is thoroughly dried in a well-ventilated area or using an oven at a low temperature (40-50°C) to prevent compound degradation.[1][3] Grind the dried material into a fine powder to maximize the surface area available for solvent contact.[1]
Inefficient Solvent System: The polarity of the extraction solvent may not be optimal for this compound.Cardiac glycosides are typically extracted with polar organic solvents like ethanol (B145695) or methanol (B129727).[1][2] Consider performing small-scale trials with different solvent systems (e.g., varying percentages of ethanol or methanol in water) to determine the optimal polarity.
Suboptimal Extraction Time or Temperature: Extraction may be incomplete if the duration is too short or the temperature is too low. Conversely, excessively high temperatures can degrade the compound.[4]Systematically vary the extraction time and temperature. For maceration, allow for sufficient soaking time with periodic stirring.[3] For heated extractions, monitor the temperature to avoid degradation.[1]
Presence of Hydrolytic Enzymes: Enzymes naturally present in the plant material can degrade glycosides during extraction.[5]Heat can be used to inhibit the activity of hydrolytic enzymes.[5] Consider a brief heat treatment of the plant material before extraction.
Loss of Compound During Purification Inappropriate Purification Technique: The chosen chromatography method may not be suitable for separating this compound from other metabolites.High-Performance Liquid Chromatography (HPLC) is a precise method for the separation and purification of cardiac glycosides.[2][3] Column chromatography is also a common purification technique.[1] Ensure the stationary and mobile phases are optimized for your compound.
Compound Degradation During Solvent Evaporation: Excessive heat during solvent removal can lead to the degradation of the purified compound.Use a rotary evaporator for solvent evaporation under reduced pressure to minimize heat exposure.[3]
Difficulty in Quantification Lack of a Reference Standard: Accurate quantification is challenging without a pure standard of this compound.If a commercial standard is unavailable, the purified compound will need to be characterized and quantified using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Interference from Co-eluting Compounds: Other compounds in the extract may interfere with the analytical signal of this compound.Optimize the HPLC method (e.g., gradient, column chemistry) to achieve better separation of the target compound from interfering substances.

Frequently Asked Questions (FAQs)

Q1: What are the typical first steps in extracting cardiac glycosides like this compound?

A1: The initial steps involve preparing the plant material. This includes drying the plant material to prevent the degradation of active compounds and then grinding it into a fine powder to increase the surface area for a more efficient extraction.[2]

Q2: Which solvents are most effective for extracting this compound?

A2: Polar organic solvents are generally the most effective for the extraction of cardiac glycosides. Ethanol and methanol are commonly used due to their ability to dissolve these compounds effectively.[1][2] The choice of solvent can significantly impact the extraction efficiency, so some experimentation may be necessary.

Q3: How can I improve the efficiency of the extraction process?

A3: To improve efficiency, consider advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[6][7] These methods can reduce extraction time and solvent consumption.[4] Optimizing parameters like temperature, time, and the solid-to-liquid ratio is also crucial.[8][9]

Q4: What methods are used to purify the crude extract?

A4: After the initial extraction, the crude extract is purified to isolate this compound. Common purification techniques include column chromatography and High-Performance Liquid Chromatography (HPLC).[1]

Q5: How can I identify and quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the identification and quantification of cardiac glycosides.[2][3] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[2][3]

Experimental Protocols

General Protocol for Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from a plant source. Optimization of each step is recommended for maximizing yield.

1. Plant Material Preparation

  • Drying: Dry the fresh plant material in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) to prevent the degradation of the active compounds.[1]

  • Grinding: Once dried, grind the plant material into a fine powder to increase the surface area for extraction.[1]

2. Extraction

  • Solvent Selection: Use a polar organic solvent such as ethanol or methanol.[1][2]

  • Maceration: Soak the powdered plant material in the selected solvent. The mixture should be stirred periodically at room temperature or gently heated to increase extraction efficiency.[1]

  • Filtration: After a sufficient extraction period (e.g., 24-48 hours), filter the mixture to separate the solvent extract from the solid plant material.[1]

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude extract.[3]

3. Purification

  • Defatting: To remove non-polar compounds, the crude extract can be suspended in a water-alcohol solution and partitioned with a non-polar solvent like petroleum ether.[10]

  • Chromatography:

    • Column Chromatography: Pack a chromatography column with a suitable stationary phase (e.g., silica (B1680970) gel). Dissolve the defatted crude extract in a minimal amount of the mobile phase and load it onto the column. Elute the column with a gradient of solvents to separate the different compounds.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, the fractions containing the cardiac glycoside can be further purified using preparative HPLC.[1][3]

  • Analysis: Use analytical techniques like Thin Layer Chromatography (TLC) to monitor the purification process and identify the fractions containing the desired compound.[1] Final identification and quantification can be performed using HPLC, MS, and NMR.[2][3]

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis plant_material Fresh Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration with Solvent (e.g., Ethanol) grinding->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract defatting Defatting (e.g., with Petroleum Ether) crude_extract->defatting column_chrom Column Chromatography defatting->column_chrom hplc HPLC Purification column_chrom->hplc analysis Analysis (HPLC, MS, NMR) hplc->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Experimental workflow for this compound extraction.

cardiac_glycoside_moa cardiac_glycoside This compound (Cardiac Glycoside) inhibition Inhibition cardiac_glycoside->inhibition na_k_pump Na+/K+-ATPase Pump (in Cardiomyocyte Membrane) na_increase Increased Intracellular Na+ na_k_pump->na_increase blocks Na+ efflux inhibition->na_k_pump ca_increase Increased Intracellular Ca2+ (via Na+-Ca2+ exchanger) na_increase->ca_increase contraction Increased Cardiac Contractility ca_increase->contraction

Caption: Mechanism of action of cardiac glycosides.

References

"8-Hydroxyodoroside A" troubleshooting poor results in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 8-Hydroxyodoroside A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[1][2] This disruption of ion homeostasis can trigger various downstream signaling pathways, leading to effects such as apoptosis (programmed cell death) and inhibition of general protein synthesis.[2]

Q2: What are the potential applications of this compound in research?

This compound has demonstrated a range of biological activities, making it a compound of interest for pharmacological research. These activities include antitumor, antiviral, and anti-inflammatory effects.[3] Its cytotoxic effects against various cancer cell lines are a key area of investigation.[3]

Q3: How should I prepare and store this compound for cell-based assays?

For cell culture experiments, it is recommended to dissolve this compound in a minimal amount of DMSO to prepare a concentrated stock solution.[4][5] It is crucial to keep the final DMSO concentration in your cell culture medium low (typically below 0.5%, and ideally at 0.1%) to avoid solvent toxicity.[3][5] Prepare serial dilutions of your compound in DMSO before further diluting in your final assay medium.[4] Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Q4: I am observing high levels of cytotoxicity even at very low concentrations of this compound. What could be the reason?

High cytotoxicity at low concentrations is a known characteristic of cardiac glycosides due to their potent inhibition of the Na+/K+-ATPase pump.[2] The sensitivity to this compound can vary significantly between different cell lines. Some cell lines may be inherently more sensitive. It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration and the IC50 value for your specific cell line.

Troubleshooting Guides

Problem 1: Poor or Inconsistent Results in Cytotoxicity Assays (e.g., MTT, WST-8)
Possible Cause Troubleshooting Suggestion
Compound Precipitation This compound, like many cardiac glycosides, may have limited solubility in aqueous solutions. Visually inspect your diluted solutions for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions from your DMSO stock. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells.[4]
Inaccurate IC50 Value The IC50 value can be influenced by several factors, including cell seeding density, incubation time, and the specific assay used.[6] Ensure these parameters are consistent across experiments. It's advisable to determine the optimal cell seeding density and incubation time for your specific cell line and assay beforehand.
Interference with Assay Reagents Some compounds can interfere with the chemistry of viability assays like MTT, leading to inaccurate results.[7] For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal for viability. To rule this out, run a control experiment with your compound in cell-free medium containing the assay reagent. If interference is detected, consider using an alternative viability assay that relies on a different detection principle (e.g., a resazurin-based assay or a lactate (B86563) dehydrogenase (LDH) release assay).[8]
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to variability. To minimize this, avoid using the outermost wells for experimental samples or fill them with sterile medium or PBS.[9]
Problem 2: No Observable Effect of this compound on Cells
Possible Cause Troubleshooting Suggestion
Compound Inactivity Verify the integrity of your this compound stock solution. If possible, test its activity in a well-characterized sensitive cell line or in a direct Na+/K+-ATPase activity assay to confirm its inhibitory function.[3]
Resistant Cell Line Some cell lines are inherently resistant to cardiac glycosides. This can be due to lower expression of the Na+/K+-ATPase or expression of a less sensitive isoform.[3] Consider using a different cell line known to be sensitive to cardiac glycosides as a positive control.
Suboptimal Concentration Range You may be using a concentration range that is too low to elicit a response in your specific cell line. It is recommended to start with a broad concentration range, for instance from 0.1 µM to 100 µM, to identify the active range.[9]
Insufficient Incubation Time The effects of this compound may be time-dependent. Consider extending the incubation time (e.g., 48 or 72 hours) to allow for the development of a measurable response.

Quantitative Data

Table 1: Reported IC50 Values of Various Cardiac Glycosides in Different Cancer Cell Lines

Cardiac GlycosideCell LineCancer TypeIC50 (nM)
DigitoxinK-562Chronic Myelogenous Leukemia6.4[6]
DigitoxinMCF-7Breast Adenocarcinoma3-33[6]
DigitoxinTK-10Renal Adenocarcinoma3-33[6]
OuabainA549Lung Cancer25[6]
Proscillaridin ARDRhabdomyosarcoma5[6]

Note: IC50 values can vary depending on experimental conditions. This table is for comparative purposes.

Experimental Protocols

Protocol 1: Na+/K+-ATPase Inhibition Assay (Colorimetric)

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[1]

  • ATP Solution (10 mM)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

Procedure:

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to the desired concentration.

  • Reaction Setup: In a 96-well microplate, add the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of various concentrations of this compound (or vehicle control, e.g., DMSO)

    • 10 µL of diluted Na+/K+-ATPase enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.[1]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.[1]

  • Measurement: Measure the absorbance at a wavelength appropriate for the Malachite Green reagent (e.g., 620-660 nm) using a microplate reader.

  • Calculation: The Na+/K+-ATPase activity is determined by the amount of Pi liberated, which is inversely proportional to the inhibitory effect of this compound.

Protocol 2: Apoptosis Assay using Annexin V Staining (Flow Cytometry)

This protocol allows for the detection of apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from your control and treated samples. Centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Add Annexin V-FITC to the cell suspension.

    • Add Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Signaling_Pathway CG This compound NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NLRP3 NLRP3 Inflammasome Activation NKA->NLRP3 K+ efflux Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger ER Endoplasmic Reticulum Stress Ca_in->ER Mito Mitochondrial Dysfunction Ca_in->Mito Casp9 Caspase-9 Activation ER->Casp9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Maturation & Secretion Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read Measure Absorbance/ Fluorescence incubate3->read analyze Calculate % Viability and IC50 read->analyze

Caption: General workflow for a cell viability assay.

Troubleshooting_Tree start Poor/Inconsistent Results q1 Visually check for compound precipitation start->q1 q2 Are you seeing high variability between wells? q1->q2 No a1 Prepare fresh dilutions. Consider solvent optimization. q1->a1 Yes q3 Have you run a cell-free control for assay interference? q2->q3 No a2 Check for edge effects. Optimize cell seeding. q2->a2 Yes a3 If interference is present, use an alternative assay. q3->a3 Yes a4 Re-evaluate IC50 with consistent parameters (seeding, time). q3->a4 No

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

"8-Hydroxyodoroside A" reducing off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxyodoroside A. As a cardiac glycoside, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which can lead to both therapeutic and off-target effects. This guide will help you navigate potential experimental challenges and interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cardiac glycoside, and its primary molecular target is the Na+/K+-ATPase enzyme. This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting the Na+/K+-ATPase, this compound leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in increased intracellular calcium levels, which is the basis for its inotropic effects on the heart.[1][2][3]

Q2: What are the expected on-target effects of this compound in cardiac cells?

In cardiac myocytes, the inhibition of Na+/K+-ATPase by this compound leads to an increase in intracellular calcium concentration. This results in stronger myocardial contractions (positive inotropic effect) and a slowing of the heart rate.[1][4]

Q3: What are the known off-target effects of cardiac glycosides like this compound?

The most significant off-target effects of cardiac glycosides are related to cardiotoxicity.[4][5] These can include:

  • Arrhythmias: Both bradycardia (slow heart rate) and various tachyarrhythmias (fast heart rate) can occur.[5]

  • Electrolyte Imbalances: Changes in intracellular and extracellular ion concentrations can disrupt normal cellular function.

  • Neurological Effects: Symptoms like dizziness, confusion, and visual disturbances have been reported with cardiac glycoside toxicity.[6]

In non-cardiac cells, particularly in the context of cancer research, off-target effects can be more complex and may involve the modulation of various signaling pathways.

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect with minimal toxicity.

  • Use of Control Cell Lines: Employ cell lines with varying expression levels of Na+/K+-ATPase isoforms to assess isoform selectivity and off-target effects.

  • Monitor Cell Viability: Routinely assess cell viability using assays like MTT or LDH release to identify cytotoxic effects.

  • Selective Inhibitors: If available, use more selective inhibitors of downstream signaling pathways to dissect the specific effects of this compound.

Q5: Are there different isoforms of the Na+/K+-ATPase, and does this compound show selectivity?

Yes, there are multiple isoforms of the Na+/K+-ATPase α-subunit (α1, α2, α3, and α4), and they are expressed in a tissue-specific manner.[7] The α1 isoform is ubiquitously expressed, while α2 and α3 are predominantly found in muscle and neuronal tissues, respectively. Cardiac glycosides exhibit varying degrees of selectivity for these isoforms. While specific data for this compound is limited, some cardiac glycosides show a preference for α2/α3 isoforms over α1. This isoform selectivity is a key area of research for developing cardiac glycosides with improved therapeutic windows and fewer off-target effects.

Troubleshooting Guides

Problem 1: High level of cytotoxicity observed in cell culture experiments.
  • Possible Cause 1: Concentration of this compound is too high.

    • Solution: Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired effect and the CC50 (half-maximal cytotoxic concentration). Use concentrations at or below the EC50 for your experiments.

  • Possible Cause 2: The cell line is particularly sensitive to Na+/K+-ATPase inhibition.

    • Solution: Consider using a cell line with a known resistance to cardiac glycosides or one that expresses a different profile of Na+/K+-ATPase isoforms.

  • Possible Cause 3: Off-target effects leading to cell death.

    • Solution: Investigate downstream signaling pathways that might be affected. For example, assess the activation of apoptosis or autophagy pathways.

Problem 2: Inconsistent or non-reproducible results.
  • Possible Cause 1: Variability in compound preparation.

    • Solution: Ensure that this compound is fully dissolved and that stock solutions are prepared fresh or stored appropriately to avoid degradation.

  • Possible Cause 2: Fluctuations in cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, confluency, and media conditions for all experiments.

  • Possible Cause 3: Issues with the assay methodology.

    • Solution: Carefully review and optimize your experimental protocols. Include appropriate positive and negative controls in every experiment.

Problem 3: Difficulty in interpreting downstream signaling effects.
  • Possible Cause 1: Pleiotropic effects of Na+/K+-ATPase inhibition.

    • Solution: Use a combination of approaches to dissect the signaling pathways. This can include using specific inhibitors for downstream kinases (e.g., Src, EGFR, MAPK inhibitors), and using RNAi to knockdown specific signaling components.

  • Possible Cause 2: Time-dependent effects.

    • Solution: Perform time-course experiments to understand the kinetics of signaling pathway activation. Early time points may reveal direct effects, while later time points may show secondary or feedback responses.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table provides IC50 values for the well-characterized cardiac glycoside, Digoxin , in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.

Cell LineCancer TypeDigoxin IC50 (nM)
MDA-MB-231Breast Cancer~164[1]
A549Lung Cancer40[1]

Note: IC50 values can vary depending on the cell line and assay conditions. It is essential to determine the IC50 for this compound in your specific experimental system.

Experimental Protocols

Protocol 1: Measurement of Na+/K+-ATPase Activity

This protocol is adapted from colorimetric assays that measure the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Cell or tissue lysates

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • This compound stock solution

  • Ouabain (B1677812) (positive control)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare cell or tissue lysates according to standard protocols.

  • In a 96-well plate, add 50 µL of lysate to each well.

  • Add 10 µL of varying concentrations of this compound, ouabain (as a positive control for complete inhibition), or vehicle (DMSO) to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 40 µL of 10 mM ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of malachite green reagent.

  • Read the absorbance at 620 nm using a spectrophotometer.

  • Calculate the Na+/K+-ATPase activity as the difference between the total ATPase activity (vehicle control) and the ouabain-insensitive ATPase activity.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Intact cells

  • This compound stock solution

  • Vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Western blotting reagents and antibodies against the α-subunit of Na+/K+-ATPase

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.

  • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble Na+/K+-ATPase α-subunit in the supernatant by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve for the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway in Cardiac Myocytes

On_Target_Signaling 8-H This compound NKA Na+/K+-ATPase 8-H->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Inhibits Ca2+ efflux via Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Results in Contraction ↑ Myocardial Contraction (Positive Inotropy) Ca_in->Contraction

Caption: On-target signaling of this compound in cardiac myocytes.

Potential Off-Target Signaling Pathway in Cancer Cells

Off_Target_Signaling_Cancer 8-H This compound NKA Na+/K+-ATPase 8-H->NKA Inhibition Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation MAPK MAPK Pathway (ERK1/2) EGFR->MAPK Proliferation ↓ Cell Proliferation MAPK->Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis

Caption: Potential off-target signaling of this compound in cancer cells.

Experimental Workflow for Investigating Off-Target Effects

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_off_target_id Off-Target Identification cluster_pathway_validation Pathway Validation dose_response Dose-Response Curve (Determine IC50) viability Cell Viability Assays (MTT, LDH) dose_response->viability cetsa CETSA (Target Engagement) dose_response->cetsa nka_activity Na+/K+-ATPase Activity Assay dose_response->nka_activity kinome_scan KINOMEscan (Kinase Profiling) nka_activity->kinome_scan proteomics Proteomic Profiling kinome_scan->proteomics western_blot Western Blot (Signaling Molecules) proteomics->western_blot knockdown siRNA/shRNA Knockdown western_blot->knockdown inhibitors Pharmacological Inhibitors western_blot->inhibitors

Caption: Workflow for investigating off-target effects of this compound.

References

Technical Support Center: Chromatographic Purification of 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation and purification of 8-Hydroxyodoroside A. Our goal is to help you improve the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cardiac glycoside, a type of natural product found in plants like Nerium oleander. These compounds are known for their biological activities, including potential anticancer and antiviral properties. Structurally, they consist of a steroid core, an unsaturated lactone ring, and a sugar moiety.

Q2: What are the common challenges in purifying this compound?

A2: The main challenges include:

  • Co-elution of structurally similar cardiac glycosides: Nerium oleander contains a complex mixture of cardiac glycosides with very similar polarities, making their separation difficult.

  • Peak tailing: Due to the presence of polar functional groups, cardiac glycosides can interact with residual silanol (B1196071) groups on silica-based columns, leading to asymmetric peaks.

  • Low resolution: Achieving baseline separation of all related impurities from the main compound can be challenging.

  • Sample matrix interference: Crude plant extracts contain numerous other compounds that can interfere with the separation.

Q3: Which chromatographic technique is best suited for this compound purification?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating cardiac glycosides like this compound. C18 columns are frequently used due to their ability to retain moderately polar to non-polar compounds.

Q4: How does inhibiting Na+/K+-ATPase by this compound lead to downstream signaling?

A4: The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger.[3] Elevated calcium levels and the binding of the glycoside to a specific pool of Na+/K+-ATPase can activate a cascade of signaling pathways, including the Src-dependent activation of the MAP kinase pathway.[1][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Peaks Inadequate Mobile Phase Strength: The organic modifier concentration may not be optimal for separating closely related cardiac glycosides.Optimize the Gradient: Start with a shallower gradient to increase the separation time between closely eluting peaks. For example, decrease the rate of increase of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient program.
Incorrect Column Chemistry: The stationary phase may not provide sufficient selectivity for the target analytes.Test Different Columns: If using a standard C18 column, consider trying a phenyl-hexyl or a polar-embedded C18 column, which can offer different selectivities for polar compounds.
High Flow Rate: A high flow rate reduces the interaction time of the analyte with the stationary phase, leading to decreased resolution.Reduce the Flow Rate: Lowering the flow rate can improve separation efficiency, although it will increase the run time.
Peak Tailing Secondary Interactions with Silanols: Residual silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the polar hydroxyl groups of this compound.[5][6][7]Use an End-capped Column: Employ a column that has been thoroughly end-capped to minimize the number of free silanol groups.
Adjust Mobile Phase pH: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[8]
Add a Competing Base: In some cases, adding a small amount of a weak base to the mobile phase can saturate the active silanol sites.
Peak Fronting Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.Reduce Sample Concentration: Dilute your sample and inject a smaller volume onto the column.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a weaker solvent.
Split Peaks Column Contamination or Void: The inlet of the column may be partially blocked by particulate matter from the sample, or a void may have formed at the head of the column.Use a Guard Column: A guard column will protect the analytical column from contaminants.
Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.
Reverse and Flush the Column: If a blockage is suspected, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent.

Experimental Protocols

Protocol 1: UHPLC-ESI-MS/MS for Quantitative Analysis of Cardiac Glycosides

This protocol is adapted from a method for the quantitative analysis of 21 cardiac glycosides, including Odoroside A, in Nerium oleander.

Chromatographic Conditions:

Parameter Specification
Column C18 BEH (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium bicarbonate (pH 9) in water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection ESI-MS/MS in positive ion mode

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.020
2.020
12.060
17.095
19.095
19.120
22.020

Sample Preparation:

  • Extract the plant material with acetonitrile or methanol.

  • Clean up the extract using solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis MAX).

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

Quantitative Data for Selected Cardiac Glycosides in Nerium oleander

Compound Concentration (µg/g)
Odoroside A231.4
Odoroside H244.8
Oleandrin703.9

Data is illustrative and based on published findings. Actual concentrations may vary.

Visualizations

Signaling Pathway

cardiac_glycoside_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation NaCa_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->NaCa_Exchanger Modulation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Ca Intracellular Ca2+ Increase NaCa_Exchanger->Ca Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression CG This compound (Cardiac Glycoside) CG->NaK_ATPase Inhibition

Caption: Signaling cascade initiated by this compound.

Experimental Workflow

purification_workflow start Start: Crude Plant Extract extraction Solvent Extraction (e.g., Acetonitrile/Methanol) start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup concentration Solvent Evaporation and Reconstitution cleanup->concentration hplc Reversed-Phase HPLC (C18 Column, Gradient Elution) concentration->hplc fraction Fraction Collection hplc->fraction analysis Purity Analysis (Analytical HPLC, MS) fraction->analysis analysis->hplc Re-purification if necessary pure_compound Pure this compound analysis->pure_compound

Caption: Workflow for this compound purification.

References

Technical Support Center: 8-Hydroxyodoroside A and Overcoming Chemoresistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research specifically on 8-Hydroxyodoroside A is limited. The information provided in this technical support center is primarily based on studies of closely related cardiac glycosides, such as Odoroside A and Oleandrin, and general principles of this class of compounds in overcoming cancer cell resistance. The protocols and troubleshooting guides are intended as a general reference and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it proposed to overcome resistance in cancer cell lines?

This compound is a cardiac glycoside. While direct studies on this specific compound are sparse, related cardiac glycosides have been shown to overcome chemoresistance through several potential mechanisms. These include the inhibition of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[1] Additionally, cardiac glycosides can modulate various intracellular signaling pathways that contribute to drug resistance, such as the STAT3 signaling pathway.[2][3]

Q2: Which cancer cell lines are likely to be responsive to this compound's resistance-reversing effects?

Based on studies with related compounds like Odoroside A, cancer cell lines exhibiting multidrug resistance (MDR) due to the overexpression of ABCB1 are promising candidates. Furthermore, cancer cells with constitutively active STAT3 signaling may also be susceptible.[2][3] For instance, Odoroside A has shown efficacy in radiotherapy-resistant MDA-MB-231 breast cancer cells.[2][4]

Q3: What are the known molecular targets of cardiac glycosides like this compound in the context of overcoming cancer resistance?

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump on the cell membrane.[5][6] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. This disruption of ion homeostasis can trigger various downstream signaling events. In the context of cancer resistance, key downstream effects include the potential inhibition of ABC transporter function and the modulation of signaling pathways like STAT3, which is implicated in cell survival and proliferation.[2][3][7]

Q4: Are there any known synergistic effects of this compound with common chemotherapeutic agents?

While specific data for this compound is not available, other cardiac glycosides have demonstrated synergistic effects with conventional chemotherapy.[8] For example, digoxin (B3395198) has been shown to enhance the cytotoxic potential of etoposide.[8] It is hypothesized that by inhibiting drug efflux pumps or modulating survival pathways, cardiac glycosides can increase the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT assay).
  • Possible Cause 1: Cell Seeding Density.

    • Solution: Optimize the cell seeding density for your specific cell line. A cell number titration experiment is recommended to ensure that the cells are in the logarithmic growth phase during the treatment period.[9]

  • Possible Cause 2: Incomplete Solubilization of Formazan (B1609692) Crystals.

    • Solution: Ensure complete solubilization of the formazan crystals by extending the incubation time with the solubilization solution or by gentle pipetting to break up the crystals.

  • Possible Cause 3: Interference from the Compound.

    • Solution: Run a control with this compound in cell-free media to check if the compound itself absorbs at the same wavelength as the formazan product.

Problem 2: No significant increase in intracellular accumulation of a fluorescent substrate (e.g., Rhodamine 123) in the presence of this compound.
  • Possible Cause 1: Low Expression of the Target Efflux Pump (e.g., ABCB1) in the Cell Line.

    • Solution: Confirm the expression level of the target ABC transporter in your cell line using Western blot or qPCR. Use a cell line known to overexpress the pump as a positive control.

  • Possible Cause 2: Suboptimal Concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for inhibiting the efflux pump.

  • Possible Cause 3: Incorrect Assay Conditions.

    • Solution: Ensure that the incubation times and temperatures for substrate loading and efflux are optimized for your cell line. Refer to established protocols for Rhodamine 123 efflux assays.[10][11]

Problem 3: No observable change in the phosphorylation status of STAT3 after treatment with this compound.
  • Possible Cause 1: Cell Line Does Not Have Constitutively Active STAT3.

    • Solution: Verify the basal level of phosphorylated STAT3 (p-STAT3) in your untreated cancer cell line by Western blot. Select a cell line known to have high p-STAT3 levels for your experiments.

  • Possible Cause 2: Inappropriate Time Point for Analysis.

    • Solution: Perform a time-course experiment to determine the optimal duration of treatment with this compound to observe a change in p-STAT3 levels.

  • Possible Cause 3: Issues with Western Blotting Technique.

    • Solution: Ensure proper protein extraction, use of phosphatase inhibitors in your lysis buffer, and validate your primary and secondary antibodies for specificity.[12][13]

Quantitative Data

Table 1: Cytotoxicity of Odoroside A in Parental and Resistant Cancer Cell Lines

Cell LineResistance ProfileIC50 of Odoroside A (nM)Reference
MDA-MB-231Parental Breast Cancer163[14]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast CancerNot cytotoxic at tested concentrations[14]
A549Lung Cancer183.5 (at 48h)[15]

Table 2: Effect of Cardiac Glycosides on Chemosensitization

Cardiac GlycosideCancer Cell LineChemotherapeutic AgentEffectReference
DigoxinHCT116EtoposideEnhanced cytotoxic potential[8]
OleandrinMDA-MB-231-Reduced invasion and colony formation[2]
Odoroside AMDA-MB-231-Reduced invasion and colony formation[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent of interest, or a combination of both. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: ABCB1-Mediated Efflux Assay using Rhodamine 123

This protocol is based on established methods for measuring ABCB1 activity.[10][11]

  • Cell Preparation: Harvest and wash the cancer cells, then resuspend them in a suitable buffer.

  • Substrate Loading: Incubate the cells with Rhodamine 123 (a fluorescent substrate of ABCB1) in the presence or absence of this compound or a known ABCB1 inhibitor (e.g., verapamil) as a positive control.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cells in a fresh, warm buffer and incubate at 37°C to allow for the efflux of the fluorescent substrate.

  • Flow Cytometry Analysis: Measure the intracellular fluorescence of the cells at different time points using a flow cytometer.

  • Data Analysis: A decrease in the rate of fluorescence loss in the presence of this compound indicates inhibition of ABCB1-mediated efflux.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

This protocol provides a general workflow for assessing protein phosphorylation.[12][13][14]

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Assessing Resistance Reversal start Seed Resistant Cancer Cells treatment Treat with this compound +/- Chemotherapeutic Agent start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability efflux Efflux Assay (e.g., Rhodamine 123) treatment->efflux western Western Blot (e.g., p-STAT3) treatment->western analysis Data Analysis and Interpretation viability->analysis efflux->analysis western->analysis

Caption: Workflow for investigating the effect of this compound on resistant cancer cells.

G cluster_1 Proposed Signaling Pathway Modulation by this compound H8O This compound NaK_ATPase Na+/K+-ATPase H8O->NaK_ATPase Inhibits ABCB1 ABCB1 Efflux Pump H8O->ABCB1 Potentially Inhibits Ion_Imbalance Increased Intracellular [Na+], [Ca2+] NaK_ATPase->Ion_Imbalance Leads to STAT3 STAT3 Signaling Pathway Ion_Imbalance->STAT3 Modulates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Altered Gene Expression (Survival, Proliferation) pSTAT3->Gene_Expression Regulates Resistance Decreased Chemoresistance Gene_Expression->Resistance Drug_Efflux Decreased Drug Efflux ABCB1->Drug_Efflux Mediates Drug_Efflux->Resistance

Caption: Proposed mechanisms of this compound in overcoming chemoresistance.

References

Technical Support Center: 8-Hydroxyodoroside A Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxyodoroside A in animal studies. Given the limited specific toxicity data for this compound, this guide leverages information from the broader class of cardiac glycosides, to which it belongs, to address potential challenges in minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected mortality in our animal cohort at our initial doses of this compound. What could be the cause?

A1: Unexpected mortality is a significant concern when working with cardiac glycosides like this compound due to their narrow therapeutic index. Several factors could be contributing to this:

  • Dose-Response: The dose at which therapeutic effects are observed may be very close to the toxic dose. It is crucial to perform a thorough dose-range-finding study with small increments.

  • Species Sensitivity: Different animal species can have varying sensitivities to cardiac glycosides. Factors such as metabolic rate and drug clearance can influence toxicity.

  • Route of Administration: The route of administration (e.g., intravenous, oral) significantly impacts the bioavailability and peak plasma concentration of the compound, thereby affecting its toxicity profile.

  • Animal Health Status: Underlying health conditions, particularly those affecting cardiac or renal function, can increase susceptibility to toxicity.

Q2: Our results show high variability in toxicity and efficacy between individual animals. How can we reduce this variability?

A2: High variability is a common challenge in animal studies. To minimize this, consider the following:

  • Animal Strain and Source: Use a well-defined and genetically consistent animal strain from a reputable supplier.

  • Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions before the study begins.

  • Controlled Environment: Maintain consistent environmental conditions such as temperature, humidity, and light-dark cycles.

  • Standardized Procedures: All experimental procedures, including dosing, blood collection, and measurements, should be standardized and performed by trained personnel.

  • Diet and Water: Provide a consistent diet and access to water, as variations can affect drug metabolism and overall health.

Q3: What are the key signs of cardiotoxicity to monitor for in our animal studies with this compound?

A3: As a cardiac glycoside, this compound's primary toxicity is expected to be cardiotoxicity. Key indicators to monitor include:

  • Electrocardiogram (ECG) changes: Look for arrhythmias, such as bradycardia or tachycardia, and changes in ECG intervals (e.g., PR interval prolongation, ST segment depression).

  • Clinical Signs: Observe for lethargy, difficulty breathing, changes in posture, and reduced food and water intake.

  • Biomarkers: Monitor serum levels of cardiac troponins (cTnI, cTnT) and creatine (B1669601) kinase-MB (CK-MB) as indicators of cardiac muscle damage.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of heart tissue to identify any cellular damage.

Troubleshooting Guides

Issue: High Incidence of Arrhythmias
  • Problem: A significant number of animals are developing cardiac arrhythmias following administration of this compound.

  • Troubleshooting Steps:

    • Dose Reduction: Immediately lower the dose to a previously determined non-toxic level.

    • Slower Infusion Rate: If administering intravenously, consider a slower infusion rate to avoid rapid spikes in plasma concentration.

    • Electrolyte Monitoring: Check serum electrolyte levels, particularly potassium, as imbalances can exacerbate cardiac glycoside-induced arrhythmias.

    • Co-administration of Anti-arrhythmic Agents: In some research contexts, co-administration of an anti-arrhythmic agent may be considered to mitigate toxicity, but this should be carefully justified and controlled for.

Issue: Gastrointestinal Distress
  • Problem: Animals are exhibiting signs of gastrointestinal distress, such as vomiting or diarrhea.

  • Troubleshooting Steps:

    • Route of Administration: Consider if the route of administration is contributing to local irritation. If oral, ensure proper formulation.

    • Dose Fractionation: Splitting the total daily dose into smaller, more frequent administrations may reduce peak concentrations and gastrointestinal side effects.

    • Supportive Care: Provide supportive care, such as hydration and easily digestible food, to affected animals.

Quantitative Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50
DigoxinRatIntravenous0.4 mg/kg
DigitoxinCatIntravenous0.18 mg/kg
OuabainDogIntravenous0.11 mg/kg

Note: This data is compiled from various sources and is for comparative purposes only.

Experimental Protocols

General Protocol for Assessing Acute Toxicity of a Cardiac Glycoside in Rodents
  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice), ensuring they are of a specific age and weight range.

  • Acclimatization: Acclimatize animals for at least one week to the experimental facility conditions.

  • Dose Formulation: Prepare the test compound (e.g., this compound) in a suitable vehicle (e.g., saline, DMSO). Ensure the final concentration of the vehicle is non-toxic.

  • Dose-Range Finding Study:

    • Administer a wide range of doses to a small number of animals per group.

    • Observe animals continuously for the first 4 hours and then periodically for up to 14 days.

    • Record clinical signs of toxicity and mortality.

    • Use the data to determine a narrower range of doses for the main study.

  • Main Study (LD50 Determination - e.g., Up-and-Down Procedure):

    • Dose animals sequentially. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previous animal.

    • Continue until the stopping criteria are met.

    • Calculate the LD50 using appropriate statistical methods.

  • Cardiotoxicity Assessment:

    • At predetermined time points after dosing, perform ECG recordings on a subset of animals.

    • Collect blood samples for analysis of cardiac biomarkers.

  • Pathology:

    • At the end of the observation period, euthanize all surviving animals.

    • Conduct a gross necropsy and collect heart tissue for histopathological examination.

Visualizations

Signaling Pathway of Cardiac Glycoside Action and Toxicity

CardiacGlycoside_Pathway cluster_cell Cardiomyocyte Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibits Increased Intracellular Na+ Increased Intracellular Na+ Na+/K+-ATPase->Increased Intracellular Na+ Reduced Na+ efflux Na+ Na+ K+ K+ NCX Na+/Ca2+ Exchanger Increased Intracellular Ca2+ Increased Intracellular Ca2+ NCX->Increased Intracellular Ca2+ Ca2+ Ca2+ SR Sarcoplasmic Reticulum Ca2+ Release Ca2+ Release SR->Ca2+ Release Spontaneous release at high concentrations Contraction Contraction Arrhythmias Arrhythmias Increased Intracellular Na+->NCX Reduces Ca2+ efflux Increased Intracellular Ca2+->SR Increased Ca2+ uptake Increased Intracellular Ca2+->Contraction Therapeutic Effect: Increased Contractility Ca2+ Release->Arrhythmias Toxic Effect: Delayed Afterdepolarizations

Caption: Mechanism of cardiac glycoside action and toxicity.

Experimental Workflow for a Rodent Acute Toxicity Study

Experimental_Workflow Animal Acclimatization Animal Acclimatization Dose Formulation Dose Formulation Animal Acclimatization->Dose Formulation Dose-Range Finding Dose-Range Finding Dose Formulation->Dose-Range Finding Main Toxicity Study Main Toxicity Study Dose-Range Finding->Main Toxicity Study Clinical Observation Clinical Observation Main Toxicity Study->Clinical Observation ECG Monitoring ECG Monitoring Clinical Observation->ECG Monitoring Biomarker Analysis Biomarker Analysis ECG Monitoring->Biomarker Analysis Histopathology Histopathology Biomarker Analysis->Histopathology Data Analysis & Reporting Data Analysis & Reporting Histopathology->Data Analysis & Reporting

Caption: Workflow for an acute toxicity study in rodents.

Technical Support Center: Protocol Refinement for Novel Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

Researchers working with novel natural products often encounter challenges related to consistency and reproducibility. Below are common issues and potential solutions to refine experimental protocols.

General Troubleshooting for In Vitro Experiments
Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Bioactivity - Compound degradation. - Poor solubility. - Variability in cell culture conditions. - Inaccurate dilutions.- Assess compound stability under experimental conditions. - Use a suitable solvent and visually inspect for precipitation.[1] - Standardize cell passage number, density, and media components. - Prepare fresh serial dilutions for each experiment.
High Background Signal - Assay interference. - Cytotoxicity at high concentrations.- Perform a counter-screen with a different detection method.[1] - Run a parallel cytotoxicity assay to determine the non-toxic concentration range.[1]
No Observable Effect - Inappropriate assay selection. - Insufficient concentration range.- Consider broader, phenotype-based assays for initial screening.[1] - Test the compound over a wider range of concentrations.[1]
Irreproducible Results - Compound instability during storage. - Batch-to-batch variation of the natural product.- Re-test with a fresh sample and investigate stability under storage conditions.[1] - Implement robust quality control for raw materials, including chromatographic fingerprinting.[2]

Experimental Protocols

A generalized protocol for evaluating the in vitro cytotoxic activity of a novel natural product is provided below.

General Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 8-Hydroxyodoroside A in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add the diluted compound to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Frequently Asked Questions (FAQs)

Q1: How should I store a novel natural product like this compound?

A1: Proper storage is crucial to prevent the degradation of natural products.[1] For a compound of unknown stability, it is recommended to store it as a desiccated powder at -20°C or -80°C, protected from light and moisture. For solutions, prepare small aliquots to avoid repeated freeze-thaw cycles and store at -80°C.

Q2: What is the best solvent to use for this compound?

A2: The choice of solvent depends on the compound's polarity. For initial in vitro screening, high-purity DMSO is commonly used. However, it is important to ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically <0.5%).

Q3: My results are inconsistent. What are the common sources of variability in natural product research?

A3: Sources of variability can include the natural differences between samples, measurement error, environmental changes, and procedural inconsistencies.[3] For natural products, the composition can vary based on the plant's origin, harvest time, and extraction methods.[4] Implementing standardized protocols and robust quality control can help minimize this variability.

Q4: How can I assess the stability of my natural product?

A4: Stability testing involves subjecting the compound to various environmental conditions such as temperature, humidity, and light to determine its shelf life.[4][5] This can be done through real-time and accelerated stability studies, where the compound's integrity is monitored over time using chromatographic methods like HPLC or TLC.[4][6]

Visualizations

Experimental Workflow for Natural Product Screening

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_characterization Characterization raw_material Natural Source extraction Crude Extract raw_material->extraction fractionation Fractions extraction->fractionation pure_compound Pure Compound fractionation->pure_compound primary_assay Primary Bioassay pure_compound->primary_assay hit_confirmation Hit Confirmation primary_assay->hit_confirmation dose_response Dose-Response hit_confirmation->dose_response mechanism Mechanism of Action dose_response->mechanism in_vivo In Vivo Studies mechanism->in_vivo

Caption: A generalized workflow for the discovery and characterization of bioactive natural products.

Hypothetical Signaling Pathway for a Cardiac Glycoside

Given that "odoroside" may indicate a cardiac glycoside, the following diagram illustrates a potential mechanism of action. Cardiac glycosides are known to inhibit the Na+/K+-ATPase pump.[7]

cardiac_glycoside_pathway cluster_membrane Cell Membrane na_k_atpase Na+/K+-ATPase na_ca_exchanger Na+/Ca2+ Exchanger na_k_atpase->na_ca_exchanger [Na+]i ↑ src Src Kinase na_k_atpase->src apoptosis Apoptosis na_ca_exchanger->apoptosis [Ca2+]i ↑ compound Cardiac Glycoside (e.g., this compound) compound->na_k_atpase inhibition erk ERK src->erk proliferation Cell Proliferation erk->proliferation inhibition

Caption: Hypothetical signaling pathway for a cardiac glycoside, leading to apoptosis and reduced proliferation.

References

"8-Hydroxyodoroside A" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxyodoroside A. The information addresses common challenges, with a focus on understanding and mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiac glycoside. Like other members of this class, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cells, particularly cardiomyocytes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in higher intracellular calcium levels.[1] This increase in calcium availability enhances cardiac contractility.[1][2]

Q2: We are observing significant differences in the potency of this compound between different batches. Why is this happening?

A2: Batch-to-batch variability is a known challenge when working with natural products.[3] Several factors can contribute to these variations:

  • Source Material: The geographical location, climate, and soil conditions of the plant source can alter the chemical composition of the extracts.[4]

  • Extraction and Purification: Differences in extraction techniques and solvents can lead to variations in the final compound's purity and the profile of minor co-eluting compounds.[5][6]

  • Compound Stability: this compound, like other natural products, may be susceptible to degradation over time if not stored correctly.[7]

  • Structural Variations: Subtle differences in the glycosidic linkages or other functional groups, which can occur naturally, can significantly impact biological activity.[8][9]

Q3: How can we ensure the consistency of our experimental results when using this compound?

A3: To ensure consistency, it is crucial to implement rigorous quality control measures for each new batch:

  • Analytical Characterization: Perform analytical tests such as HPLC, Mass Spectrometry, and NMR to confirm the identity and purity of the compound.

  • Bioassay Standardization: Use a standardized bioassay to qualify each new batch. This involves running a dose-response curve with a reference standard (if available) to determine the relative potency.

  • Proper Storage: Store this compound under the recommended conditions (typically cool, dry, and dark) to prevent degradation.[7]

  • Solubility Checks: Visually inspect for precipitation when preparing solutions and consider trying different solubilizing agents if issues arise.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays
  • Question: We are seeing variable EC50 values for this compound in our cancer cell line viability assays. What could be the cause?

  • Answer:

    • Confirm Batch Consistency: As a first step, verify that the same batch of this compound was used for all experiments. If different batches were used, this is the most likely source of variability.

    • Cell Line Passage Number: High-passage number cell lines can exhibit altered phenotypes and drug responses. Ensure you are using cells within a consistent and low passage number range.

    • Assay Conditions: Inconsistent incubation times, cell seeding densities, or reagent concentrations can all contribute to variability. Review and standardize your experimental protocol.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your assays.[10] If the controls are inconsistent, this points to a problem with the assay itself rather than the compound.[10]

Issue 2: Unexpected cytotoxic effects at low concentrations
  • Question: Our latest batch of this compound is showing toxicity at much lower concentrations than previously observed. How should we troubleshoot this?

  • Answer:

    • Purity Assessment: The new batch may contain impurities that are more cytotoxic than this compound itself. Re-evaluate the purity of the batch using analytical methods.

    • Compound Stability: The compound may have degraded, leading to the formation of more toxic byproducts. Check the storage conditions and age of the compound.

    • Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence).[7] Consider running a counter-screen with a different detection method to rule out assay artifacts.[7]

    • Review Literature: Cardiac glycosides have a narrow therapeutic window, and toxicity can be influenced by factors like ion concentrations in the cell culture media.[[“]]

Data Presentation

Table 1: Illustrative Example of Batch-to-Batch Variability of this compound in a Cancer Cell Viability Assay (MCF-7 Cells)

Batch NumberPurity (by HPLC)EC50 (nM)
Batch A98.5%75.2
Batch B95.1%112.8
Batch C99.2%68.5

This table is a hypothetical representation to illustrate potential variability and does not represent actual experimental data for this compound.

Experimental Protocols

Protocol: Qualification of a New Batch of this compound using a Cell Viability Assay

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the new batch of this compound in DMSO. Create a serial dilution series in culture media to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a dilution series of a previously qualified reference batch.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include wells with media and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assay: Add 10 µL of a resazurin-based viability reagent to each well and incubate for 4 hours.

  • Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot a dose-response curve. Calculate the EC50 value for the new batch and compare it to the reference batch. A significant deviation (>2-fold) may indicate a potency issue with the new batch.

Visualizations

cardiac_glycoside_pathway cluster_cell Cardiomyocyte NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Increase NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increase SR Sarcoplasmic Reticulum Ca_SR Ca2+ release SR->Ca_SR H8A This compound H8A->NaK_ATPase Inhibition Na_in->NCX Reduced Ca2+ extrusion Ca_in->SR Increased uptake Contraction Increased Contractility Ca_SR->Contraction Na_out Extracellular Na+ K_in Extracellular K+ Ca_out Extracellular Ca2+ troubleshooting_workflow Start Inconsistent Experimental Results CheckBatch Were different batches used? Start->CheckBatch QualifyBatch Qualify new batch against a reference standard CheckBatch->QualifyBatch Yes CheckControls Review positive/negative controls CheckBatch->CheckControls No ProblemSolved Problem Identified QualifyBatch->ProblemSolved InvestigateAssay Investigate assay parameters InvestigateAssay->ProblemSolved CheckControls->InvestigateAssay Controls OK CheckProtocol Review experimental protocol for inconsistencies CheckControls->CheckProtocol Controls Inconsistent CheckProtocol->ProblemSolved

References

"8-Hydroxyodoroside A" experimental controls for mechanism of action studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanism of action of 8-Hydroxyodoroside A. The information provided is based on studies of structurally similar compounds and established methodologies. It is crucial to experimentally validate these approaches for this compound.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay (e.g., MTT, LDH) shows inconsistent results after treatment with this compound. What are the potential causes and solutions?

A1: Inconsistent cell viability results can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q2: I am not observing the expected level of apoptosis induction with this compound. What are the common pitfalls?

A2: Several factors can influence the outcome of apoptosis assays. Ensure you have optimized the concentration of this compound and the treatment duration for your specific cell line. Refer to the apoptosis troubleshooting guide for more detailed solutions.

Q3: How do I choose the appropriate positive and negative controls for my experiments?

A3: Proper controls are essential for valid results.

  • Negative Control: Vehicle-treated cells (e.g., DMSO or the solvent used to dissolve this compound) at the same final concentration used in the experimental wells. This accounts for any effects of the solvent on cell viability and signaling.

  • Positive Control (Apoptosis): A well-characterized apoptosis-inducing agent for your cell line, such as staurosporine, etoposide, or doxorubicin. This confirms that your assay is capable of detecting apoptosis.

  • Positive Control (Cell Cycle Arrest): A known cell cycle inhibitor, such as nocodazole (B1683961) (G2/M arrest) or hydroxyurea (B1673989) (S-phase arrest), to validate your cell cycle analysis method.[1]

Q4: What are the key signaling pathways potentially modulated by this compound?

A4: Based on studies of similar "8-hydroxy" containing compounds, potential signaling pathways to investigate include the intrinsic and extrinsic apoptosis pathways and cell cycle regulation pathways. Key proteins of interest may include caspases (caspase-3, -8, -9), Bcl-2 family proteins (Bcl-2, Bax), and cell cycle regulators (p21, p27, cyclin-dependent kinases).[2][3]

Troubleshooting Guides

Troubleshooting Inconsistent Cell Viability Assay Results
Problem Potential Cause Suggested Solution
High variability between replicates- Inaccurate pipetting- Uneven cell seeding- Edge effects in the plate- Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.
No dose-dependent effect observed- Incorrect concentration range- Compound instability- Perform a wider range of serial dilutions.- Prepare fresh stock solutions of this compound for each experiment.
High background in LDH assay- Cell lysis from improper handling- Serum interference- Handle cells gently during seeding and treatment.- Use serum-free medium for the LDH assay incubation period.
Troubleshooting Apoptosis Assay Issues
Problem Potential Cause Suggested Solution
Low percentage of apoptotic cells (Annexin V/PI staining)- Suboptimal drug concentration or incubation time- Cell line resistance- Perform a time-course and dose-response experiment.- Verify the sensitivity of your cell line to other apoptosis inducers.
No cleavage of caspase-3 or PARP detected by Western blot- Insufficient protein loading- Antibody issues- Early time point- Quantify protein concentration and load at least 20-30 µg.- Use a validated positive control lysate and a fresh antibody dilution.- Analyze samples at later time points (e.g., 24, 48 hours).

Experimental Protocols & Data Presentation

Protocol 1: Determination of IC50 Value using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48h
Human Leukemia (KG-1)8.5
Human Breast Cancer (MCF-7)12.3
Human Colon Cancer (HCT116)15.8

Note: Data is hypothetical and should be determined experimentally.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound (IC50)

Cell LineTreatment DurationEarly Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
KG-124h15.2%8.7%
KG-148h25.6%14.3%
MCF-748h18.9%10.1%

Note: Data is hypothetical and should be determined experimentally.

Protocol 3: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate 30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p21, anti-CDK4, anti-Cyclin D1) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 3: Hypothetical Fold Change in Protein Expression after 48h Treatment with this compound (IC50)

ProteinFold Change (Treated vs. Control)
Cleaved Caspase-3+ 3.2
Cleaved PARP+ 2.8
Bcl-2- 2.1
Bax+ 1.9
p21+ 2.5
CDK4- 1.8

Note: Data is hypothetical and should be determined experimentally.

Visualizations

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 8-Hydroxyodoroside_A_ext This compound Death Receptors Death Receptors 8-Hydroxyodoroside_A_ext->Death Receptors Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 8-Hydroxyodoroside_A_int This compound Bcl-2 Bcl-2 8-Hydroxyodoroside_A_int->Bcl-2 Bax Bax 8-Hydroxyodoroside_A_int->Bax Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2->Mitochondrion Bax->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis PARP Cleavage->Apoptosis

Caption: Proposed Apoptotic Signaling Pathway of this compound.

Cell_Cycle_Pathway cluster_G1_S G1/S Transition cluster_inhibition Inhibition 8-Hydroxyodoroside_A This compound p21 p21 8-Hydroxyodoroside_A->p21 p27 p27 8-Hydroxyodoroside_A->p27 Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylation E2F E2F pRb->E2F S-Phase Entry S-Phase Entry E2F->S-Phase Entry G2/M Phase G2/M Phase S-Phase Entry->G2/M Phase p21->CDK4/6 p27->CDK4/6 Experimental_Workflow Start Start Cell_Culture Cancer Cell Lines (e.g., KG-1, MCF-7) Start->Cell_Culture Treatment This compound (Dose & Time Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, LDH) Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Analysis Apoptosis Assays (Annexin V/PI, Western Blot) IC50->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry, Western Blot) IC50->Cell_Cycle_Analysis Mechanism Elucidate Mechanism of Action Apoptosis_Analysis->Mechanism Cell_Cycle_Analysis->Mechanism

References

"8-Hydroxyodoroside A" challenges in scaling up synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-Hydroxyodoroside A.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining this compound?

A1: this compound can be obtained through three primary methods:

  • Natural Extraction: Isolation from the plant Nerium oleander, which is a common source of cardiac glycosides.[1]

  • Chemical Synthesis: A multi-step process starting from readily available steroid precursors.

  • Biotechnological Approaches: Utilizing plant cell cultures to produce the compound.[2]

Q2: What is the primary mechanism of action for the cytotoxicity of this compound?

A2: The primary mechanism of cytotoxic action for this compound and related cardiac glycosides is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn causes a rise in intracellular calcium levels.[3][5] The elevated calcium acts as a second messenger, triggering various downstream signaling pathways that can lead to apoptosis (programmed cell death).[5][6]

Q3: Are there any known analogs of this compound with similar activity?

A3: Yes, this compound belongs to the family of cardiac glycosides. Other well-known cardiac glycosides with similar cytotoxic mechanisms include oleandrin (B1683999), digoxin, and digitoxin.[2][4][7] Oleandrigenin is the aglycone (non-sugar part) of oleandrin and is also a potent cytotoxic agent.[7]

Q4: What are the main safety precautions to consider when working with this compound?

A4: this compound is a cardiac glycoside and is expected to be highly toxic. Ingestion, inhalation, or skin contact can be harmful. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All waste materials should be disposed of as hazardous chemical waste according to institutional guidelines.

Troubleshooting Guides

Section 1: Challenges in Chemical Synthesis Scale-Up

The total synthesis of complex steroids like this compound is a significant challenge, especially during scale-up. Below are common issues and potential solutions.

Problem 1: Low Overall Yield

  • Symptom: The final yield of this compound after a multi-step synthesis is significantly lower than expected. A known synthesis of the related compound oleandrigenin has a 12-step sequence with a 3.1% overall yield.[8][9]

  • Possible Causes:

    • Incomplete reactions at one or more steps.

    • Formation of side products due to the instability of intermediates.

    • Loss of material during purification steps.

    • Difficulty in achieving high stereoselectivity.

  • Troubleshooting Steps:

    • Reaction Optimization: Re-evaluate the reaction conditions for each step where the yield is low. This includes temperature, reaction time, solvent, and catalyst loading.

    • Intermediate Stability: For steps involving sensitive functional groups, consider using milder reagents or protective group strategies to prevent degradation.

    • Purification Efficiency: Optimize chromatography conditions (e.g., column packing, solvent gradient) to improve separation and minimize product loss. Consider alternative purification methods like recrystallization if applicable.

    • Stereocontrol: The stereochemistry of the steroid core is crucial.[10] Re-evaluate the reagents and conditions used for stereoselective reactions. Chiral catalysts or auxiliaries may be necessary to improve the diastereomeric or enantiomeric excess.[10]

Problem 2: Difficulty with Stereoselective Transformations

  • Symptom: Formation of a mixture of diastereomers, particularly at the sterically hindered D-ring of the steroid.

  • Possible Causes:

    • Insufficient facial selectivity in reactions involving the steroid core.

    • Use of non-stereoselective reagents.

    • Epimerization under reaction or workup conditions.

  • Troubleshooting Steps:

    • Chiral Reagents/Catalysts: Employ chiral reagents or catalysts known to induce high stereoselectivity in steroid synthesis.[11]

    • Substrate Control: Modify the substrate to introduce steric hindrance that favors the desired stereochemical outcome.

    • Temperature Control: Running reactions at lower temperatures can often improve stereoselectivity.

    • Solvent Effects: The choice of solvent can influence the transition state of a reaction and thus its stereochemical outcome. Screen a variety of solvents.

Section 2: Challenges in Extraction and Purification from Natural Sources

Problem 1: Low Extraction Yield and Purity

  • Symptom: The amount of this compound obtained from Nerium oleander plant material is low, and the crude extract contains a high level of impurities.

  • Possible Causes:

    • Inefficient extraction solvent or method.

    • Degradation of the target compound during extraction.

    • Co-extraction of a large number of structurally similar compounds.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems and polarities to selectively extract this compound.

    • Extraction Method: Compare different extraction techniques such as maceration, soxhlet extraction, and ultrasound-assisted extraction for efficiency.

    • Purification Strategy: Develop a multi-step purification protocol. This may include liquid-liquid partitioning followed by multiple chromatographic steps (e.g., silica (B1680970) gel, reverse-phase, preparative HPLC) to separate the target compound from other cardiac glycosides.

Quantitative Data Summary

CompoundStarting MaterialNumber of StepsOverall YieldReference
OleandrigeninTestosterone or DHEA derivative12 (Longest Linear Sequence)3.1%[8][9]
Rhodexin B (from synthetic oleandrigenin)Oleandrigenin266%[8][9]

Experimental Protocols

A detailed, step-by-step experimental protocol for the total synthesis of this compound is not publicly available. However, a concise synthesis of oleandrigenin has been reported and can serve as a valuable reference.[8] The key steps in this synthesis include:

  • D-ring Modification: Installation of an enone through Saegusa–Ito two-step oxidation.

  • Deconjugation: Formation of a β,γ-unsaturated ketone.

  • Installation of β16-oxidation: Achieved through a β14-hydroxyl-directed epoxidation and subsequent epoxide rearrangement.

  • Formation of the Butenolide Ring: Singlet oxygen oxidation of a C17 furan (B31954) moiety.

For detailed procedures, researchers are encouraged to consult the supplementary information of the original publication by Fejedelem et al. (2021).[8][9]

Visualizations

Signaling Pathway of Cardiac Glycoside-Induced Cytotoxicity

Cardiac_Glycoside_Cytotoxicity CG This compound (Cardiac Glycoside) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition TNF_alpha TNF-α Signaling CG->TNF_alpha Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Src Src Activation NaK_ATPase->Src Signal Transduction Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in PKC PKC Activation Ca_in->PKC Calcineurin Calcineurin Activation Ca_in->Calcineurin EGFR EGFR Transactivation Src->EGFR Ras_ERK Ras/ERK Pathway EGFR->Ras_ERK Apoptosis Apoptosis Ras_ERK->Apoptosis PKC->Apoptosis NFAT NF-AT Activation Calcineurin->NFAT FasL FasL Expression NFAT->FasL FasL->Apoptosis NF_kB NF-κB Inhibition TNF_alpha->NF_kB NF_kB->Apoptosis Inhibition of anti-apoptotic genes

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

General Workflow for Total Synthesis Scale-Up

Synthesis_Workflow Start Starting Material (e.g., Testosterone derivative) Step1 Multi-step Synthesis (e.g., 12 steps) Start->Step1 Troubleshoot1 Troubleshooting: - Low Yield - Side Reactions - Stereocontrol Step1->Troubleshoot1 Purification Crude Product Purification Step1->Purification ScaleUp Scale-Up Considerations: - Reagent stoichiometry - Heat transfer - Reaction time Step1->ScaleUp Troubleshoot1->Step1 Optimization Troubleshoot2 Troubleshooting: - Co-eluting impurities - Product loss Purification->Troubleshoot2 Final Pure this compound Purification->Final Troubleshoot2->Purification Optimization

References

Validation & Comparative

A Comparative Guide to the Anticancer Activities of Odoroside A and 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer properties of two cardiac glycosides: Odoroside A and its hydroxylated analog, 8-Hydroxyodoroside A. While extensive research has elucidated the anticancer potential of Odoroside A, data on the bioactivity of this compound remains notably scarce in publicly available scientific literature. This document summarizes the existing experimental data for Odoroside A and highlights the current knowledge gap regarding this compound, offering a baseline for future research endeavors.

Chemical Structures

The chemical structures of Odoroside A and this compound are presented below. The key structural difference is the presence of a hydroxyl group at the C8 position in this compound.

Odoroside A

  • Molecular Formula: C₃₀H₄₆O₇

  • Molecular Weight: 518.7 g/mol

This compound

  • Molecular Formula: C₃₀H₄₆O₈[1]

  • Molecular Weight: 534.69 g/mol [1]

Comparative Anticancer Activity

A direct comparison of the anticancer activity between Odoroside A and this compound is not currently possible due to the lack of published experimental data for this compound.

Odoroside A: Documented Anticancer Activity

Odoroside A, extracted from the leaves of Nerium oleander, has demonstrated notable anticancer effects across various cancer cell lines.[2] Its cytotoxic and anti-proliferative activities are attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.

Table 1: Cytotoxicity of Odoroside A (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (nM)Incubation Time (h)
A549Lung Cancer183.548
MDA-MB-231Breast CancerNot explicitly stated, but effective at 100 nMNot specified
RT-R-MDA-MB-231Radiotherapy-Resistant Breast CancerNot explicitly stated, but effective at 100 nMNot specified
HL60LeukemiaMore potent than in K562 cellsNot specified
K562LeukemiaLess potent than in HL60 cellsNot specified

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This compound: Undetermined Anticancer Activity

Despite its structural similarity to Odoroside A, there is no publicly available experimental data detailing the anticancer activity of this compound. It has been identified as a natural product isolated from Nerium indicum.[3] Further research is required to determine its cytotoxic profile, potential mechanisms of action, and comparative efficacy against cancer cell lines.

Mechanisms of Action: Odoroside A

Odoroside A exerts its anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Odoroside A has been shown to induce programmed cell death (apoptosis) in cancer cells. This process is mediated through the activation of reactive oxygen species (ROS) generation, which in turn triggers signaling pathways involving p53 and JNK.

  • Inhibition of STAT3 Signaling Pathway: Odoroside A can suppress the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4] The inhibition of STAT3 phosphorylation has been linked to reduced cancer cell invasion and proliferation.[4]

The signaling pathway for Odoroside A-induced apoptosis is depicted below.

Odoroside_A_Apoptosis_Pathway Odoroside A-Induced Apoptosis Signaling Pathway Odoroside_A Odoroside A ROS ↑ Reactive Oxygen Species (ROS) Odoroside_A->ROS p53 p53 Pathway ROS->p53 JNK JNK Pathway ROS->JNK Mitochondria Mitochondrial Dysfunction p53->Mitochondria JNK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Odoroside A induces apoptosis via ROS-mediated activation of p53 and JNK pathways.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the anticancer activity of cardiac glycosides like Odoroside A are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Workflow:

MTT_Assay_Workflow Cell Viability (MTT) Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed cancer cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of the compound Cell_Culture->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 48 hours) Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Odoroside A) and a vehicle control.

  • Incubation: Incubate the plates for a specific duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Apoptosis Assay (Annexin V/PI) Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Treatment 1. Treat cells with the compound Cell_Harvesting 2. Harvest cells (including supernatant) Cell_Treatment->Cell_Harvesting Cell_Washing 3. Wash cells with PBS Cell_Harvesting->Cell_Washing Resuspension 4. Resuspend cells in Annexin V binding buffer Cell_Washing->Resuspension Staining_Step 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspension->Staining_Step Incubation 6. Incubate in the dark Staining_Step->Incubation Flow_Cytometry 7. Analyze by flow cytometry Incubation->Flow_Cytometry

Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.

Protocol:

  • Cell Treatment: Culture cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Western Blot Analysis for STAT3 Signaling

This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.

Workflow:

Western_Blot_Workflow Western Blot Workflow for STAT3 Phosphorylation cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Lysis 1. Lyse treated cells to extract proteins Quantification 2. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE 3. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 4. Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 5. Block the membrane to prevent non-specific binding Transfer->Blocking Primary_Ab 6. Incubate with primary antibodies (anti-p-STAT3, anti-STAT3) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect signal using chemiluminescence Secondary_Ab->Detection

Caption: Workflow for analyzing STAT3 phosphorylation via Western Blot.

Protocol:

  • Protein Extraction: Lyse compound-treated cells and determine protein concentration.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

Odoroside A is a promising natural compound with demonstrated anticancer activity, operating through the induction of apoptosis and inhibition of the STAT3 signaling pathway. In contrast, the anticancer potential of this compound remains to be elucidated. The structural difference between these two molecules—the addition of a hydroxyl group—could significantly impact their biological activity. Further investigation into the cytotoxic and mechanistic properties of this compound is warranted to determine if it represents a viable alternative or a more potent derivative of Odoroside A for cancer therapy. The experimental protocols provided in this guide offer a framework for such future comparative studies.

References

A Comparative Analysis of 8-Hydroxyodoroside A and Digoxin: Cytotoxicity, Apoptotic Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two cardiac glycosides, 8-Hydroxyodoroside A and the well-established drug Digoxin (B3395198). While both compounds share a common structural scaffold and are known to inhibit the Na+/K+-ATPase pump, emerging research suggests differences in their downstream signaling and therapeutic potential, particularly in the context of cancer. This document summarizes available quantitative data on their cytotoxic effects, elucidates their mechanisms of action with a focus on apoptosis induction, and provides detailed experimental protocols for key assays.

Note on this compound Data: Direct experimental data for this compound is limited in the current literature. Therefore, this guide utilizes data for Odoroside A, a closely related cardiac glycoside also found in Nerium oleander, as a proxy. This compound and Odoroside A differ by a single hydroxyl group, which may influence their biological activity. This substitution should be taken into consideration when interpreting the comparative data presented herein.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of cardiac glycosides is a critical parameter in assessing their anticancer activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population, is a standard metric for this evaluation.

CompoundCell LineCancer TypeIC50 (nM)Citation
Odoroside A A549Lung Cancer183.5[1]
Digoxin A549Lung Cancer100[2]
Digoxin H1299Lung Cancer120[2]
Digoxin RajiBurkitt's LymphomaNot specified[3]
Digoxin NAMALWABurkitt's LymphomaNot specified[3]
Digoxin HeLaCervical CancerNot specified[4]

Mechanism of Action: A Focus on Apoptosis Induction

Both this compound (inferred from Odoroside A) and Digoxin exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis triggers a cascade of downstream signaling events culminating in apoptosis, or programmed cell death.

This compound (via Odoroside A): Studies on Odoroside A suggest that its anticancer effects are mediated through the inhibition of the STAT-3 signaling pathway.[5] Furthermore, it has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the p53 or JNK signaling pathways.[6][7]

Digoxin: Digoxin has been demonstrated to induce apoptosis in various cancer cell lines through multiple signaling pathways. It can inhibit the PI3K/Akt/mTOR pathway, which is crucial for tumor cell survival and proliferation.[8] Additionally, Digoxin can suppress the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of caspases-9 and -3.[3] It has also been shown to suppress tumor malignancy by inhibiting Src-related signaling pathways.[9]

Mandatory Visualization

Signaling Pathways

Below are diagrams illustrating the key signaling pathways involved in the apoptosis induced by Odoroside A (as a proxy for this compound) and Digoxin.

Odoroside_A_Apoptosis_Pathway Odoroside_A Odoroside A NaK_ATPase Na+/K+-ATPase Odoroside_A->NaK_ATPase Inhibition STAT3 STAT-3 Inhibition Odoroside_A->STAT3 ROS ↑ ROS NaK_ATPase->ROS p53 p53 Activation ROS->p53 JNK JNK Activation ROS->JNK Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis STAT3->Apoptosis Contributes to

Odoroside A Induced Apoptosis Pathway

Digoxin_Apoptosis_Pathway Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway NaK_ATPase->PI3K_Akt Modulates NFkB NF-κB Pathway NaK_ATPase->NFkB Modulates Src Src Pathway NaK_ATPase->Src Modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of survival Bcl2 ↓ Bcl-2, Bcl-xL NFkB->Bcl2 Src->Apoptosis Inhibition of survival Caspase9 Caspase-9 Activation Bcl2->Caspase9 Inhibition of inhibition Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Digoxin Induced Apoptosis Pathway
Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add Serial Dilutions of This compound / Digoxin Cell_Seeding->Compound_Addition MTT_Addition 4. Add MTT Reagent Compound_Addition->MTT_Addition Incubation 5. Incubate (Formazan Formation) MTT_Addition->Incubation Solubilization 6. Solubilize Formazan (B1609692) Incubation->Solubilization Abs_Reading 7. Read Absorbance (570 nm) Solubilization->Abs_Reading IC50_Calc 8. Calculate IC50 Abs_Reading->IC50_Calc

Experimental Workflow for Cytotoxicity (MTT) Assay

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of this compound and Digoxin on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound and Digoxin stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Digoxin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software.

This guide provides a foundational framework for the comparative analysis of this compound and Digoxin. Further research is warranted to obtain direct experimental data for this compound to validate and expand upon the findings presented here.

References

A Comparative Analysis of 8-Hydroxyodoroside A and Other Prominent Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of four cardiac glycosides: 8-Hydroxyodoroside A, Digoxin, Ouabain, and Digitoxin. While quantitative experimental data for this compound is limited in the current body of scientific literature, this document summarizes the available cytotoxic and Na+/K+-ATPase inhibitory activities of the other three well-characterized compounds. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to support further research and drug development in this area.

Introduction to Cardiac Glycosides

Cardiac glycosides are a class of naturally occurring steroid-like compounds renowned for their historical use in treating heart conditions such as congestive heart failure and cardiac arrhythmias.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] This inhibition leads to an increase in intracellular calcium ions, which in turn enhances myocardial contraction.

Beyond their cardiotonic effects, emerging research has highlighted the potent anticancer properties of cardiac glycosides. By disrupting ion homeostasis, these compounds can trigger a cascade of signaling events leading to apoptosis and inhibition of cell proliferation in various cancer cell lines. This has spurred significant interest in their potential as novel cancer therapeutics.

This guide focuses on a comparative analysis of this compound, a cardiac glycoside found in Nerium oleander, with three clinically and experimentally significant cardiac glycosides: Digoxin, Ouabain, and Digitoxin.

Chemical Structures

The biological activity of cardiac glycosides is intrinsically linked to their chemical structure, which consists of a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position. Variations in these components influence the potency and specificity of their interactions with the Na+/K+-ATPase.

This compound

  • Source: Nerium oleander

  • Chemical Formula: C30H46O8

  • Structure:

    (Note: A 2D representation of the structure can be generated from its SMILES string: C[C@@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CC[C@@]4([C@@H]3C=C([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)OC">C@@HO)

Digoxin

  • Source: Digitalis lanata

  • Chemical Formula: C41H64O14

  • Structure:

Ouabain

  • Source: Strophanthus gratus

  • Chemical Formula: C29H44O12

  • Structure:

Digitoxin

  • Source: Digitalis purpurea

  • Chemical Formula: C41H64O13

  • Structure:

Data Presentation: A Comparative Analysis

The following tables summarize the inhibitory concentrations (IC50) of Digoxin, Ouabain, and Digitoxin, highlighting their potency in Na+/K+-ATPase inhibition and their cytotoxic effects against a range of human cancer cell lines.

Note on this compound: Despite extensive literature review, specific IC50 values for the cytotoxicity and Na+/K+-ATPase inhibitory activity of this compound could not be located. While it is known to be a cardiac glycoside from Nerium oleander, a plant containing other cytotoxic cardiac glycosides like oleandrin, quantitative data for a direct comparison is not currently available.

Table 1: Comparative Na+/K+-ATPase Inhibition

Cardiac GlycosideIC50 (µM)Source Organism/Cell Type for Na+/K+-ATPase
Digoxin2.69Not Specified
Ouabain0.22Not Specified
DigitoxinData not readily available in a comparable format

IC50 values can vary depending on the specific isoform of the Na+/K+-ATPase and the experimental conditions.

Table 2: Comparative Cytotoxicity (IC50 in nM) in Human Cancer Cell Lines

Cancer Cell LineCancer TypeDigoxin (nM)Ouabain (nM)Digitoxin (nM)
A549Lung Cancer4017-
HCT-116Colon Cancer---
HeLaCervical Cancer---
MCF-7Breast Cancer---
MDA-MB-231Breast Cancer16489-

Note: IC50 values are highly dependent on the specific cancer cell line and the experimental conditions (e.g., incubation time, assay method). The data presented is a compilation from various sources and should be considered representative rather than absolute.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

1. Na+/K+-ATPase Inhibition Assay (Phosphate Release Assay)

  • Principle: This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibitory effect of a compound is determined by the reduction in Pi release in its presence.

  • Materials:

    • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

    • ATP solution (10 mM)

    • Test compounds (cardiac glycosides) dissolved in a suitable solvent (e.g., DMSO)

    • Malachite Green reagent for phosphate detection

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Compound Addition: Add 10 µL of the test compound at various concentrations to the respective wells. Include a positive control (e.g., Ouabain) and a vehicle control (solvent only).

    • Enzyme Addition: Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.

    • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Reaction Termination and Color Development: Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent also reacts with the released Pi to produce a colored product.

    • Absorbance Measurement: After a 15-minute incubation at room temperature for color development, measure the absorbance at a wavelength of 620 nm using a microplate reader.

    • Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of a specific inhibitor) and the ouabain-insensitive ATPase activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (cardiac glycosides) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations: Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the comparative study of cardiac glycosides.

G cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Disruption of Gradient NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increased Influx CG Cardiac Glycoside CG->NaK_ATPase Inhibition Na_in->NCX Altered Exchange Apoptosis Apoptosis Ca_in->Apoptosis Proliferation ↓ Cell Proliferation Ca_in->Proliferation

Caption: Signaling pathway of cardiac glycoside-induced cytotoxicity.

G start Start cell_culture Cell Culture (e.g., A549, MCF-7) start->cell_culture compound_prep Compound Preparation (Serial Dilutions) cell_culture->compound_prep treatment Cell Treatment (24-72h incubation) compound_prep->treatment assay Cytotoxicity Assay (e.g., MTT, LDH) treatment->assay data_acq Data Acquisition (Microplate Reader) assay->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro cytotoxicity testing.

G cluster_compounds Compounds cluster_assays Biological Assays topic Comparative Study of Cardiac Glycosides H8O This compound topic->H8O Digoxin Digoxin topic->Digoxin Ouabain Ouabain topic->Ouabain Digitoxin Digitoxin topic->Digitoxin Cytotoxicity Cytotoxicity (IC50) H8O->Cytotoxicity Data Unavailable ATPase_inhibition Na+/K+-ATPase Inhibition (IC50) H8O->ATPase_inhibition Data Unavailable Digoxin->Cytotoxicity Digoxin->ATPase_inhibition Ouabain->Cytotoxicity Ouabain->ATPase_inhibition Digitoxin->Cytotoxicity Digitoxin->ATPase_inhibition comparison Comparative Analysis Cytotoxicity->comparison ATPase_inhibition->comparison

Caption: Logical structure of the comparative study.

References

Validating In Vitro Anticancer Efficacy of 8-Hydroxyodoroside A and its Analogs in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer findings of the cardiac glycoside 8-Hydroxyodoroside A and its close analog, Odoroside A, with a focus on their validation in preclinical in vivo models. Due to the limited availability of in vivo data for this compound, this guide will leverage the experimental data from Odoroside A to illustrate the translational potential of this class of compounds from benchtop to in vivo systems. The guide will compare their performance with alternative cardiac glycosides and provide detailed experimental data and protocols to support the findings.

From In Vitro Cytotoxicity to In Vivo Tumor Suppression

Cardiac glycosides, a class of naturally occurring compounds, have long been used in the treatment of heart conditions. More recently, their potent anticancer activities have garnered significant interest. In vitro studies have demonstrated that compounds like this compound and Odoroside A can induce cell death in various cancer cell lines. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events culminating in apoptosis and autophagy. This guide delves into the crucial step of validating these promising in vitro results in in vivo animal models, a critical phase in the drug development pipeline.

Comparative In Vitro and In Vivo Efficacy

While in vitro assays provide a foundational understanding of a compound's anticancer potential, in vivo models are indispensable for evaluating efficacy, toxicity, and pharmacokinetics in a whole-organism context. The following tables summarize the available quantitative data for Odoroside A, serving as a surrogate for this compound, and compares it with other relevant cardiac glycosides.

Table 1: In Vitro Cytotoxicity of Odoroside A and Oleandrin in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Citation
Odoroside AMDA-MB-231Breast Cancer183[1]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast CancerNot Calculated[1]
HL60LeukemiaPotent (exact IC50 not specified)[2]
K562LeukemiaLess potent than in HL60[2]
OleandrinMDA-MB-231Breast Cancer72[1]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast Cancer183[1]
ECs (Endothelial Cells)Normal Cells35[1]

Table 2: In Vivo Antitumor Efficacy of Odoroside A Derivative in a Leukemia Xenograft Model

Treatment GroupTumor Volume (mm³)Tumor Weight (g)Citation
ControlData not specifiedData not specified[2]
Odoroside A derivativeSignificantly reducedSignificantly reduced[2]

Signaling Pathways and Experimental Workflows

The anticancer effects of Odoroside A and its derivatives are attributed to the induction of apoptosis and autophagy through the activation of the ROS/JNK signaling pathway.

G Odoroside_A Odoroside A ROS ↑ Reactive Oxygen Species (ROS) Odoroside_A->ROS JNK ↑ JNK Phosphorylation ROS->JNK Bcl2 ↓ Bcl-2 JNK->Bcl2 Autophagy Autophagy JNK->Autophagy CytoC ↑ Cytochrome c Release Bcl2->CytoC Casp9 ↑ Caspase-9 Activation CytoC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of Odoroside A-induced apoptosis and autophagy.

The validation of in vitro findings in an in vivo model typically follows a structured workflow, from initial cell-based assays to animal studies.

G cluster_0 In Vitro Studies cluster_1 In Vivo Validation invitro_assays Cytotoxicity Assays (CCK-8, MTT) mechanism_studies Mechanism of Action (Western Blot, qRT-PCR) invitro_assays->mechanism_studies xenograft Leukemia Xenograft Model (Immunodeficient Mice) mechanism_studies->xenograft treatment Treatment with Odoroside A Derivative xenograft->treatment efficacy Efficacy Assessment (Tumor Volume & Weight) treatment->efficacy

Caption: Experimental workflow for validating in vitro findings in an in vivo model.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the validation of Odoroside A's anticancer effects.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells (e.g., HL60, K562) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.[3]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of Odoroside A or the comparator compound. Include a vehicle-only control group.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[4]

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[3]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[4]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3] Cell viability is calculated as a percentage of the control group.

Western Blot Analysis for Caspase-3 Activation
  • Protein Extraction: Treat cells with the test compound for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C.[5] Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to cleaved Caspase-3 indicates the level of apoptosis.

Quantitative Real-Time PCR (qRT-PCR) for Apoptosis-Related Genes
  • RNA Extraction: Treat cells with the test compound. Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for apoptosis-related genes (e.g., BAX, BCL2, CASP3, CASP9).[6] Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.[7]

Leukemia Xenograft Model in Nude Mice
  • Cell Preparation: Culture human leukemia cells (e.g., HL60) under standard conditions. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice), which can accept human cell grafts.

  • Cell Inoculation: Subcutaneously or intravenously inject a specific number of leukemia cells (e.g., 5 x 106 cells) into each mouse.[8]

  • Compound Administration: Once the tumors are established (for subcutaneous models) or after a set period (for systemic models), begin treatment with the test compound (e.g., Odoroside A derivative) or vehicle control. Administration can be via oral gavage, intraperitoneal injection, or other appropriate routes.

  • Tumor Monitoring: Measure tumor volume (for subcutaneous models) regularly using calipers. Monitor the overall health and body weight of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be collected for further analysis (e.g., histology, Western blotting).

Conclusion

The journey from a promising in vitro result to a validated in vivo effect is a critical and challenging aspect of drug discovery. While direct in vivo data for this compound is still emerging, the evidence from its close analog, Odoroside A, provides a strong rationale for its further investigation. The demonstrated ability of an Odoroside A derivative to suppress leukemia tumor growth in a mouse xenograft model validates the in vitro findings of apoptosis and autophagy induction.[2] This guide provides researchers with a framework for comparing the efficacy of novel cardiac glycosides and the detailed methodologies required to advance these compounds through the preclinical development pipeline. Further in vivo studies on this compound are warranted to fully elucidate its therapeutic potential.

References

8-Hydroxyodoroside A: Unveiling Synergistic Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent investigations into the therapeutic applications of cardiac glycosides have highlighted the potential of 8-Hydroxyodoroside A, a compound belonging to this class, to work in concert with established anticancer drugs, offering a promising new avenue for combination cancer therapy. While direct studies on this compound are emerging, research on the closely related compound Odoroside A and extracts of Nerium oleander, from which it is derived, provides compelling evidence for synergistic interactions with conventional chemotherapeutic agents. This guide offers a comprehensive comparison of the synergistic effects observed, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Synergistic Effects with Known Anticancer Drugs

Cardiac glycosides, including Odoroside A, have demonstrated the ability to enhance the efficacy of standard anticancer drugs, potentially leading to improved treatment outcomes and reduced drug resistance.

Combination with Paclitaxel (B517696)

A notable study investigating a standardized aqueous extract of Nerium oleander named Breastin, which contains Odoroside A as a major constituent, revealed a potent synergistic effect when combined with the widely used chemotherapy drug, paclitaxel. In preclinical in vivo models, the combination of Breastin and paclitaxel was not only more effective at inhibiting tumor growth but also uniquely prevented tumor relapse, a significant challenge in cancer treatment.

Combination with Platinum-Based Drugs

Evidence also suggests a synergistic relationship between Nerium oleander extracts and platinum-based chemotherapy agents. A hydroalcoholic extract of Nerium oleander exhibited moderate synergism when administered sequentially after cisplatin (B142131) in a preclinical setting. Further supporting this, a study on oleandrin, another cardiac glycoside found in Nerium oleander, demonstrated synergistic effects with cisplatin in human osteosarcoma cell lines, with Combination Index (CI) values indicating a significant enhancement of cytotoxic activity.

While specific quantitative data for the synergistic effects of purified this compound is still under investigation, the findings from studies on closely related compounds and extracts provide a strong rationale for its potential in combination therapies.

Quantitative Data Summary

To facilitate a clear comparison of the available data, the following tables summarize the key findings from relevant studies.

Table 1: In Vitro Cytotoxicity of Odoroside A

Cell LineCancer TypeIC50 / GI50 (µM)Reference
NCI-H460Non-small cell lung cancer0.04[1]

Table 2: Synergistic Effects of Oleandrin (a related Cardiac Glycoside) with Cisplatin in Osteosarcoma Cell Lines

Cell LineIC50 (Oleandrin, nM)IC50 (Cisplatin, µM)Combination Index (CI) at Fa 0.5InterpretationReference
143B103.57 ± 4.486.98 ± 0.33< 1Synergy[2]
U-2OS45.84 ± 1.0230.47 ± 1.47< 1Synergy[2]
MG-6351.55 ± 1.7362.81 ± 2.63< 1Synergy[2]

Fa (Fraction affected) represents the fraction of cells inhibited. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess synergistic effects.

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of individual drugs and their combinations are typically determined using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

General Protocol:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound, the partner anticancer drug, or a combination of both.

  • Following an incubation period (e.g., 48 or 72 hours), a reagent (MTT or SRB) is added to the wells.

  • The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

  • The half-maximal inhibitory concentration (IC50) for each treatment is determined from the dose-response curves.

Synergy Analysis using the Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying the interaction between two or more drugs.[3][4][5]

Protocol:

  • Determine IC50 values: The IC50 values for this compound and the partner drug are determined individually in the target cancer cell line.

  • Constant-ratio combination: A fixed ratio of the two drugs (based on their IC50 values) is prepared.

  • Cell treatment: Cells are treated with serial dilutions of the drug combination.

  • Data analysis: The cell viability data is used to calculate the Combination Index (CI) using specialized software like CompuSyn.[3][4][5]

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Signaling Pathways and Mechanisms of Action

The synergistic anticancer effects of cardiac glycosides like Odoroside A are believed to be mediated through the modulation of key cellular signaling pathways.

One of the primary mechanisms involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and invasion. By inhibiting STAT3, Odoroside A can sensitize cancer cells to the cytotoxic effects of other anticancer drugs.

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump on the cell membrane. Inhibition of this pump leads to an increase in intracellular calcium levels, which can trigger apoptosis (programmed cell death) and other downstream signaling events that contribute to the anticancer effect.

Diagram of the Proposed Synergistic Mechanism of Action

Synergistic Mechanism of Odoroside A cluster_cell Cancer Cell Odoroside A Odoroside A Na+/K+ Pump Na+/K+ Pump Odoroside A->Na+/K+ Pump Inhibits STAT3 STAT3 Odoroside A->STAT3 Inhibits Anticancer Drug Anticancer Drug Apoptosis Apoptosis Anticancer Drug->Apoptosis Induces Na+/K+ Pump->Apoptosis Triggers STAT3->Apoptosis Inhibits Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Promotes Synergistic Effect Synergistic Effect Apoptosis->Synergistic Effect Cell Proliferation->Synergistic Effect caption Proposed synergistic mechanism of Odoroside A.

Caption: Proposed synergistic mechanism of Odoroside A.

Experimental Workflow for Synergy Assessment

Experimental Workflow cluster_workflow Synergy Assessment Workflow A 1. Determine IC50 of individual drugs B 2. Select constant drug ratio A->B C 3. Treat cells with drug combination B->C D 4. Measure cell viability (MTT/SRB) C->D E 5. Calculate Combination Index (CI) D->E F Synergism (CI < 1) Additive (CI = 1) Antagonism (CI > 1) E->F caption Workflow for assessing drug synergy.

Caption: Workflow for assessing drug synergy.

Conclusion

The available evidence strongly suggests that this compound, as a member of the cardiac glycoside family, holds significant promise as a synergistic partner for existing anticancer drugs. While further research is needed to quantify these interactions with purified this compound and to fully elucidate the underlying molecular mechanisms, the preliminary findings from studies on related compounds and extracts provide a solid foundation for future drug development efforts in combination cancer therapy. The detailed protocols and data presented in this guide are intended to support and accelerate these critical research endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of Cardiac Glycosides: Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1] This inhibition leads to an increase in intracellular calcium ions in cardiac muscle, resulting in a stronger heart contraction.[2] More recently, their potential as anticancer agents has garnered significant interest.[3][4]

The structure of a typical cardiac glycoside consists of three main parts: a steroid core, an unsaturated lactone ring at the C-17 position, and a sugar moiety at the C-3 position. Modifications to any of these components can significantly impact the compound's activity.[2]

Key Structural Features and Their Impact on Activity

The biological activity of cardiac glycosides is intricately linked to their three-dimensional structure. The following diagram illustrates the general structure-activity relationships:

cluster_steroid Steroid Core (Aglycone) cluster_lactone Lactone Ring (at C-17) cluster_sugar Sugar Moiety (at C-3) A A-Ring B B-Ring sugar Glycosidic Linkage A->sugar β-linkage C C-Ring D D-Ring lactone Unsaturated Lactone D->lactone β-configuration label_steroid Cis-Trans-Cis ring fusion is optimal for activity. label_lactone Essential for binding and inhibitory activity. Saturation reduces potency. label_sugar Influences pharmacokinetics (solubility, absorption). Number and type of sugars modulate potency.

Caption: General Structure-Activity Relationship of Cardiac Glycosides.

The cis-trans-cis fusion of the A/B, B/C, and C/D rings of the steroid core is considered optimal for activity.[2] The unsaturated lactone ring at the C-17 position is crucial for binding to the Na+/K+-ATPase and its inhibitory effect. Saturation of this lactone ring leads to a significant decrease in potency. The sugar moiety at the C-3 position, while not directly involved in binding to the enzyme, plays a critical role in the pharmacokinetic properties of the molecule, such as solubility, absorption, and half-life. The number and type of sugar units can also modulate the potency of the glycoside.[2][5]

Comparative Potency of Cardiac Glycosides

The inhibitory activity of cardiac glycosides on the Na+/K+-ATPase is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for some common cardiac glycosides against Na+/K+-ATPase and in cytotoxicity assays against cancer cell lines.

CompoundTarget/Cell LineIC50 (nM)Reference
Ouabain (B1677812)Na+/K+-ATPase~100-200[6]
DigoxinNa+/K+-ATPase~100-200[6]
OuabainMDA-MB-231 (Breast Cancer)89[7]
DigoxinMDA-MB-231 (Breast Cancer)~164[7]
OuabainA549 (Lung Cancer)17[7]
DigoxinA549 (Lung Cancer)40[7]
(+)-DigoxinVarious Cancer Cell Lines40-200[8]

Experimental Protocols

The determination of the inhibitory activity of cardiac glycosides on Na+/K+-ATPase is a critical step in SAR studies. A common method involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Na+/K+-ATPase Inhibition Assay

A widely used method is the inorganic phosphate (B84403) (Pi) release assay. The activity of Na+/K+-ATPase is determined by measuring the amount of Pi liberated from ATP hydrolysis.

Typical Workflow:

cluster_workflow Experimental Workflow for Na+/K+-ATPase Inhibition Assay prep Prepare purified Na+/K+-ATPase enzyme incubation Incubate enzyme with varying concentrations of cardiac glycoside prep->incubation atp Initiate reaction by adding ATP incubation->atp stop Stop reaction after a defined time atp->stop pi Measure liberated inorganic phosphate (Pi) stop->pi calc Calculate % inhibition and determine IC50 value pi->calc

Caption: Workflow for Na+/K+-ATPase Inhibition Assay.

Detailed Steps:

  • Enzyme Preparation: Purified Na+/K+-ATPase from a source such as pig kidney is used.[9]

  • Incubation: The enzyme is pre-incubated with different concentrations of the cardiac glycoside for a sufficient time to allow for binding. For slow-binding inhibitors like ouabain and digoxin, this can be 60 minutes or longer at 37°C.[6][9]

  • Reaction Initiation: The enzymatic reaction is started by the addition of ATP.

  • Reaction Termination: The reaction is stopped after a specific time, often by adding a quenching agent.

  • Phosphate Detection: The amount of inorganic phosphate released is measured, typically using a colorimetric method.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each glycoside concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

It is important to note that assay conditions, such as the concentration of K+, can significantly affect the apparent inhibitory potency of cardiac glycosides.[10]

Conclusion

The structure-activity relationships of cardiac glycosides are well-established, providing a solid foundation for the rational design of new analogs with improved therapeutic profiles. The steroid core, the unsaturated lactone ring, and the sugar moiety all contribute to the overall activity and pharmacokinetic properties of these compounds. While specific data on 8-Hydroxyodoroside A remains elusive, the principles outlined in this guide for the broader class of cardiac glycosides offer valuable insights for researchers aiming to explore and develop novel Na+/K+-ATPase inhibitors for various therapeutic applications, including cardiovascular diseases and cancer. Future research focusing on the synthesis and evaluation of novel derivatives will continue to refine our understanding of these complex natural products.

References

Navigating the Analytical Landscape for 8-Hydroxyodoroside A: A Comparative Guide to Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides like 8-Hydroxyodoroside A, the selection of a robust and reliable analytical method is paramount for accurate quantification in various matrices. This guide provides a comprehensive cross-validation of common analytical techniques, presenting supporting experimental data and detailed protocols to inform methodological choices. Due to the limited availability of direct cross-validation studies for this compound, this guide utilizes data from validated methods for oleandrin (B1683999), a structurally analogous and well-studied cardiac glycoside, to provide a comparative framework.

Performance Comparison of Analytical Methods

The two most prevalent analytical techniques for the quantification of cardiac glycosides are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-DAD/UV MethodLC-MS/MS Method
Linearity Range 0.1 - 25 mg/L[1]1.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 mg/L[1]1.5 ng/mL
Accuracy (Bias %) 94.3% to 101.1% (Intra-day & Inter-day)[1]Within ±15% of nominal values
Precision (CV %) 1.7% to 9.1% (Intra-day & Inter-day)[1]<15%
Recovery 89%[1]97% (serum), 107% (urine)[2]
Sample Matrix Plant Material (Dried Leaves)[1]Rat Plasma, Serum, Urine, Tissues[2][3]
Selectivity Good for less complex matricesHigh, suitable for complex biological matrices
Sensitivity ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are outlines of the experimental protocols for the HPLC-DAD and UPLC-MS/MS methods for oleandrin, which can be adapted for this compound.

UPLC-DAD Method for Oleandrin in Plant Material[1]

a. Sample Preparation:

b. Chromatographic Conditions:

  • System: UPLC-DAD system (e.g., ThermoFisher®)

  • Column: C18, 2.1 × 100 mm, 2.6 µm particle size (e.g., Kinetex Polar)

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer.

    • Initial: 20:80 (ACN:buffer) for 0.5 min.

    • Linear gradient to 90:10 over 4.5 min.

    • Isocratic at 90:10 for 1 min.

    • Return to initial conditions in 1 min.

    • Equilibrate for 3 min.

  • Detection: Diode Array Detector.

UPLC-MS/MS Method for Oleandrin and Adynerin (B141054) in Rat Plasma[3]

a. Sample Preparation:

  • Details on the specific extraction procedure from plasma were not provided in the abstract. Generally, a protein precipitation or liquid-liquid extraction would be employed.

b. Chromatographic Conditions:

  • System: UPLC-MS/MS

  • Column: UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm[3]

  • Column Temperature: 40 °C[3]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid)[3]

  • Flow Rate: 0.4 mL/min[3]

  • Run Time: 4 minutes[3]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray (ESI) positive ion mode[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

  • MRM Transitions:

    • Oleandrin: m/z 577 → 145[3]

    • Adynerin: m/z 534 → 113[3]

    • Internal Standard: m/z 237 → 135[3]

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and the biological context of this compound, the following diagrams illustrate a typical analytical workflow and the primary signaling pathway affected by cardiac glycosides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sp1 Biological Matrix (e.g., Plasma) sp2 Protein Precipitation / LLE sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 aq1 UPLC/HPLC Separation sp4->aq1 Injection aq2 Detection (DAD or MS/MS) aq1->aq2 aq3 Data Acquisition & Processing aq2->aq3

A typical bioanalytical workflow for cardiac glycoside quantification.

Cardiac glycosides, including this compound, exert their primary therapeutic and toxic effects through the inhibition of the Na+/K+-ATPase pump. This action disrupts cellular ion homeostasis and triggers a cascade of downstream signaling events.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cg Cardiac Glycoside (e.g., this compound) pump Na+/K+-ATPase cg->pump Inhibition na_in ↑ Intracellular Na+ pump->na_in src Src Kinase pump->src Activation ca_in ↑ Intracellular Ca2+ na_in->ca_in via Na+/Ca2+ exchanger ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Cell Growth, Proliferation) erk->transcription

Cardiac glycoside signaling via Na+/K+-ATPase and MAPK/ERK pathway.

References

8-Hydroxyodoroside A: Efficacy Data Remains Elusive in Comparison to Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a bioactive compound with purported anti-cancer, anti-viral, and anti-inflammatory properties, a thorough review of available scientific literature reveals a significant lack of direct comparative studies between 8-Hydroxyodoroside A and current standard-of-care treatments for any specific disease. While preliminary research may suggest therapeutic potential, the absence of quantitative efficacy data, such as IC50 or EC50 values from head-to-head studies, and detailed experimental protocols from such comparisons, prevents a comprehensive evaluation against established therapies.

Our extensive search for peer-reviewed studies and clinical trial data yielded no direct comparisons of this compound with commonly used chemotherapeutic agents, antiviral drugs, or anti-inflammatory medications. For a meaningful comparison to be made, rigorous scientific evidence from controlled in vitro and in vivo studies is essential. This would involve testing this compound alongside standard treatments to determine relative efficacy, potency, and safety.

The Need for Comparative Efficacy Data

To establish the therapeutic potential of any new compound, it is crucial to benchmark its performance against existing, approved treatments. This process typically involves a series of preclinical and clinical investigations.

For its potential anti-cancer properties , studies would need to compare the cytotoxic effects of this compound on various cancer cell lines against well-established chemotherapeutic drugs like doxorubicin (B1662922) or paclitaxel. Key metrics for comparison would include the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.

In the context of antiviral activity , its efficacy would need to be measured against standard antiviral medications such as remdesivir (B604916) or oseltamivir. The half-maximal effective concentration (EC50), representing the concentration of a drug that gives half-maximal response, would be a critical endpoint for comparison in viral replication assays.

For its suggested anti-inflammatory effects , in vivo studies in animal models are necessary to compare its ability to reduce inflammation against standard anti-inflammatory drugs like methotrexate (B535133) or nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Approach for Future Comparative Studies

To address the current knowledge gap, future research on this compound should prioritize direct comparative studies. The following diagrams illustrate the typical workflows for such investigations.

Experimental_Workflow_for_Anticancer_Efficacy cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_data_analysis Data Analysis CancerCells Cancer Cell Lines Treatment Treat with: 1. This compound (various conc.) 2. Standard Chemo (e.g., Doxorubicin) 3. Control (Vehicle) CancerCells->Treatment MTT_Assay MTT or similar viability assay Treatment->MTT_Assay IC50 Calculate IC50 values MTT_Assay->IC50 Comparison Compare IC50 of This compound vs. Standard Chemo IC50->Comparison

Figure 1. A generalized workflow for comparing the in vitro anticancer efficacy of this compound with a standard chemotherapeutic agent.

Experimental_Workflow_for_Antiviral_Efficacy cluster_infection Cell Culture & Infection cluster_treatment Treatment cluster_quantification Viral Load Quantification cluster_analysis Data Analysis HostCells Host Cell Culture Infection Infect with Virus HostCells->Infection DrugTreatment Treat with: 1. This compound (various conc.) 2. Standard Antiviral (e.g., Remdesivir) 3. Control (Vehicle) Infection->DrugTreatment qPCR qRT-PCR for viral RNA DrugTreatment->qPCR EC50 Calculate EC50 values qPCR->EC50 EfficacyComparison Compare EC50 of This compound vs. Standard Antiviral EC50->EfficacyComparison

Figure 2. A representative experimental workflow for assessing the in vitro antiviral efficacy of this compound in comparison to a standard antiviral drug.

Conclusion

At present, there is insufficient scientific evidence to produce a meaningful comparison guide on the efficacy of this compound relative to standard-of-care treatments. The scientific community awaits robust, direct comparative studies that include detailed experimental methodologies and quantitative data. Such studies are imperative to validate the therapeutic potential of this compound and to ascertain its place, if any, in the existing therapeutic landscape. Researchers, scientists, and drug development professionals are encouraged to pursue such investigations to elucidate the true efficacy of this compound.

Comparative Analysis of 8-Hydroxyquinoline Derivatives: Selectivity for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, focusing on their selectivity for cancer cells over normal cell lines. The data presented is collated from various in-vitro studies. Given the absence of public data for "8-Hydroxyodoroside A," this guide focuses on the broader, well-researched class of 8-hydroxyquinolines to provide a relevant comparative framework.

Quinoline derivatives are a significant scaffold in the development of anticancer drugs, known to induce apoptosis, disrupt cell migration, and inhibit angiogenesis.[1] The 8-hydroxyquinoline moiety is of particular interest due to its metal-chelating properties and broad biological activities.[2][3] Studies indicate that 8-HQ derivatives can trigger caspase-dependent apoptosis and cause cell cycle arrest in cancer cells.[1] A significant challenge in cancer chemotherapy is the lack of selectivity of many agents for cancer cells, leading to toxicity in healthy tissues.[4] Therefore, developing compounds with high selectivity is a crucial goal in drug discovery.

Data Presentation: Cytotoxicity of 8-Hydroxyquinoline Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of 8-hydroxyquinoline and its derivatives against various cancer and normal cell lines. A lower IC50 value indicates higher cytotoxic potency. The Selectivity Index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, is also presented where available. A higher SI value denotes greater selectivity for cancer cells.

Table 1: Comparison of 8-Hydroxyquinoline (8-HQ) and 8-Aminoquinoline (B160924) (8-AQ) Glycoconjugates

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI) vs. NHDF-Neo
8-HQ HCT 116Colon Carcinoma9.33 ± 0.22-
Compound 19 (8-AQ derivative) MCF-7Breast Adenocarcinoma>800>6.9
NHDF-NeoNormal Human Dermal Fibroblasts>800
Compound 20 (8-AQ derivative) MCF-7Breast Adenocarcinoma>800>5.3
NHDF-NeoNormal Human Dermal Fibroblasts>800
Compound 19a (8-HQ counterpart) MCF-7Breast Adenocarcinoma>800-
Compound 20a (8-HQ counterpart) MCF-7Breast Adenocarcinoma602.9 ± 1.9-

Data sourced from a study on glycoconjugation of 8-aminoquinoline derivatives, which showed improved selectivity for cancer cells compared to their 8-hydroxyquinoline counterparts.[5]

Table 2: Cytotoxicity of 8-Hydroxy-2-quinolinecarbaldehyde (Compound 3)

Cell LineCell TypeMTS50 (µg/mL)
MDA231 Breast Adenocarcinoma12.5 - 25
T-47D Breast Ductal Carcinoma12.5 - 25
Hs578t Breast Ductal Carcinoma12.5 - 25
SaoS2 Osteosarcoma12.5 - 25
K562 Chronic Myelogenous Leukemia12.5 - 25
SKHep1 Liver Adenocarcinoma12.5 - 25
Hep3B Hepatocellular Carcinoma6.25 ± 0.034
NIH3T3 Normal Mouse Fibroblast>25

This data indicates that compound 3 was more sensitive to the Hep3B cancer cell line as compared to the non-tumor NIH3T3 cell line.[6]

Experimental Protocols

The cytotoxic effects of 8-hydroxyquinoline derivatives are commonly evaluated using cell viability assays, with the MTT and MTS assays being the most frequently cited methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability, proliferation, and cytotoxicity.[7][8]

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • General Procedure:

    • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[10]

    • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).[9]

    • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL final concentration).[8] The plates are incubated for an additional 1-4 hours at 37°C.[9]

    • Solubilization: A solubilizing agent (such as DMSO or a specialized solubilization solution) is added to each well to dissolve the insoluble formazan crystals.[8][10]

    • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[8]

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Cytotoxicity Assay prep Cell Preparation & Seeding (96-well plate) treat Compound Treatment (Varying Concentrations) prep->treat incubate Incubation (e.g., 24-72 hours) treat->incubate assay Viability Assay (e.g., MTT Addition) incubate->assay measure Absorbance Measurement (Spectrophotometer) assay->measure analyze Data Analysis (Calculate IC50 & Selectivity Index) measure->analyze

Caption: General experimental workflow for assessing cytotoxicity.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of 8-hydroxyquinoline derivatives is often attributed to their ability to induce apoptosis, a form of programmed cell death.[1] This process is tightly regulated by a complex network of signaling pathways. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by intracellular stress, such as DNA damage.[11][12]

The cytotoxicity of many 8-HQ derivatives is dependent on their capacity to chelate metal ions, particularly copper.[13] The resulting 8-HQ-copper complex can function as a proteasome inhibitor, which leads to an accumulation of ubiquitinated proteins and subsequently induces apoptosis.[13]

The intrinsic apoptosis pathway involves the following key steps:

  • Activation of Pro-apoptotic Proteins: Intracellular stress signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax/Bak proteins create pores in the outer mitochondrial membrane.[14]

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.[11][14]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form a complex called the apoptosome.[15]

  • Caspase Activation: The apoptosome activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[15][16]

  • Execution of Apoptosis: Effector caspases dismantle the cell by cleaving various cellular proteins, leading to the characteristic morphological changes of apoptosis.[16]

G cluster_pathway Intrinsic Apoptosis Signaling Pathway stress Intracellular Stress (e.g., DNA Damage, ROS) bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito MOMP cytc Cytochrome c Release mito->cytc apop Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytc->apop cas9 Caspase-9 Activation apop->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

References

Lack of Data Precludes Direct Comparison of 8-Hydroxyodoroside A; Focus Shifts to Odoroside A vs. Oleandrin

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no biological activity data, quantitative experimental results, or detailed protocols for 8-Hydroxyodoroside A could be identified. This absence of information makes a direct head-to-head comparison of its biological effects with other compounds impossible at this time.

Therefore, this guide will pivot to a comparative analysis of two closely related and well-researched cardiac glycosides: Odoroside A and Oleandrin . Both compounds are extracted from Nerium oleander and have demonstrated significant biological activities, particularly in the realm of cancer research. This comparison will provide researchers, scientists, and drug development professionals with a data-rich overview of their respective cytotoxic and signaling pathway modulatory effects.

Head-to-Head Comparison of Biological Effects: Odoroside A vs. Oleandrin

Odoroside A and Oleandrin are both potent cardiac glycosides that have garnered interest for their anticancer properties.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of events culminating in apoptosis and inhibition of cell proliferation in cancer cells.[3] This guide compares their effects on different cancer cell lines, focusing on cytotoxicity and impact on key signaling pathways.

Anticancer Activity: Cytotoxicity

The cytotoxic effects of Odoroside A and Oleandrin have been evaluated in various cancer cell lines, with Oleandrin generally exhibiting greater potency.

Table 1: Comparative Cytotoxicity (IC50) of Odoroside A and Oleandrin in Cancer Cell Lines

Cell LineCancer TypeOdoroside A (nM)Oleandrin (nM)Reference
MDA-MB-231Breast Cancer18372[4]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast CancerNot Calculated183[4]
A549Lung Cancer183.5 (at 48h)Not Reported[5]
HL60LeukemiaMore potent than Odoroside ALess potent than its derivative[6]
K562LeukemiaEffectiveEffective[6]

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Modulation of Signaling Pathways

Both Odoroside A and Oleandrin have been shown to exert their anticancer effects by modulating key cellular signaling pathways.

1. STAT3 Signaling Pathway in Breast Cancer:

Both compounds have been found to inhibit the STAT3 signaling pathway, which is crucial for cancer cell invasion and metastasis.[1] By reducing the phosphorylation of STAT3, they can decrease the expression of downstream targets involved in cell proliferation and survival.[1][4]

STAT3_Pathway OdorosideA Odoroside A pSTAT3 p-STAT3 (Active) OdorosideA->pSTAT3 Inhibits Oleandrin Oleandrin Oleandrin->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Invasion Cell Invasion & Metastasis Nucleus->Invasion Promotes

Caption: Inhibition of the STAT3 signaling pathway by Odoroside A and Oleandrin.

2. ROS/JNK Pathway in Leukemia:

In human leukemia cells, Odoroside A and its derivative have been shown to induce apoptosis and autophagy through the activation of the ROS/JNK pathway.[6] This involves the generation of reactive oxygen species (ROS) and subsequent activation of JNK signaling.

ROS_JNK_Pathway OdorosideA Odoroside A ROS ROS Generation OdorosideA->ROS JNK JNK Phosphorylation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy

Caption: Activation of the ROS/JNK pathway by Odoroside A in leukemia cells.

Experimental Protocols

The following are summarized methodologies for the key experiments cited in the comparison of Odoroside A and Oleandrin.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat cells with various concentrations of Odoroside A or Oleandrin and incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Plate Cells B Add Odoroside A / Oleandrin A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G

Caption: Workflow of the MTT assay for cell viability.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.[8][9]

  • Cell Seeding: Plate a low density of cells (e.g., 200 cells/ml) in 6-well or 12-well plates.[10]

  • Treatment: Treat the cells with the desired concentrations of the compounds.

  • Incubation: Incubate the plates for a period of 10 to 30 days, allowing colonies to form.[9]

  • Fixing and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution like paraformaldehyde for 20 minutes.[10]

    • Stain the colonies with a staining solution (e.g., crystal violet) for 5 minutes.[10]

  • Colony Counting: Wash the plates to remove excess stain, allow them to dry, and then count the number of colonies under a microscope.[10]

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect and quantify the levels of total and phosphorylated STAT3 protein.[11][12]

  • Cell Lysis: Lyse the treated and control cells with a RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[12]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.[11]

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and capture the image using a digital imaging system.[12]

  • Analysis: Quantify the band intensities using densitometry software. The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) for normalization.[13]

Conclusion

While data on this compound remains elusive, the comparative analysis of Odoroside A and Oleandrin reveals them as potent anticancer agents with distinct cytotoxic profiles and shared mechanisms of action, particularly the inhibition of the STAT3 pathway. Oleandrin generally demonstrates higher cytotoxicity at lower concentrations. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these and other related cardiac glycosides in the pursuit of novel cancer therapeutics. Future studies are warranted to isolate and characterize the biological activities of this compound to determine its potential as a therapeutic agent.

References

Independent Verification of 8-Hydroxyodoroside A: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the published results for 8-Hydroxyodoroside A is currently hampered by the limited availability of specific, publicly accessible primary research data. While this cardiac glycoside, isolated from Nerium oleander, is commercially available and noted for its potential antitumor, antiviral, and anti-inflammatory activities, detailed peer-reviewed studies providing quantitative data and comprehensive experimental protocols remain elusive in broad scientific databases.

This compound is a steroidal compound with the chemical formula C30H46O8 and a molecular weight of 534.7 g/mol . Its CAS number is 176519-75-8. Despite its availability from chemical suppliers and general descriptions of its biological potential, a thorough comparative analysis as requested cannot be completed without access to the foundational scientific literature.

Our extensive search for the original isolation and characterization studies, as well as any subsequent independent verification of its biological effects, did not yield specific publications with the necessary quantitative data (e.g., IC50 values for cytotoxicity, EC50 values for antiviral assays, or specific metrics of anti-inflammatory activity).

Challenges in Data Compilation

The primary obstacle in generating a comprehensive comparison guide is the absence of detailed experimental methodologies and quantitative results in the public domain. To fulfill the user's request for structured data tables, detailed protocols, and signaling pathway diagrams, access to the following specific information would be required:

  • Original Publication: The primary research article describing the initial isolation, purification, and structural elucidation of this compound.

  • Quantitative Biological Data: Peer-reviewed studies presenting dose-response curves, IC50/EC50 values, and statistical analyses for its antitumor, antiviral, and anti-inflammatory effects.

  • Experimental Protocols: Detailed descriptions of the cell lines, viral strains, animal models, and specific assays used to evaluate the compound's activity. This includes methodologies for cytotoxicity assays (e.g., MTT, XTT), antiviral assays (e.g., plaque reduction, CPE inhibition), and anti-inflammatory assays (e.g., measurement of nitric oxide, prostaglandins, or cytokine production).

  • Mechanism of Action Studies: Research investigating the signaling pathways modulated by this compound, which would be essential for creating the requested Graphviz diagrams.

Without this fundamental information, any attempt to create a comparison guide would be speculative and would not meet the required standards of scientific objectivity and data-driven analysis. Researchers and drug development professionals interested in this compound are encouraged to seek out the primary scientific literature that may exist in specialized journals or less accessible databases. Should such data become available, a comprehensive and objective comparison guide could be constructed.

Safety Operating Guide

Proper Disposal of 8-Hydroxyodoroside A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Action: Isolate and Treat as Hazardous Chemical Waste

8-Hydroxyodoroside A, a potent cardiac glycoside, requires strict disposal procedures to mitigate risks to personnel and the environment. Due to its acute toxicity, all waste materials, including pure compounds, solutions, and contaminated labware, must be handled as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain or in general refuse.

Researchers and laboratory personnel must adhere to their institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for precise instructions on waste collection, labeling, and pickup schedules.

Essential Safety and Handling for Disposal

When preparing this compound waste for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE).

PPE Category Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A lab coat should be worn at all times.
Respiratory Protection When handling the solid compound or creating aerosols, a properly fitted respirator may be necessary. Consult your institution's EHS for guidance.

Step-by-Step Disposal Protocol

  • Segregation: Isolate all this compound waste. This includes unused stock, experimental residues, contaminated solvents, and solid materials like pipette tips, gloves, and bench paper. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.

  • Waste Container Selection:

    • Solid Waste: Use a designated, puncture-resistant, and clearly labeled hazardous waste container with a secure lid.

    • Liquid Waste: Use a compatible, leak-proof container, typically a glass or polyethylene (B3416737) bottle with a screw cap. Ensure the container is compatible with the solvents used.

  • Labeling: All waste containers must be accurately labeled with a "Hazardous Waste" tag. The label must clearly identify the contents, including "this compound" and any other chemical components, along with their approximate concentrations and volumes.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Disposal Request: Once the waste container is full or ready for pickup, follow your institution's procedures to request disposal by the EHS department or a licensed hazardous waste contractor.

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional EHS department. Do not attempt to clean a significant spill without proper training and equipment. For minor spills, if you are trained to do so, use a chemical spill kit containing an absorbent material. All materials used for cleanup must be disposed of as hazardous waste.

Chemical Inactivation (Expert Consultation Required)

While chemical degradation can render cardiac glycosides less toxic, these procedures should only be performed by trained personnel with the explicit approval of their institution's EHS department. The following information is for informational purposes and does not constitute a recommendation for unapproved in-lab treatment.

  • Alkaline Hydrolysis: Strong bases can hydrolyze the glycosidic bonds and the lactone ring of cardiac glycosides, reducing their biological activity. This process, however, may require elevated temperatures and specific pH conditions and should be thoroughly evaluated for safety and efficacy.

  • Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or sodium hypochlorite (B82951) (bleach) can potentially degrade the steroid structure of cardiac glycosides. However, these reactions can be vigorous and produce hazardous byproducts.

Disposal Workflow Diagram

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance. Always prioritize and follow the specific protocols and regulations of your institution and local authorities regarding hazardous waste management.

Essential Safety and Logistical Information for Handling 8-Hydroxyodoroside A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical guidance for the handling and disposal of 8-Hydroxyodoroside A, a potent cardiac glycoside. Due to the limited availability of specific safety data for this compound, the following procedures are based on established best practices for handling highly potent compounds and data for structurally similar and well-documented cardiac glycosides, such as digoxin. A thorough risk assessment should be conducted before beginning any work with this compound.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 176519-75-8[1]
Molecular Formula C30H46O8[1]
Molecular Weight 534.69 g/mol [1]
Appearance Powder[1]
Purity 95%~99%[1]
Known Biological Activity Antitumor, Antiviral, Anti-inflammatory[2]

Toxicological Data (Surrogate Data: Digoxin)

Cardiac glycosides, as a class, are known for their narrow therapeutic index, meaning the dose that produces a therapeutic effect is not much lower than the toxic dose.[3] Acute ingestion of even small amounts can lead to serious toxicity, including cardiac arrest.[4]

ParameterValueSpecies
Therapeutic Plasma Concentration 0.8 - 2 ng/mL[5]Human
Potentially Fatal Concentration > 15 ng/ml[4]Human
Acute Ingestion Leading to Serious Toxicity > 10 mg (adult), > 4 mg (child)[4]Human

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure when handling this compound.

TaskPrimary PPESecondary/Task-Specific PPE
General Laboratory Work (Low Concentration Solutions) - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes- Chemical splash goggles (if splash risk exists)
Handling of Powders/Solids (e.g., weighing, preparing stock solutions) - Full-face respirator with P100 cartridges- Chemical-resistant disposable suit or coveralls- Double-gloving (nitrile or neoprene)- Chemical-resistant boot covers- Head covering- Chemical-resistant apron
Handling of Concentrated Liquids/Solutions - Chemical splash goggles and face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)
Spill Cleanup - Full-face respirator with appropriate cartridges- Chemical-resistant disposable suit or coveralls- Double-gloving (nitrile or neoprene)- Chemical-resistant boots- Head covering

Experimental Protocols: Safe Handling and Operations

All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure risk.

1. Preparation and Weighing:

  • Before starting, ensure all necessary PPE is donned correctly.

  • Designate a specific area within a chemical fume hood for handling the compound.

  • To minimize static electricity, use an anti-static gun on the balance and weighing vessel.

  • Carefully weigh the powdered compound using a disposable weigh boat.

  • Clean the balance and surrounding surfaces with a damp cloth or a specialized cleaning wipe after weighing to remove any residual powder.

2. Solution Preparation:

  • In the designated fume hood, slowly add the solvent to the weighed this compound to avoid splashing.

  • Ensure the container is securely capped and gently agitate to dissolve the compound.

  • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

3. Experimental Procedures:

  • Conduct all manipulations of this compound, whether in solid or solution form, within the designated handling area (e.g., chemical fume hood).

  • Use disposable equipment whenever possible to reduce the need for decontamination.

  • Avoid generating aerosols.

4. Post-Experiment Decontamination:

  • Decontaminate all non-disposable equipment that has come into contact with this compound. A solution of sodium hypochlorite (B82951) (bleach) followed by a water rinse is a common practice for deactivating cardiac glycosides, but its efficacy for this specific compound should be verified.

  • Wipe down all work surfaces in the designated area with an appropriate deactivating solution.

Operational Plans: Spill and Disposal

A clear and concise plan for handling spills and disposing of waste is essential to prevent contamination and ensure environmental safety.

Spill Response Plan:

  • Evacuate and Alert: Immediately evacuate the area of the spill and alert others in the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above for "Spill Cleanup."

  • Contain the Spill: For liquid spills, use absorbent pads or other appropriate absorbent material to contain the spill. For solid spills, gently cover the powder with a damp cloth or paper towel to avoid creating dust.

  • Decontaminate: Carefully clean the spill area with a deactivating solution (e.g., a freshly prepared 10% bleach solution), working from the outside of the spill inwards. Allow sufficient contact time for deactivation.

  • Collect Waste: Place all contaminated materials (absorbent pads, paper towels, used PPE) into a designated, labeled hazardous waste container.

  • Final Cleaning: Thoroughly clean the spill area again with soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, disposable labware) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not pour this waste down the drain.

  • Decontamination of Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal as regular laboratory glass or plastic waste.

  • Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. High-temperature incineration is often the recommended method for the disposal of potent pharmaceutical compounds.

Visual Workflow Guides

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Secure Secure Spill Area Evacuate->Secure Don_PPE Don Appropriate PPE Secure->Don_PPE Contain Contain Spill (Absorbent for liquid, damp cloth for solid) Don_PPE->Contain Decontaminate Decontaminate with appropriate solution Contain->Decontaminate Collect_Waste Collect all contaminated materials in hazardous waste Decontaminate->Collect_Waste Final_Clean Clean area with soap and water Collect_Waste->Final_Clean Report Report Spill to Safety Officer Final_Clean->Report

Caption: Workflow for responding to a spill of this compound.

Handling_and_Disposal_Workflow Start Start Work with this compound Prep Preparation: - Don PPE - Designate work area in fume hood Start->Prep Handling Handling: - Weighing - Solution Preparation - Experimental Use Prep->Handling Decontamination Decontaminate: - Reusable equipment - Work surfaces Handling->Decontamination Waste_Segregation Waste Segregation Handling->Waste_Segregation Decontamination->Waste_Segregation Solid_Waste Solid Waste (Gloves, disposables) Waste_Segregation->Solid_Waste Liquid_Waste Liquid Waste (Solutions, rinsate) Waste_Segregation->Liquid_Waste Disposal Dispose of Hazardous Waste via certified vendor Solid_Waste->Disposal Liquid_Waste->Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.